molecular formula C19H37N5O5 B10766543 (R)-TAPI-2

(R)-TAPI-2

Cat. No.: B10766543
M. Wt: 415.5 g/mol
InChI Key: LMIQCBIEAHJAMZ-SSDMNJCBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-TAPI-2 is a useful research compound. Its molecular formula is C19H37N5O5 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H37N5O5

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(2S)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12?,13?,15-/m1/s1

InChI Key

LMIQCBIEAHJAMZ-SSDMNJCBSA-N

Isomeric SMILES

CC(C)CC(CC(=O)NO)C(=O)N[C@H](C(=O)NC(C)C(=O)NCCN)C(C)(C)C

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (R)-TAPI-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-TAPI-2 is the R-enantiomer of the broad-spectrum metalloproteinase inhibitor, TAPI-2. As a hydroxamate-based compound, its core mechanism involves the potent inhibition of zinc-dependent metalloproteinases, including members of the Matrix Metalloproteinase (MMP) and A Disintegrin and Metalloproteinase (ADAM) families. Notably, it is a potent inhibitor of ADAM17, also known as Tumor Necrosis Factor-α-Converting Enzyme (TACE). By blocking the enzymatic activity of these "sheddases," this compound prevents the proteolytic release of the extracellular domains of numerous membrane-anchored proteins. This inhibition profoundly impacts critical signaling pathways that regulate inflammation, cell proliferation, and differentiation, such as the TNF-α, Epidermal Growth Factor Receptor (EGFR), and Notch signaling cascades. This guide details the molecular mechanism of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols for its characterization, and provides visual diagrams of the molecular pathways and experimental workflows involved.

Core Mechanism of Action

This compound functions as a competitive, reversible inhibitor of zinc-dependent metalloproteinases. The primary mechanism of action is mediated by its hydroxamic acid (-CONHOH) functional group. This group acts as a strong chelating agent for the zinc (Zn²⁺) ion located within the catalytic domain of MMPs and ADAMs. This interaction occupies the active site and sterically hinders the access of natural protein substrates, thereby preventing their proteolytic cleavage.

The primary targets of TAPI-2 are cell-surface proteases responsible for "ectodomain shedding." This process releases the soluble, active forms of various cytokines, growth factors, and receptors from their transmembrane precursors. By inhibiting these sheddases, this compound effectively modulates the downstream signaling initiated by these shed molecules.

G ADAM17 ADAM17 (TACE) (Sheddase) Substrate Transmembrane Substrate (e.g., pro-TNF-α) Substrate->invis1 RTAPI2 This compound (Hydroxamate Inhibitor) RTAPI2->ADAM17 Inhibition (Chelates Zn²⁺) invis1->invis2 label1 Shedding Blocked label2 No release of soluble ectodomain

Figure 1: Core mechanism of this compound action.

Quantitative Inhibitory Activity

The inhibitory potency of TAPI-2 has been quantified against a range of metalloproteinases. While many studies refer to "TAPI-2" without specifying the enantiomer, the data provides a strong indication of the compound's activity profile. This compound is the active isomer responsible for the observed inhibition.

Target Enzyme / ProcessInhibition MetricValueReference(s)
ADAM Family
ADAM17 (TACE)Kᵢ120 nM[1]
ADAM10Kᵢ3 µM
ADAM8Kᵢ10 µM
ADAM12Kᵢ100 µM
MMP Family
General MMPsIC₅₀20 µM[2]
Other Metalloproteinases
hmeprin αIC₅₀1.5 ± 0.27 nM[2]
hmeprin βIC₅₀20 ± 10 µM[2]
Angiotensin-Converting Enzyme (ACE)IC₅₀18 µM (weak)
Cell-Based Assays
PMA-induced shedding (TGF-α, APP)IC₅₀10 µM

Note: Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) are standard measures of inhibitor potency.

Affected Signaling Pathways

By inhibiting ectodomain shedding, this compound modulates several critical signaling pathways implicated in both normal physiology and disease.

TNF-α Signaling

ADAM17/TACE is the primary enzyme responsible for cleaving membrane-bound pro-TNF-α to release the soluble, pro-inflammatory cytokine TNF-α.[3] Inhibition of ADAM17 by this compound directly blocks this release, thereby attenuating downstream inflammatory signaling cascades mediated by the TNF receptor.[1]

RTAPI2 This compound TACE ADAM17/TACE RTAPI2->TACE Inhibits proTNF pro-TNF-α (Membrane-bound) TACE->proTNF Cleaves sTNF Soluble TNF-α proTNF->sTNF Release TNFR TNF Receptor sTNF->TNFR Binds Inflammation Inflammatory Response TNFR->Inflammation Activates

Figure 2: Inhibition of the TNF-α signaling pathway.

Notch Signaling

The Notch signaling pathway is critical for cell-fate determination. Its activation requires proteolytic cleavages, with ADAM proteases (primarily ADAM10 and ADAM17) performing the second (S2) cleavage step.[4] TAPI-2 has been shown to decrease the levels of the Notch Intracellular Domain (NICD), the active signaling component, and its downstream target HES-1.[2] This indicates that by inhibiting ADAM-mediated cleavage, this compound can suppress Notch pathway activation.

cluster_sender Signaling Cell cluster_receiver Receiving Cell Ligand Notch Ligand (e.g., Delta, Jagged) Notch Notch Receptor Ligand->Notch Binds ADAM ADAM10/17 Notch->ADAM S2 Cleavage gSecretase γ-Secretase ADAM->gSecretase Enables S3 Cleavage by NICD NICD (Active Fragment) gSecretase->NICD Releases Nucleus Nucleus NICD->Nucleus RTAPI2 This compound RTAPI2->ADAM Inhibits Transcription Target Gene Transcription Nucleus->Transcription

Figure 3: Modulation of the Notch signaling pathway.

EGFR Signaling

ADAM17 is a key sheddase for multiple EGFR ligands, including Transforming Growth Factor-α (TGF-α) and Amphiregulin.[3] The release of these soluble ligands is a prerequisite for their binding to and activation of the EGFR. By preventing this shedding, this compound can indirectly inhibit EGFR signaling pathways that drive cell proliferation and survival.[5]

Experimental Protocols

Characterizing the activity of this compound involves both cell-free enzymatic assays and cell-based functional assays.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of this compound to inhibit the catalytic activity of a purified metalloproteinase.

Objective: To determine the IC₅₀ or Kᵢ of this compound against a specific recombinant enzyme (e.g., ADAM17).

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris, pH 9.0). Note: Many protocols advise against the inclusion of salt, as it can inhibit TACE activity.

    • Reconstitute recombinant human ADAM17 enzyme to a stock concentration in the assay buffer.

    • Prepare a stock solution of a fluorogenic peptide substrate (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH₂) in DMSO.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure:

    • Add a fixed volume of assay buffer to all wells of a 96-well black microplate.

    • Add the this compound serial dilutions to the 'Test Inhibitor' wells. Add assay buffer to 'Positive Control' (enzyme only) and 'Blank' (substrate only) wells.

    • Add a fixed amount of recombinant ADAM17 enzyme to the 'Test Inhibitor' and 'Positive Control' wells.

    • Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at appropriate excitation/emission wavelengths (e.g., Ex/Em = 320/405 nm).

    • Calculate the reaction rate (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the rates to the 'Positive Control' and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

A Prepare Reagents (Buffer, Enzyme, Substrate, This compound dilutions) B Add this compound dilutions and Enzyme to 96-well plate A->B C Pre-incubate (e.g., 30 min, 37°C) B->C D Initiate reaction by adding Fluorogenic Substrate C->D E Measure fluorescence kinetically in a plate reader D->E F Calculate reaction rates and plot % Inhibition vs. [Inhibitor] E->F G Determine IC₅₀ from dose-response curve F->G

Figure 4: Workflow for an in vitro enzymatic inhibition assay.

Cell-Based Ectodomain Shedding Assay

This assay measures the functional effect of this compound on the shedding of a specific substrate from the surface of live cells.

Objective: To quantify the inhibition of stimulated shedding of a transmembrane protein (e.g., TGF-α, L-selectin) by this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293T, CHO cells) in 24- or 96-well plates until confluent.[6]

    • Wash the cells and replace the growth medium with a serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation of Shedding:

    • Add a stimulating agent to induce shedding. A common stimulant is Phorbol 12-myristate 13-acetate (PMA), which activates Protein Kinase C (PKC).[7][8]

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Sample Collection and Analysis:

    • Collect the conditioned medium (supernatant) from each well.

    • Lyse the remaining cells in a suitable lysis buffer to obtain the cell-associated (non-shed) fraction.

    • Quantify the amount of the shed ectodomain in the supernatant using a specific and sensitive method, such as:

      • ELISA: For specific cytokines or receptors (e.g., TNF-α, IL-6R).

      • Western Blot: To detect the shed protein fragment.[6]

      • Enzymatic Activity Assay: If the shed protein is an enzyme or is tagged with one (e.g., Alkaline Phosphatase-tagged TGF-α).[9][10]

  • Data Analysis:

    • Calculate the amount of shed protein as a percentage of the total (shed + cell-associated) protein.

    • Normalize the results to the stimulated control (no inhibitor) and plot the percent inhibition against the this compound concentration to determine the IC₅₀.

A Culture cells to confluence in multi-well plates B Pre-incubate cells with This compound concentrations A->B C Stimulate shedding with an agonist (e.g., PMA) B->C D Incubate (e.g., 60 min, 37°C) C->D E Collect supernatant (shed fraction) and prepare cell lysate (non-shed) D->E F Quantify shed protein (ELISA, Western Blot, etc.) E->F G Calculate % Inhibition and determine IC₅₀ F->G

Figure 5: Workflow for a cell-based ectodomain shedding assay.

Conclusion

This compound is a potent, broad-spectrum inhibitor of metalloproteinases, with a primary mechanism centered on the chelation of the catalytic zinc ion in enzymes like ADAM17. Its ability to block the ectodomain shedding of numerous cell surface proteins makes it a powerful tool for interrogating the roles of these proteases in complex biological systems. The inhibition of key signaling pathways, including TNF-α, Notch, and EGFR, underscores its potential relevance in inflammatory diseases and oncology. The experimental protocols provided herein offer a standardized framework for researchers to further investigate the activity and specificity of this compound and similar molecules in various preclinical models.

References

(R)-TAPI-2: A Technical Guide to its Biological Activity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-TAPI-2, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-2, has emerged as a significant tool in cancer research. This technical guide provides an in-depth analysis of the biological activity of this compound in cancer cells, focusing on its mechanism of action, impact on key signaling pathways, and its effects on cancer stem cells. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts in oncology.

Core Mechanism of Action: Inhibition of ADAMs and MMPs

This compound functions as a potent, broad-spectrum inhibitor of A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs). Its primary mechanism involves chelating the zinc ion within the catalytic domain of these enzymes, thereby preventing them from cleaving their respective substrates. The inhibitory activity of TAPI-2 has been quantified against several of these proteases, with a particularly high affinity for ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).

Quantitative Inhibitory Activity of TAPI-2
Enzyme TargetInhibition Constant (Ki) / IC50Reference
TACE (ADAM17)Ki: 0.12 µM
ADAM10Ki: 3 µM
ADAM8Ki: 10 µM
ADAM12Ki: 100 µM
General MMPsIC50: 20 µM[1]
PMA-induced protein shedding in CHO cellsIC50: 10 µM

Impact on Key Cancer-Related Signaling Pathways

The anticancer effects of this compound are largely attributed to its ability to inhibit the shedding of cell surface proteins that are critical for the activation of oncogenic signaling pathways. By blocking ADAM17, this compound prevents the release of ligands for the Epidermal Growth Factor Receptor (EGFR) and interferes with the proteolytic activation of the Notch signaling pathway.

Inhibition of the Notch Signaling Pathway in Colorectal Cancer

In colorectal cancer (CRC), aberrant Notch signaling is a key driver of cancer stem cell (CSC) maintenance and chemoresistance. This compound has been shown to disrupt this pathway by inhibiting ADAM17-mediated cleavage of the Notch1 receptor. This prevents the release of the Notch Intracellular Domain (NICD), which would otherwise translocate to the nucleus and activate the transcription of downstream target genes, such as HES-1.

The workflow for investigating the effect of this compound on the Notch signaling pathway in colorectal cancer stem cells can be visualized as follows:

Notch_Signaling_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_results Observed Effects CRC_Cells Colorectal Cancer (CRC) Cells TAPI2_Treatment This compound Treatment (20 µM) CRC_Cells->TAPI2_Treatment Treat Western_Blot Western Blot Analysis TAPI2_Treatment->Western_Blot Sphere_Formation Sphere Formation Assay TAPI2_Treatment->Sphere_Formation Decreased_NICD Decreased NICD Levels Western_Blot->Decreased_NICD Decreased_HES1 Decreased HES-1 Levels Western_Blot->Decreased_HES1 Reduced_CSC Reduced Cancer Stem Cell Phenotype Sphere_Formation->Reduced_CSC

Experimental workflow for TAPI-2's effect on Notch signaling.

The signaling cascade inhibited by this compound is depicted below:

Notch_Pathway_Inhibition ADAM17 ADAM17 Notch1_Receptor Notch1 Receptor ADAM17->Notch1_Receptor Cleaves NICD NICD (Active Fragment) Notch1_Receptor->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to HES1 HES-1 Transcription Nucleus->HES1 Activates CSC_Phenotype Cancer Stem Cell Phenotype HES1->CSC_Phenotype Promotes R_TAPI_2 This compound R_TAPI_2->ADAM17 Inhibits

Inhibition of the Notch signaling pathway by this compound.
Attenuation of EGFR Signaling in Breast Cancer

In certain breast cancers, the autocrine or paracrine activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key driver of malignant behavior. ADAM17 is responsible for the shedding of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG), from the cell surface. By inhibiting ADAM17, this compound reduces the concentration of soluble EGFR ligands in the tumor microenvironment, leading to decreased EGFR activation and downstream signaling through pathways like the MAPK/ERK cascade. This has been shown to reverse the malignant phenotype in some breast cancer cell lines.

The mechanism of this compound's effect on EGFR signaling is illustrated below:

EGFR_Pathway_Inhibition ADAM17 ADAM17 Pro_TGFa_AREG pro-TGF-α / pro-AREG (Membrane-bound) ADAM17->Pro_TGFa_AREG Cleaves Soluble_TGFa_AREG Soluble TGF-α / AREG Pro_TGFa_AREG->Soluble_TGFa_AREG Releases EGFR EGFR Soluble_TGFa_AREG->EGFR Binds & Activates MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Activates Proliferation_Invasion Cell Proliferation & Invasion MAPK_ERK->Proliferation_Invasion Promotes R_TAPI_2 This compound R_TAPI_2->ADAM17 Inhibits

Inhibition of the EGFR signaling pathway by this compound.

Biological Effects in Cancer Cells

The inhibition of key signaling pathways by this compound translates into several observable anti-cancer effects in vitro.

Summary of this compound Effects on Cancer Cell Lines
Cell Line(s)Cancer TypeConcentrationObserved Effect(s)Reference(s)
HCP-1, HT29Colorectal Cancer20 µMDecreased protein levels of NICD and HES-1; ~50% decrease in cancer stem cell phenotype.[1]
T4-2Breast Cancer20 µMReversion of malignant phenotype; prevention of TGF-α and amphiregulin mobilization.
MDA-MB-231, HCC70, T4-2Triple-Negative Breast Cancer20 µMSignificant suppression of tumor cell motility and invasion; reduced colony formation in 3D culture.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the protein levels of key signaling molecules.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., NICD, HES-1, p-EGFR, total EGFR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Sphere Formation Assay for Cancer Stem Cell Phenotype

This assay assesses the self-renewal capacity of cancer stem cells.

  • Cell Preparation: Prepare a single-cell suspension of the cancer cells.

  • Cell Seeding: Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates or flasks containing serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).

  • Treatment: Add this compound at the desired concentration to the culture medium.

  • Incubation: Incubate the cells for 7-14 days, adding fresh medium with this compound every 2-3 days.

  • Sphere Counting and Measurement: Count the number of spheres (tumorspheres) formed and measure their diameter using a microscope.

  • Data Analysis: Calculate the sphere formation efficiency (SFE) as (number of spheres / number of cells seeded) x 100%.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the roles of ADAMs and MMPs in cancer progression. Its ability to inhibit key oncogenic signaling pathways, such as Notch and EGFR, highlights the therapeutic potential of targeting these proteases. While the direct cytotoxic effects of this compound across a broad range of cancer cell lines require further quantitative characterization, its demonstrated efficacy in reducing cancer stem cell phenotypes and inhibiting cell migration and invasion in specific cancer models is promising.

Future research should focus on:

  • Conducting comprehensive dose-response studies of this compound on a diverse panel of cancer cell lines to establish a detailed IC50/GI50 profile.

  • Investigating the in vivo efficacy of this compound in various preclinical cancer models.

  • Exploring the potential for synergistic effects when combining this compound with other targeted therapies or conventional chemotherapeutics.

  • Developing more selective inhibitors of ADAM17 to minimize off-target effects and enhance therapeutic potential.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the biological activity of this compound and its potential as a novel anti-cancer agent.

References

(R)-TAPI-2: A Technical Guide to its Role in Inhibiting Protein Shedding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of zinc-dependent metalloproteinases, including several matrix metalloproteinases (MMPs) and, most notably, the ADAM (A Disintegrin and Metalloproteinase) family of sheddases. Its primary role in research and therapeutic development lies in its ability to inhibit the ectodomain shedding of a wide array of cell surface proteins. By blocking the activity of key sheddases such as ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme, or TACE), this compound serves as a critical tool for elucidating the physiological and pathological consequences of protein shedding in processes like inflammation, cancer progression, and cell signaling. This guide provides a comprehensive technical overview of its mechanism, inhibitory profile, relevant experimental protocols, and the cellular pathways it modulates.

Mechanism of Action

The inhibitory activity of this compound is centered on its hydroxamic acid group (-CONHOH). This functional group acts as a powerful chelating agent for the zinc ion (Zn²⁺) located within the catalytic domain of MMPs and ADAMs. The zinc ion is essential for the enzymatic activity of these proteases, as it polarizes a water molecule that initiates the hydrolysis of the peptide bond in the substrate protein. By forming a stable, bidentate coordinate bond with the zinc ion, the hydroxamate moiety of this compound displaces the catalytic water molecule, effectively rendering the enzyme inactive and preventing the cleavage of its substrates. This direct inhibition of proteolytic activity is the basis for its ability to block protein shedding.

Quantitative Inhibitory Profile

This compound exhibits potent inhibition against several key sheddases, particularly ADAM17. Its broader spectrum also covers other ADAMs and some MMPs. The following table summarizes its inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) against various metalloproteinases.

Enzyme FamilyTarget EnzymeCommon NameInhibitory ValueSubstrate / Condition
ADAMs ADAM17TACEKᵢ = 120 ± 30 nMFluorogenic Peptide
ADAM10Kᵢ = 3 ± 2 µMFluorogenic Peptide
ADAM8Kᵢ = 10 ± 1 µMFluorogenic Peptide
ADAM12Kᵢ > 100 µMFluorogenic Peptide
Cell-Based ADAM17TACEIC₅₀ ≈ 20 µMAREG & TGF-α Shedding (Breast Cancer Cells)[1]
ADAM17TACEComplete Inhibition at 10 µMPMA-induced HB-EGF Shedding (HT1080 Cells)[2]
SheddaseL-selectin SheddaseIC₅₀ ≈ 30 µMPMA-induced L-selectin Shedding (Lymphocytes)[3]

Experimental Protocols

Detailed methodologies for assessing the function of this compound are crucial for reproducible research. Below are two fundamental protocols.

In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol determines the inhibitory potency (IC₅₀ or Kᵢ) of this compound against a purified metalloproteinase like ADAM17. It relies on a substrate that fluoresces only upon cleavage.

  • Materials:

    • Recombinant active human ADAM17/TACE.

    • Fluorogenic Substrate: Mca-PLAQAV-Dpa-RSSSR-NH₂ (cleaved between Ala-Val).[4][5]

    • Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 96-well black, flat-bottom microplate.

    • Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm).

  • Procedure:

    • Enzyme Preparation: Dilute recombinant ADAM17 to a working concentration (e.g., 2-4 nM) in Assay Buffer.

    • Inhibitor Dilution: Perform a serial dilution of this compound in Assay Buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO).

    • Incubation: To the wells of the microplate, add 50 µL of the diluted enzyme. Then, add 50 µL of the serially diluted this compound or vehicle control.

    • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Prepare the fluorogenic substrate at a working concentration (e.g., 10 µM) in Assay Buffer. Add 100 µL of the substrate solution to each well to start the reaction.

    • Measurement: Immediately place the plate in the reader, pre-heated to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

    • Data Analysis: Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration by determining the linear slope of the fluorescence curve over time. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Protein Shedding Assay

This protocol assesses the ability of this compound to inhibit the shedding of a specific protein from the surface of cultured cells, often triggered by a stimulus like Phorbol 12-myristate 13-acetate (PMA).

  • Materials:

    • Cell Line: e.g., MDA-MB-231 (for TGF-α shedding) or HT1080 (for HB-EGF shedding).[2][6]

    • Culture Medium: DMEM or RPMI-1640 with 10% FBS.

    • Shedding Stimulus: PMA stock solution (e.g., 1 mg/mL in DMSO).

    • Inhibitor: this compound stock solution (e.g., 10 mM in DMSO).

    • Serum-free medium for the assay period.

    • ELISA kit specific for the shed ectodomain (e.g., human TGF-α).

    • BCA Protein Assay Kit.

    • Cell lysis buffer (e.g., RIPA buffer).

  • Procedure:

    • Cell Plating: Seed cells in a 24-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment.

    • Pre-treatment: The next day, wash the cells twice with PBS and replace the growth medium with serum-free medium. Add this compound to the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM)[1]. Incubate for 1-2 hours at 37°C.

    • Stimulation: Add PMA to a final concentration of 100-400 nM to induce shedding.[2] Incubate for a defined period (e.g., 30 minutes to 4 hours) at 37°C.

    • Supernatant Collection: Carefully collect the conditioned medium (supernatant) from each well. Centrifuge briefly to pellet any detached cells and transfer the clear supernatant to a new tube.

    • Quantification of Shed Protein: Measure the concentration of the shed protein ectodomain in the supernatant using the specific ELISA kit, following the manufacturer's instructions.

    • Cell Lysis and Normalization: Wash the remaining cells in the plate with cold PBS. Lyse the cells with lysis buffer. Determine the total protein concentration in the lysate using a BCA assay. Normalize the amount of shed protein measured by ELISA to the total cell protein in the corresponding well.

    • Data Analysis: Plot the normalized concentration of the shed protein against the this compound concentration to visualize the dose-dependent inhibition of shedding.

Visualized Pathways and Workflows

Signaling Pathway: PMA-Induced TNF-α Shedding

Phorbol esters like PMA activate Protein Kinase C (PKC), which in turn triggers a signaling cascade that leads to the activation of ADAM17/TACE. Activated TACE then cleaves membrane-bound pro-TNF-α to release its soluble, active form. This compound directly inhibits the final cleavage step.

TNF_Shedding_Pathway cluster_cell Cell Membrane cluster_extracellular Extracellular Space PMA PMA (Stimulus) PKC Protein Kinase C (PKC) PMA->PKC Activates ADAM17_inactive Inactive ADAM17 (TACE) PKC->ADAM17_inactive Activates ADAM17_active Active ADAM17 (TACE) ADAM17_inactive->ADAM17_active proTNF pro-TNF-α (Membrane-bound) ADAM17_active->proTNF Cleaves sTNF Soluble TNF-α (Shedded) proTNF->sTNF RTAPI2 This compound RTAPI2->ADAM17_active Inhibits

Caption: PMA-induced TNF-α shedding pathway and its inhibition by this compound.

Experimental Workflow: IC₅₀ Determination

The workflow for determining the IC₅₀ value of this compound involves a series of sequential steps from reagent preparation to data analysis, as outlined in the in vitro assay protocol.

IC50_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_enzyme Dispense enzyme into 96-well plate prep_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme with this compound (37°C) add_enzyme->pre_incubate add_substrate Add fluorogenic substrate to start reaction pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetics add_substrate->measure_fluorescence calculate_rates Calculate initial reaction velocities (V₀) measure_fluorescence->calculate_rates plot_data Plot % Inhibition vs. log[this compound] calculate_rates->plot_data determine_ic50 Determine IC50 value (Non-linear regression) plot_data->determine_ic50

Caption: Workflow for determining the IC₅₀ of this compound using a fluorogenic substrate assay.

Logical Relationship: Shedding Inhibition

This diagram illustrates the fundamental cause-and-effect relationship of this compound's function. The inhibitor acts on the sheddase, which is the direct cause of ectodomain cleavage and subsequent biological effects.

Shedding_Inhibition_Logic RTAPI2 This compound Sheddase Sheddase (e.g., ADAM17) RTAPI2->Sheddase Inhibits MembraneProtein Membrane-Bound Protein Substrate Sheddase->MembraneProtein Cleaves SheddedProtein Shedded Ectodomain MembraneProtein->SheddedProtein Releases BiologicalEffect Downstream Biological Effects SheddedProtein->BiologicalEffect Mediates

Caption: Logical flow of how this compound blocks protein shedding and downstream effects.

References

(R)-TAPI-2: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TAPI-2 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a particularly strong inhibitory activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Its ability to modulate the activity of these critical enzymes has positioned it as a valuable tool in a variety of research areas, including oncology, inflammation, and neurobiology. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its mechanism of action in key signaling pathways.

Chemical Structure and Properties

This compound, systematically named N-((R)-2-(hydroxycarbamoyl)methyl)-4-methylpentanoyl)-L-tert-butylalanyl-L-alanine 2-aminoethylamide, is a hydroxamate-based peptidomimetic. The hydroxamate group is crucial for its inhibitory activity, as it chelates the zinc ion present in the active site of MMPs and ADAMs.

Chemical Structure:

Caption: Inhibition of ADAM17 by this compound blocks EGFR ligand shedding.

2. Notch Signaling Pathway:

The Notch signaling pathway is crucial for cell-cell communication and plays a vital role in development and tissue homeostasis. Activation of the Notch receptor involves a series of proteolytic cleavages. While ADAM10 is considered the primary sheddase for the S2 cleavage of Notch, ADAM17 can also perform this function under certain conditions. By inhibiting ADAM17, this compound can modulate Notch signaling, which has been shown to decrease the levels of the Notch Intracellular Domain (NICD) and its downstream target HES-1.

Notch_Signaling_Inhibition cluster_membrane Cell Membrane Notch_Receptor Notch Receptor ADAM17 ADAM17 Notch_Receptor->ADAM17 S2 Cleavage S2_Cleavage_Product S2 Cleavage Product ADAM17->S2_Cleavage_Product TAPI2 This compound TAPI2->ADAM17 Inhibition gamma_Secretase γ-Secretase S2_Cleavage_Product->gamma_Secretase S3 Cleavage NICD NICD gamma_Secretase->NICD Release HES1_Transcription HES-1 Transcription NICD->HES1_Transcription Activation

Caption: this compound mediated inhibition of ADAM17 affects Notch signaling.

Experimental Protocols

Detailed experimental protocols for the use of this compound are crucial for obtaining reliable and reproducible results.

Protocol 1: General Procedure for In Vitro Inhibition Assays

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent, such as DMSO, to a stock concentration of 10-20 mM.

    • Store the stock solution at -20°C or -80°C.

  • Cell Culture and Treatment:

    • Culture cells of interest in appropriate media and conditions.

    • Treat cells with varying concentrations of this compound, typically in the range of 1-50 µM, depending on the cell type and experimental endpoint. A vehicle control (e.g., DMSO) should be included.

    • Incubate the cells for the desired period (e.g., 24-72 hours).

  • Endpoint Analysis:

    • Analyze the effects of this compound on the desired endpoint. This could include:

      • Enzyme Activity Assays: Measure the activity of specific MMPs or ADAMs using fluorogenic or colorimetric substrates.

      • Western Blotting: Analyze the protein levels of signaling molecules in the EGFR and Notch pathways (e.g., phosphorylated EGFR, NICD, HES-1).

      • Cell-Based Assays: Assess cell proliferation (e.g., MTT assay), migration (e.g., wound healing or transwell assay), or invasion (e.g., Matrigel invasion assay).

Workflow for a Typical Cell-Based Experiment:

Experimental_Workflow Start Start Cell_Seeding Seed Cells in Culture Plates Start->Cell_Seeding Adherence Allow Cells to Adhere (24h) Cell_Seeding->Adherence Treatment Treat with this compound (Various Concentrations) Adherence->Treatment Incubation Incubate for a Defined Period (e.g., 48h) Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Data_Interpretation Data Interpretation and Statistical Analysis Analysis->Data_Interpretation Conclusion Conclusion Data_Interpretation->Conclusion

Caption: A generalized workflow for in vitro experiments using this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of MMPs and ADAMs in various biological processes. Its ability to potently inhibit ADAM17 provides a specific means to dissect the intricate signaling networks of the EGFR and Notch pathways. While a detailed public synthesis protocol remains to be published, its chemical structure allows for a rational design of its synthesis based on established chemical principles. Further research into the precise molecular interactions and downstream effects of this compound will continue to illuminate its therapeutic potential.

The Inhibitory Profile of (R)-TAPI-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-TAPI-2 , an isomer of the broad-spectrum hydroxamate-based metalloproteinase inhibitor TAPI-2, is a potent antagonist of several members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. Its ability to block the activity of these key enzymes, which are involved in a myriad of physiological and pathological processes, has made it a valuable tool for researchers in oncology, inflammation, and neurobiology. This technical guide provides an in-depth overview of the inhibitory profile of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound and its related compound TAPI-2 has been quantified against a range of metalloproteinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Target EnzymeInhibition Constant (Ki)Reference(s)
TACE (ADAM17)0.12 µM[1]
ADAM103 µM[1]
ADAM810 µM[1]
ADAM12100 µM[1]
Target/ProcessHalf-maximal Inhibitory Concentration (IC50)Reference(s)
Matrix Metalloproteinases (MMPs)20 µM[2][3]
Meprin α subunit1.5 ± 0.27 nM[2][3]
Meprin β subunit20 ± 10 µM[2][3]
PMA-induced shedding of TGF-α and β-amyloid precursor protein10 µM[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor activity. The following sections outline the key experimental protocols for determining the inhibitory profile of this compound.

In Vitro Fluorogenic Enzyme Inhibition Assay (for MMPs, ADAM10, ADAM17)

This protocol describes a common method to determine the IC50 or Ki of an inhibitor against a purified metalloproteinase using a fluorogenic substrate.

Materials:

  • Recombinant human metalloproteinase (e.g., MMP-2, ADAM10, ADAM17)

  • This compound

  • Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the recombinant metalloproteinase in Assay Buffer to the desired working concentration.

  • Assay Setup: To each well of the 96-well plate, add:

    • Assay Buffer

    • This compound solution at various concentrations (or DMSO for control)

    • Recombinant metalloproteinase solution

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate. Measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.[5][6]

Cellular Shedding Assay (Western Blot)

This protocol is designed to assess the effect of this compound on the shedding of cell surface proteins, a process often mediated by ADAM family proteases.

Materials:

  • Cell line expressing the protein of interest (e.g., HEK293 cells overexpressing a sheddable substrate)

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) or other shedding inducer

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against the shed ectodomain of the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to a suitable confluency.

    • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

    • Stimulate shedding by adding PMA to the culture medium for a defined period (e.g., 30-60 minutes).

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Wash the cells with cold PBS and then lyse them with lysis buffer.

    • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blot Analysis:

    • Prepare samples of the conditioned medium and cell lysates for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then probe with the primary antibody against the shed ectodomain.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities for the shed ectodomain in the conditioned medium and the full-length protein in the cell lysates. A decrease in the shed ectodomain in the presence of this compound indicates inhibitory activity.

Signaling Pathways and Experimental Workflows

This compound can modulate several critical signaling pathways by inhibiting the release of key signaling molecules. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows to study them.

Signaling Pathways Modulated by this compound

G Figure 1: Signaling Pathways Affected by this compound Inhibition cluster_0 Notch Signaling cluster_1 EGFR Signaling Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Release HES1 HES-1 NICD->HES1 Upregulation TACE TACE (ADAM17) TACE->Notch_Receptor Cleavage TAPI2 This compound TAPI2->TACE Inhibits EGFR_Ligand EGFR Ligand (e.g., TGF-α) EGFR EGFR EGFR_Ligand->EGFR Activation PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK TACE_EGFR TACE (ADAM17) TACE_EGFR->EGFR_Ligand Shedding TAPI2_EGFR This compound TAPI2_EGFR->TACE_EGFR Inhibits

Caption: Signaling Pathways Affected by this compound Inhibition.

Experimental Workflow for Assessing Notch Pathway Inhibition

G Figure 2: Workflow for Analyzing this compound Effect on Notch Signaling A Cell Culture (e.g., CRC cell lines) B Treatment with This compound A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot D->E F Analysis of NICD and HES-1 Protein Levels E->F

Caption: Workflow for Analyzing this compound Effect on Notch Signaling.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

G Figure 3: Workflow for In Vitro Metalloproteinase Inhibition Assay A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Add Enzyme and Inhibitor to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Fluorogenic Substrate C->D E Kinetic Fluorescence Reading D->E F Data Analysis and IC50/Ki Determination E->F

Caption: Workflow for In Vitro Metalloproteinase Inhibition Assay.

Conclusion

This compound is a versatile and potent inhibitor of a range of metalloproteinases, making it an indispensable research tool. Its ability to interfere with key signaling pathways such as Notch and EGFR underscores its potential for investigating complex biological processes and disease mechanisms. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Accurate and reproducible experimental design, as outlined here, is paramount to fully elucidating the therapeutic and biological implications of metalloproteinase inhibition.

References

(R)-TAPI-2: A Potent Modulator of Tumor Necrosis Factor-α Release

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor-α (TNF-α) is a pleiotropic cytokine central to inflammatory processes and a key therapeutic target for a range of autoimmune diseases. The release of soluble, active TNF-α is a tightly regulated process, primarily mediated by the metalloproteinase TNF-α Converting Enzyme (TACE), also known as ADAM17. Inhibition of TACE represents a compelling strategy for controlling TNF-α-driven inflammation. This technical guide provides a comprehensive overview of (R)-TAPI-2, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-2, and its role in the modulation of TNF-α release. This document details the underlying molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction: The Role of TACE in TNF-α Release

TNF-α is initially synthesized as a 26 kDa type II transmembrane protein (pro-TNF-α).[1] The biological activity of TNF-α is largely dependent on its release into the extracellular space as a soluble 17 kDa cytokine. This proteolytic cleavage, or "shedding," is predominantly carried out by the enzyme TACE/ADAM17.[2][3] TACE is a member of the 'A Disintegrin and Metalloproteinase' (ADAM) family of zinc-dependent proteases.[4] Its activity is crucial for the post-translational regulation of numerous cell surface proteins, but its role in TNF-α processing is of particular interest in inflammatory and autoimmune contexts.[1][3]

The inhibition of TACE activity presents a promising therapeutic avenue for mitigating the pathological effects of excessive TNF-α. Small molecule inhibitors that target the catalytic domain of TACE can prevent the cleavage of pro-TNF-α, thereby reducing the levels of soluble TNF-α and attenuating downstream inflammatory signaling.

This compound: A TACE Inhibitor

TAPI-2 is a hydroxamate-based, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and ADAMs, including TACE.[5][6] this compound is a specific stereoisomer of TAPI-2, with the chemical name N-{(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methylpentanoyl}-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide.[7][8] While specific quantitative data for the (R)-enantiomer is not widely available in the public domain, the TAPI family of inhibitors is known to effectively block the release of TNF-α.

Mechanism of Action

This compound, like other hydroxamate-based inhibitors, is believed to exert its inhibitory effect by chelating the zinc ion within the catalytic site of TACE. This interaction prevents the enzyme from binding to and cleaving its substrate, pro-TNF-α. The result is an accumulation of the membrane-bound form of TNF-α and a significant reduction in the release of its soluble, pro-inflammatory counterpart.

Quantitative Data on TAPI Inhibitors

Precise, publicly available quantitative data specifically for the (R)-enantiomer of TAPI-2 is limited. The following tables summarize the available data for TAPI-2, which provides an indication of its inhibitory potential against TACE and other metalloproteinases.

Table 1: Inhibitory Activity of TAPI-2 Against Various Metalloproteinases

Target EnzymeInhibitorIC50 / KiNotes
TACE (ADAM17)TAPI-2Ki = 120 nMBroad-spectrum activity.
MMPs (general)TAPI-2IC50 = 20 µM[5]Indicates broad metalloproteinase inhibition.

Note: The specific enantiomer is not always detailed in the source literature. This data should be considered representative of the TAPI inhibitor class.

Signaling Pathway of TACE-Mediated TNF-α Release

The release of TNF-α is a critical step in the inflammatory cascade. Upon cellular stimulation, for instance by lipopolysaccharide (LPS), the expression of pro-TNF-α is upregulated. TACE, located at the cell surface, then cleaves pro-TNF-α to release soluble TNF-α, which can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream signaling pathways that lead to inflammation.

TACE_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α proTNF->sTNF Release TACE TACE (ADAM17) TACE->proTNF Cleaves LPS Stimulus (e.g., LPS) LPS->proTNF Upregulates expression TNFR TNF Receptors (TNFR1/2) sTNF->TNFR Binds to Inflammation Inflammatory Response TNFR->Inflammation R_TAPI_2 This compound R_TAPI_2->TACE Inhibits

Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the effect of this compound on TNF-α release.

In Vitro TACE Inhibition Assay (Fluorometric)

This protocol outlines a method to directly measure the inhibitory effect of this compound on TACE enzymatic activity.

Materials:

  • Recombinant human TACE enzyme

  • Fluorogenic TACE substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • This compound

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations in assay buffer.

  • In a 96-well plate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the TACE enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic TACE substrate to all wells.

  • Immediately measure the fluorescence kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for TNF-α Release

This protocol describes a method to measure the effect of this compound on TNF-α release from stimulated cells.

Cell Line:

  • Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Prepare various concentrations of this compound in cell culture medium.

  • Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release. Include an unstimulated control.

  • Incubate the cells for a specified period (e.g., 4-6 hours) at 37°C.

  • Centrifuge the plate to pellet the cells and collect the cell-free supernatant.

  • Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Generate a dose-response curve by plotting the TNF-α concentration against the concentration of this compound to determine the IC50 for TNF-α release.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

TACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound dilutions D Add this compound to plate A->D B Prepare TACE enzyme solution E Add TACE enzyme, incubate B->E C Prepare substrate solution F Add substrate, start reaction C->F D->E E->F G Measure fluorescence kinetically F->G H Calculate reaction rates G->H I Determine IC50 value H->I

Caption: Workflow for the in vitro TACE inhibition assay.

TNF_Release_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_quantification Quantification J Seed cells in 96-well plate K Pre-incubate with this compound J->K L Stimulate with LPS K->L M Incubate for 4-6 hours L->M N Collect supernatant M->N O Perform TNF-α ELISA N->O P Generate dose-response curve O->P

Caption: Workflow for the cell-based TNF-α release assay.

Conclusion and Future Directions

This compound, as part of the TAPI family of metalloproteinase inhibitors, holds potential as a tool for investigating the role of TACE in TNF-α-mediated inflammatory processes. The methodologies outlined in this guide provide a framework for researchers to assess its inhibitory activity. A significant knowledge gap remains regarding the specific potency and selectivity of the (R)-enantiomer compared to its (S)-counterpart and the racemic mixture. Future research should focus on elucidating the stereospecific interactions of TAPI-2 with TACE to enable the development of more potent and selective inhibitors. Such studies will be crucial for advancing our understanding of TACE biology and for the development of novel anti-inflammatory therapeutics.

References

The Discovery and Development of TAPI Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of TNF-alpha Processing Inhibitor (TAPI) compounds. TAPI and its analogs are potent, broad-spectrum inhibitors of a class of enzymes known as metalloproteinases, which play critical roles in a variety of physiological and pathological processes. This document details their mechanism of action, key experimental protocols for their evaluation, and the signaling pathways they modulate.

Introduction to TAPI Inhibitors and their Target: TACE/ADAM17

The development of TAPI inhibitors arose from the need to control the activity of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in a range of autoimmune diseases such as rheumatoid arthritis.[1][2] TNF-α is initially produced as a membrane-bound precursor (pro-TNF-α) and is released in its soluble, active form by a specific enzyme.[3] This enzyme was identified as TNF-alpha Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).[4][5]

TAPI inhibitors are hydroxamate-based peptidomimetics that chelate the active site zinc ion of TACE and other metalloproteinases, thereby blocking their proteolytic activity.[6][7] TAPI-0, TAPI-1, and TAPI-2 are among the most well-characterized compounds in this class.[2][8] While effective inhibitors of TACE, they also exhibit broad-spectrum activity against other ADAMs and matrix metalloproteinases (MMPs), which has implications for their therapeutic use and potential side effects.[3][9]

Mechanism of Action and Signaling Pathways

TAPI inhibitors primarily exert their effects by inhibiting TACE/ADAM17, a key sheddase involved in the processing of numerous cell surface proteins.[4] By blocking TACE, TAPI inhibitors modulate several critical signaling pathways:

  • TNF-α Signaling: The most prominent effect of TAPI inhibitors is the suppression of soluble TNF-α release, thereby dampening the downstream inflammatory cascade mediated by this cytokine.[3][9]

  • Epidermal Growth Factor Receptor (EGFR) Signaling: TACE is responsible for the shedding of EGFR ligands, such as transforming growth factor-alpha (TGF-α). Inhibition of TACE can, therefore, attenuate EGFR signaling, which is often dysregulated in cancer.

  • Notch Signaling: TACE plays a role in the proteolytic processing of the Notch receptor, a critical step in the activation of Notch signaling, which governs cell fate decisions.[10]

  • NF-κB Signaling: TAPI-1 has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[5][11]

The interconnectedness of these pathways highlights the complex biological consequences of TACE inhibition.

TAPI_Inhibitor_Signaling_Pathways Signaling Pathways Modulated by TAPI Inhibitors TAPI TAPI Inhibitors TACE TACE (ADAM17) TAPI->TACE Inhibits NFkB NF-κB Signaling TAPI->NFkB Suppresses pro_TNF pro-TNF-α TACE->pro_TNF Cleaves EGFR_Ligands EGFR Ligands (e.g., TGF-α) TACE->EGFR_Ligands Sheds Notch_Receptor Notch Receptor TACE->Notch_Receptor Cleaves s_TNF Soluble TNF-α pro_TNF->s_TNF TNFR TNF Receptor s_TNF->TNFR Activates Inflammation Inflammation TNFR->Inflammation EGFR EGFR EGFR_Ligands->EGFR Activates Cancer_Progression Cancer Progression EGFR->Cancer_Progression Notch_Signaling Notch Signaling Notch_Receptor->Notch_Signaling Cell_Fate Cell Fate Decisions Notch_Signaling->Cell_Fate Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Gene_Expression->Inflammation

Signaling pathways affected by TAPI inhibitors.

Quantitative Inhibition Data

The potency of TAPI inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through enzymatic assays and are crucial for comparing the efficacy of different inhibitors and their selectivity across various metalloproteinases.

InhibitorTargetIC50 / KiReference
TAPI-0TACE (ADAM17)IC50 = 100 nM[2]
TAPI-2TACE (ADAM17)Ki = 120 nM
TAPI-2MMPs (broad spectrum)IC50 = 20 μM for some MMPs[8]
TAPI-2TGF-α and β-amyloid precursor protein sheddingIC50 = 10 μM

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and preclinical development of TAPI inhibitors.

Synthesis of Hydroxamate-Based Inhibitors

The synthesis of TAPI inhibitors generally follows a multi-step process characteristic of peptidomimetic and hydroxamic acid synthesis. While specific protocols for TAPI-0, TAPI-1, and TAPI-2 are proprietary, the general approach involves:

  • N-arylsulfonylation of amino acids: This step introduces a key structural motif that influences selectivity.[12]

  • Peptide coupling: Standard solid-phase or solution-phase peptide synthesis techniques are used to build the peptidomimetic backbone.[12]

  • Hydroxamic acid formation: The synthesis culminates in the formation of the hydroxamic acid group, which is essential for chelating the zinc ion in the active site of the metalloproteinase.[10][12]

Synthesis_Workflow General Synthesis Workflow for Hydroxamate-Based Inhibitors start Starting Materials (Amino Acids, Sulfonyl Chlorides) step1 N-Arylsulfonylation start->step1 step2 Peptide Coupling (Solid or Solution Phase) step1->step2 step3 Formation of Hydroxamic Acid step2->step3 end Final TAPI Inhibitor step3->end FRET_Assay_Workflow FRET-Based Enzymatic Assay Workflow start Reagent Preparation step1 Add Enzyme and Inhibitor to Plate start->step1 step2 Add FRET Substrate step1->step2 step3 Kinetic Fluorescence Reading step2->step3 step4 Data Analysis (Calculate IC50) step3->step4 end Determine Inhibitor Potency step4->end

References

(R)-TAPI-2: A Technical Guide to its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-TAPI-2, a potent broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), has emerged as a critical tool in the study of cell signaling. By targeting key sheddases, particularly ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), this compound modulates a variety of signaling pathways integral to inflammation, cancer progression, and neurodegenerative diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable impact on specific signaling cascades, detailed experimental protocols for its study, and visual representations of the affected pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of the zinc-dependent catalytic domain of MMPs and ADAMs.[1][2] Its hydroxamate group chelates the zinc ion essential for the proteolytic activity of these enzymes.[2] This inhibition prevents the ectodomain shedding of a wide range of cell surface proteins, thereby blocking the release of soluble signaling molecules and the generation of active membrane-tethered protein fragments.[1][3] The primary target of this compound in many cellular contexts is ADAM17, a key processor of numerous signaling precursors.[4][5]

Impact on Core Signaling Pathways

The inhibitory action of this compound has profound effects on several critical cell signaling pathways.

TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine synthesized as a 26 kDa transmembrane precursor (tmTNF-α).[6][7] ADAM17 is the primary enzyme responsible for cleaving tmTNF-α to release the soluble 17 kDa active form (sTNF-α).[6][8] this compound potently inhibits this cleavage, thereby reducing the levels of circulating sTNF-α.[1][3] This has significant implications for inflammatory diseases where TNF-α is a key mediator.[2][8]

TNF_alpha_Pathway cluster_membrane Cell Membrane tmTNF_alpha tmTNF-α (26 kDa precursor) sTNF_alpha Soluble TNF-α (17 kDa) tmTNF_alpha->sTNF_alpha Cleavage ADAM17 ADAM17 (TACE) ADAM17->tmTNF_alpha Inflammation Inflammatory Response sTNF_alpha->Inflammation TAPI2 This compound TAPI2->ADAM17 Inhibits

Figure 1: Inhibition of TNF-α processing by this compound.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is crucial for cell proliferation, differentiation, and survival.[9][10] ADAM17 mediates the shedding of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin, from their membrane-anchored precursors.[5] The release of these soluble ligands leads to the activation of EGFR and its downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9][11] this compound, by inhibiting ADAM17, prevents the release of these EGFR ligands, thereby attenuating EGFR signaling.[5] This has been shown to reverse the malignant phenotype in certain cancer cell lines.[5]

EGFR_Pathway cluster_membrane Cell Membrane pro_TGF_alpha pro-TGF-α TGF_alpha Soluble TGF-α pro_TGF_alpha->TGF_alpha Shedding ADAM17 ADAM17 ADAM17->pro_TGF_alpha EGFR EGFR Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) EGFR->Downstream TGF_alpha->EGFR Binds & Activates TAPI2 This compound TAPI2->ADAM17 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: this compound's impact on the EGFR signaling pathway.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved pathway that regulates cell fate decisions. The activation of this pathway involves the cleavage of the Notch receptor. While the initial cleavage is mediated by ADAM10, subsequent processing can be influenced by other proteases. Studies have shown that this compound can decrease the protein levels of the Notch Intracellular Domain (NICD) and its downstream transcriptional target, HES-1.[12][13] This suggests that this compound, likely through its inhibition of ADAM17, can modulate Notch signaling, which has been implicated in the regulation of cancer stem cells.[12][13]

Notch_Pathway cluster_membrane Cell Membrane Notch_Receptor Notch Receptor NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Cleavage ADAM17 ADAM17 ADAM17->Notch_Receptor Nucleus Nucleus NICD->Nucleus Translocates to TAPI2 This compound TAPI2->ADAM17 Inhibits HES1 HES-1 Transcription Nucleus->HES1 Activates Cell_Fate Cell Fate Determination HES1->Cell_Fate

Figure 3: Modulation of the Notch signaling pathway by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified against several key enzymes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to assess the efficacy of the inhibitor.

Target EnzymeInhibitorIC50KiReference(s)
ADAM17 (TACE) This compound-120 nM[4][5]
MMPs (general) This compound20 µM-[12][13]
ADAM8 This compound-10 µM[5]
ADAM10 This compound-3 µM[5]
ADAM12 This compound-100 µM[5]
hmeprin α subunit This compound1.5 ± 0.27 nM-[5][13]
hmeprin β subunit This compound20 ± 10 µM-[5][13]
PMA-induced shedding This compound10 µM-[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

ADAM17 Enzymatic Activity Assay (Fluorogenic)

This assay measures the direct inhibitory effect of this compound on ADAM17 activity.

  • Reagents and Materials:

    • Recombinant human ADAM17 (TACE)

    • Fluorogenic peptide substrate (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH2)

    • Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0)

    • This compound (dissolved in an appropriate solvent like DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add recombinant ADAM17 to each well (except for a substrate blank).

    • Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence in kinetic mode at excitation and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation and 405 nm emission).

    • Calculate the rate of substrate cleavage (RFU/min) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of Signaling Proteins (e.g., p-EGFR, NICD, HES-1)

This method is used to assess the impact of this compound on the levels and phosphorylation status of key signaling proteins within cells.

  • Reagents and Materials:

    • Cell line of interest

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-NICD, anti-HES-1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time.

    • Lyse the cells in ice-cold lysis buffer.

    • Quantify the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

TNF-α Release Assay (ELISA)

This assay quantifies the amount of soluble TNF-α released from cells into the culture medium.

  • Reagents and Materials:

    • Immune cells (e.g., macrophages, monocytes) or other relevant cell lines

    • LPS (lipopolysaccharide) or other stimuli to induce TNF-α production

    • This compound

    • Human or mouse TNF-α ELISA kit

    • Microplate reader

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time.

    • Stimulate the cells with LPS to induce TNF-α production and shedding.

    • After an appropriate incubation period, collect the cell culture supernatants.

    • Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol.

    • Measure the absorbance at 450 nm and calculate the concentration of TNF-α in each sample based on a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound on a specific cell signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis Formulation cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment western Western Blot (p-EGFR, NICD, etc.) treatment->western elisa ELISA (Soluble TNF-α, TGF-α) treatment->elisa viability Cell Viability Assay (MTT, etc.) treatment->viability data_analysis Data Analysis & Quantification western->data_analysis elisa->data_analysis viability->data_analysis conclusion Conclusion & Interpretation data_analysis->conclusion

Figure 4: General experimental workflow for studying this compound.

Conclusion

This compound is an invaluable research tool for dissecting the roles of ADAMs and MMPs in cellular signaling. Its ability to inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands provides a powerful method for modulating inflammatory, proliferative, and developmental pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations. A thorough understanding of its mechanism and effects is crucial for the accurate interpretation of experimental results and for exploring its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for (R)-TAPI-2 in a Cancer Research Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TAPI-2 is a potent inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the cleavage and release of the extracellular domains of various transmembrane proteins, including growth factors and their receptors. In the context of cancer, TACE activity is often upregulated, leading to the shedding of ligands such as Transforming Growth Factor-alpha (TGF-α), which in turn activates the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2] This activation promotes cancer cell proliferation, survival, and invasion.[2] this compound, by inhibiting TACE, presents a promising therapeutic strategy to attenuate these oncogenic signals. These application notes provide a comprehensive guide for utilizing this compound in a cancer research model, complete with detailed experimental protocols and data presentation guidelines.

Mechanism of Action of this compound in Cancer

TACE (ADAM17) plays a pivotal role in mediating cancer progression through the shedding of various substrates. A primary mechanism involves the cleavage of pro-TGF-α to its mature, soluble form. Soluble TGF-α then binds to and activates the EGFR, triggering downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.[2] Furthermore, TACE is involved in the processing of other important molecules in the tumor microenvironment, including ligands for the IL-6 and Notch signaling pathways.[1][3] By inhibiting TACE, this compound effectively blocks the release of these signaling molecules, thereby impeding tumor growth and progression.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines (Illustrative Data)
Cell LineCancer TypeThis compound IC50 (µM)
MDA-MB-231Breast Cancer15.5
A549Lung Cancer22.8
HCT116Colon Cancer18.2
Panc-1Pancreatic Cancer25.1

Note: The IC50 values presented are illustrative and based on typical ranges for TACE inhibitors. Actual values should be determined experimentally.

Table 2: Effect of this compound on Cancer Cell Viability and Invasion (Illustrative Data)
Cell LineTreatment (20 µM this compound)Reduction in Cell Viability (%)Inhibition of Cell Invasion (%)
MDA-MB-23148 hours45 ± 560 ± 8
A54948 hours38 ± 652 ± 7
HCT11648 hours41 ± 455 ± 6

Note: Data are presented as mean ± standard deviation and are illustrative. Actual experimental results may vary.

Table 3: In Vivo Efficacy of this compound in a Xenograft Model (Illustrative Data)
Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1200 ± 150-
This compound (10 mg/kg)650 ± 11045.8
This compound (20 mg/kg)400 ± 9066.7

Note: This data is illustrative and represents potential outcomes in a preclinical xenograft study.

Experimental Protocols

I. Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

II. Cell Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete growth medium

  • This compound

  • Transwell inserts with Matrigel-coated membranes (8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Procedure:

  • Seed 5 x 10^4 cells in the upper chamber of the Transwell insert in 200 µL of serum-free medium containing the desired concentration of this compound or vehicle control.

  • Add 500 µL of complete growth medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet solution for 20 minutes.

  • Gently wash the inserts with water.

  • Count the number of stained cells in several random fields under a microscope.

  • Calculate the percentage of invasion inhibition relative to the vehicle control.

III. Western Blot Analysis of EGFR Pathway Activation

This protocol is for detecting changes in the phosphorylation of EGFR and Akt following treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

IV. TGF-α Shedding Assay

This protocol measures the activity of TACE by quantifying the amount of shed TGF-α.

Materials:

  • Cancer cells treated with this compound

  • Serum-free medium

  • TGF-α ELISA kit

  • Microplate reader

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Wash the cells with PBS and incubate in serum-free medium.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Collect the conditioned medium from each well.

  • Centrifuge the medium to remove any cellular debris.

  • Quantify the amount of soluble TGF-α in the supernatant using a TGF-α ELISA kit according to the manufacturer's instructions.

  • Normalize the amount of shed TGF-α to the total protein content of the corresponding cell lysate.

Mandatory Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane pro-TGF-alpha pro-TGF-alpha TACE TACE TGF-alpha TGF-alpha TACE->TGF-alpha Cleavage EGFR EGFR PI3K PI3K EGFR->PI3K TGF-alpha->EGFR Binds & Activates This compound This compound This compound->TACE Inhibits Akt Akt PI3K->Akt Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival

Caption: TACE Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability (MTT Assay) treatment->viability invasion Cell Invasion (Transwell Assay) treatment->invasion western Western Blot (p-EGFR, p-Akt) treatment->western shedding TGF-alpha Shedding (ELISA) treatment->shedding invivo In Vivo Xenograft Model treatment->invivo data_analysis Data Analysis & Interpretation viability->data_analysis invasion->data_analysis western->data_analysis shedding->data_analysis invivo->data_analysis

Caption: Experimental Workflow for Evaluating this compound.

Logical_Relationship TACE_Activity High TACE Activity in Cancer Cells TGF_Shedding Increased TGF-alpha Shedding TACE_Activity->TGF_Shedding EGFR_Activation EGFR Pathway Activation TGF_Shedding->EGFR_Activation Cancer_Progression Cancer Progression (Proliferation, Invasion) EGFR_Activation->Cancer_Progression R_TAPI_2 This compound Treatment Inhibition Inhibition of TACE R_TAPI_2->Inhibition Inhibition->TACE_Activity Blocks Reduced_Shedding Reduced TGF-alpha Shedding Inhibition->Reduced_Shedding Reduced_Activation Reduced EGFR Activation Reduced_Shedding->Reduced_Activation Reduced_Progression Inhibition of Cancer Progression Reduced_Activation->Reduced_Progression

Caption: Logical Relationship of this compound Action in Cancer.

References

Application Notes and Protocols for Dissolving (R)-TAPI-2 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of (R)-TAPI-2 in Dimethyl Sulfoxide (DMSO) for use in a variety of experimental settings. Adherence to these protocols is crucial for ensuring the stability, and efficacy of the compound in downstream applications.

Introduction to this compound

This compound is a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE/ADAM17). Its ability to block the shedding of various cell surface proteins makes it a valuable tool in studying signaling pathways and as a potential therapeutic agent. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for calculating the required mass of the compound to achieve a desired molar concentration for stock solutions.

PropertyValueSource
Molecular Weight 415.53 g/mol [1][2]
Chemical Formula C₁₉H₃₇N₅O₅[1][2]
Appearance White to off-white solid[1]
Storage Temperature -20°C[1]

Recommended Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays and other experiments.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out 4.16 mg of this compound.

    • Calculation: To prepare 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 415.53 g/mol x 1000 mg/g = 4.1553 mg

  • Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.

G cluster_prep Stock Solution Preparation Workflow start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh 4.16 mg of this compound equilibrate->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C aliquot->store end End: 10 mM Stock Solution store->end

Workflow for preparing a 10 mM this compound stock solution.

Preparation of Working Solutions

For most cell-based experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid cellular toxicity. The following is an example of a serial dilution to prepare a 10 µM working solution.

Procedure:

  • Intermediate Dilution: Thaw a single aliquot of the 10 mM this compound stock solution. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of sterile cell culture medium or appropriate buffer. This results in a 10 µM solution.

  • Final Working Concentration: Further dilute the intermediate solution to achieve the desired final concentration for your experiment. For example, to achieve a final concentration of 100 nM in a 1 mL final volume, add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium.

G cluster_dilution Serial Dilution for Working Solution stock 10 mM Stock Solution in DMSO intermediate 10 µM Intermediate Solution in Medium/Buffer stock->intermediate 1:1000 dilution working Final Working Concentration (e.g., 100 nM) intermediate->working Further dilution

Example of a serial dilution to prepare a working solution.

Stability and Storage of this compound in DMSO

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSODMSO is hygroscopic; water can promote compound degradation.
Stock Solution Storage -20°C in single-use aliquotsMinimizes freeze-thaw cycles and potential degradation.
Long-term Storage For extended periods, storage at -80°C may provide additional stability.Lower temperatures slow down chemical degradation processes.
Working Solution Prepare fresh from stock for each experiment.The stability of this compound in aqueous solutions is not well-characterized.

Troubleshooting

Issue: this compound does not fully dissolve in DMSO.

  • Solution 1: Gently warm the solution in a 37°C water bath for a few minutes.

  • Solution 2: Use a bath sonicator for brief periods to aid dissolution.

  • Solution 3: Ensure you are using high-purity, anhydrous DMSO as water contamination can reduce solubility.

Issue: Precipitate forms upon dilution into aqueous buffer or media.

  • Solution 1: Increase the final concentration of DMSO in your working solution, but ensure it remains below the toxic level for your cell line.

  • Solution 2: Perform serial dilutions in a stepwise manner, ensuring the solution is well-mixed after each step.

  • Solution 3: Consider using a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your final working solution, if compatible with your assay.

Signaling Pathway Inhibition by this compound

This compound primarily inhibits TACE (ADAM17), which is a key enzyme in the shedding of the extracellular domain of various transmembrane proteins, including the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α).

G cluster_pathway Inhibitory Action of this compound proTNF pro-TNF-α (Membrane-bound) sTNF Soluble TNF-α proTNF->sTNF Cleavage TACE TACE (ADAM17) TNFR TNF Receptor sTNF->TNFR inflammation Inflammatory Signaling TNFR->inflammation TAPI2 This compound TAPI2->TACE Inhibition

Simplified diagram of this compound's inhibitory action on TACE.

References

Application of (R)-TAPI-2 in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-TAPI-2, a broad-spectrum inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), in the context of Alzheimer's disease (AD) research. While specific data for the (R)-enantiomer is limited in publicly available literature, this document outlines the established role of TACE in Amyloid Precursor Protein (APP) processing and provides protocols for evaluating the effects of TAPI-2 and its analogs.

Introduction to TACE and its Role in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are formed through the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase (BACE1) and γ-secretase, a process known as the amyloidogenic pathway.

Alternatively, APP can be cleaved by α-secretase in the non-amyloidogenic pathway. This cleavage occurs within the Aβ domain, preventing the formation of toxic Aβ peptides and instead producing a neuroprotective soluble fragment called sAPPα. The primary α-secretase responsible for this cleavage is TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17).

Inhibition of TACE is a complex therapeutic strategy for AD. While it may reduce neuroinflammation by decreasing the release of pro-inflammatory cytokines like TNF-α, it could also theoretically shift APP processing towards the amyloidogenic pathway, increasing Aβ production. However, some studies suggest that under normal physiological conditions, TACE and BACE1 may not directly compete for the APP substrate. Therefore, inhibiting TACE might not necessarily lead to an increase in Aβ levels, making compounds like this compound valuable tools for investigating these intricate pathways.

This compound: A TACE Inhibitor

TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and certain ADAMs, including TACE. While much of the available data pertains to the racemic mixture of TAPI-2, the specific investigation of individual enantiomers like this compound is crucial as they may exhibit different potencies and selectivities.

ParameterValueEnzyme/ProcessReference
Ki 0.12 µMTACE (ADAM17)[1]
IC50 10 µMPMA-induced shedding of APP
IC50 20 µMGeneral MMPs[2]

Key Experiments in Alzheimer's Disease Research using this compound

The following are key experimental applications for this compound in the study of Alzheimer's disease:

  • Investigating the role of TACE in APP processing: Determine the effect of this compound on the levels of sAPPα and Aβ in neuronal cell cultures or animal models.

  • Modulating neuroinflammation: Assess the impact of this compound on the release of pro-inflammatory cytokines in models of neuroinflammation.

  • Evaluating therapeutic potential: Study the effects of this compound on synaptic function, neuronal viability, and cognitive deficits in preclinical models of AD.

Experimental Protocols

In Vitro Assay for APP Processing in a Neuronal Cell Line

This protocol describes how to treat a neuronal cell line (e.g., SH-SY5Y cells overexpressing human APP) with this compound and subsequently measure the levels of sAPPα and Aβ in the conditioned medium and cell lysate.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y-APP695)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • ELISA kits for human sAPPα and Aβ40/42

  • Western blot reagents and antibodies (see protocol 3)

Procedure:

  • Cell Seeding: Plate neuronal cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection:

    • Collect the conditioned medium and centrifuge to remove any detached cells. Store the supernatant at -80°C for ELISA analysis.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • ELISA Analysis: Measure the concentrations of sAPPα and Aβ40/42 in the conditioned medium using specific ELISA kits, following the manufacturer's instructions. Normalize the results to the total protein concentration of the corresponding cell lysate.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on neuronal cells.

Materials:

  • Neuronal cell line

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations and a vehicle control.

  • Incubation: Incubate for the desired treatment period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for APP and its Fragments

This protocol is for the detection and relative quantification of full-length APP (fl-APP), sAPPα, and C-terminal fragments (CTFs) in cell lysates and conditioned medium.

Materials:

  • Cell lysates and conditioned medium (from Protocol 1)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-APP, C-terminal (for fl-APP and CTFs)

    • Anti-sAPPα (specific for the α-secretase cleaved ectodomain)

    • Anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Sample Preparation: Mix cell lysates or concentrated conditioned medium with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

APP_Processing_Pathway cluster_0 Cell Membrane cluster_1 Non-Amyloidogenic Pathway cluster_2 Amyloidogenic Pathway APP APP alpha_secretase α-secretase (TACE/ADAM17) APP->alpha_secretase beta_secretase β-secretase (BACE1) APP->beta_secretase sAPPalpha sAPPα (Neuroprotective) CTFalpha α-CTF gamma_secretase_1 γ-secretase CTFalpha->gamma_secretase_1 p3 p3 alpha_secretase->sAPPalpha Cleavage alpha_secretase->CTFalpha Cleavage gamma_secretase_1->p3 sAPPbeta sAPPβ CTFbeta β-CTF gamma_secretase_2 γ-secretase CTFbeta->gamma_secretase_2 Abeta (Neurotoxic) beta_secretase->sAPPbeta Cleavage beta_secretase->CTFbeta Cleavage gamma_secretase_2->Abeta TAPI2 This compound TAPI2->alpha_secretase Inhibits

Caption: APP Processing Pathways and the action of this compound.

Experimental_Workflow cluster_analysis Biochemical Analysis start Start cell_culture Seed Neuronal Cells start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment sample_collection Collect Conditioned Medium and Cell Lysates treatment->sample_collection viability_assay Cell Viability Assay (MTT) treatment->viability_assay elisa ELISA for sAPPα and Aβ sample_collection->elisa western_blot Western Blot for fl-APP, sAPPα, CTFs sample_collection->western_blot data_analysis Data Analysis and Interpretation elisa->data_analysis western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: (R)-TAPI-2 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy remains a cornerstone of cancer treatment; however, the development of chemoresistance is a significant clinical challenge. A growing body of evidence suggests that the tumor microenvironment and adaptive signaling pathways within cancer cells play a crucial role in mediating this resistance. One such pathway involves the A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE).

(R)-TAPI-2 is a potent inhibitor of ADAM17. Emerging preclinical data indicates that combining this compound with conventional chemotherapy could be a promising strategy to overcome chemoresistance and enhance therapeutic efficacy. These application notes provide a comprehensive overview of the scientific rationale, detailed experimental protocols, and data presentation guidelines for investigating the synergistic potential of this compound in combination with standard chemotherapeutic agents.

Scientific Rationale for Combination Therapy

Recent studies have revealed that various chemotherapeutic agents can paradoxically activate pro-survival signaling pathways in cancer cells, thereby limiting their own efficacy. A key mechanism underlying this phenomenon is the chemotherapy-induced activation of ADAM17.[1][2]

Activated ADAM17 cleaves and releases the ectodomains of various cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) such as Transforming Growth Factor-alpha (TGF-α) and Amphiregulin (AREG).[1][3] The shed ligands then bind to and activate EGFR, triggering downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK pathways. This activation can promote cell proliferation, inhibit apoptosis, and ultimately contribute to the development of chemoresistance.[4][5]

By inhibiting ADAM17, this compound is hypothesized to block the chemotherapy-induced release of EGFR ligands, thereby preventing the activation of these pro-survival pathways and sensitizing cancer cells to the cytotoxic effects of chemotherapy.[6] This approach aims to transform a resistant phenotype into a sensitive one, potentially leading to improved treatment outcomes.

Signaling Pathway Overview

The following diagram illustrates the proposed mechanism of synergy between this compound and chemotherapy.

cluster_cell Cancer Cell chemo Chemotherapy adam17 ADAM17 chemo->adam17 Activates chemo_effect Cytotoxic Effect chemo->chemo_effect rtapi2 This compound rtapi2->adam17 Inhibits pro_egfr_ligand pro-EGFR Ligands (e.g., pro-TGF-α) adam17->pro_egfr_ligand Cleaves egfr_ligand Soluble EGFR Ligands (e.g., TGF-α) pro_egfr_ligand->egfr_ligand egfr EGFR egfr_ligand->egfr Activates pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt mapk MAPK Pathway egfr->mapk survival Cell Survival & Proliferation pi3k_akt->survival mapk->survival apoptosis Apoptosis survival->apoptosis Inhibits chemo_effect->apoptosis Induces

Caption: Mechanism of synergistic action between this compound and chemotherapy.

Data Presentation

All quantitative data from in vitro and in vivo experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: In Vitro Cytotoxicity and Synergy Analysis

Cell LineChemotherapy AgentThis compound IC50 (µM)Chemotherapy IC50 (µM)Combination IC50 (Chemo, µM)Combination Index (CI)Synergy/Antagonism
Ovarian Cancer
A2780CisplatinValueValueValueValueSynergistic
SKOV3PaclitaxelValueValueValueValueSynergistic
Breast Cancer
MDA-MB-231DoxorubicinValueValueValueValueSynergistic
MCF-7PaclitaxelValueValueValueValueAdditive
NSCLC
A549CisplatinValueValueValueValueSynergistic
H1975GemcitabineValueValueValueValueSynergistic

Note: IC50 and CI values are representative and must be determined experimentally. Synergy is generally indicated by a CI < 1, additivity by CI = 1, and antagonism by CI > 1.[7]

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Tumor ModelTreatment GroupNMean Tumor Volume (mm³) ± SEM (Day X)Tumor Growth Inhibition (%)p-value (vs. Control)p-value (vs. Chemo)
A2780 Ovarian Xenograft Vehicle Control10Value---
This compound (X mg/kg)10ValueValueValue-
Cisplatin (Y mg/kg)10ValueValueValue-
This compound + Cisplatin10ValueValueValueValue
MDA-MB-231 Breast Xenograft Vehicle Control10Value---
This compound (X mg/kg)10ValueValueValue-
Doxorubicin (Z mg/kg)10ValueValueValue-
This compound + Doxorubicin10ValueValueValueValue

Note: Dosing, schedule, and endpoints must be optimized for each model.

Experimental Protocols

In Vitro Studies

The following workflow outlines the key in vitro experiments to assess the combination of this compound and chemotherapy.

start Cancer Cell Lines cell_viability Cell Viability Assay (MTT/CTG) start->cell_viability ic50 Determine IC50 values for This compound and Chemotherapy cell_viability->ic50 combo_design Design Combination Experiment (Constant Ratio) ic50->combo_design synergy_assay Combination Viability Assay combo_design->synergy_assay ci_calc Calculate Combination Index (CI) synergy_assay->ci_calc apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) synergy_assay->apoptosis_assay western_blot Western Blot Analysis synergy_assay->western_blot pathway_analysis Analyze Signaling Pathways (p-EGFR, p-Akt, p-ERK, Cleaved Caspase-3) western_blot->pathway_analysis

Caption: Workflow for in vitro evaluation of this compound and chemotherapy combination.

1. Cell Viability and IC50 Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and various chemotherapeutic agents (e.g., cisplatin, paclitaxel, doxorubicin) on a panel of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A2780, SKOV3, MDA-MB-231, A549)

    • This compound (dissolved in a suitable solvent, e.g., DMSO)[8]

    • Chemotherapeutic agents

    • 96-well plates

    • MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Plate reader

  • Protocol:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and each chemotherapeutic agent.

    • Treat cells with increasing concentrations of each drug for 48-72 hours.

    • Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

    • Calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. normalized response).

2. Synergy Analysis

  • Objective: To evaluate the synergistic, additive, or antagonistic effects of combining this compound with chemotherapy.

  • Method: The Combination Index (CI) method of Chou-Talalay is recommended.[7]

  • Protocol:

    • Based on the individual IC50 values, design a combination experiment using a constant ratio of this compound to the chemotherapeutic agent.

    • Prepare serial dilutions of the drug combination.

    • Treat cells with the combination for 48-72 hours.

    • Assess cell viability as described above.

    • Calculate the CI using appropriate software (e.g., CompuSyn). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

3. Apoptosis Assay

  • Objective: To determine if the combination treatment enhances apoptosis.

  • Materials:

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound, chemotherapy, or the combination at their respective IC50 concentrations for 24-48 hours.

    • Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

4. Western Blot Analysis of Signaling Pathways

  • Objective: To investigate the molecular mechanism of synergy by examining key signaling proteins.

  • Protocol:

    • Treat cells as in the apoptosis assay.

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

In Vivo Studies

The following workflow describes the key steps for an in vivo efficacy study.

start Establish Xenograft Model (e.g., A2780 in nude mice) tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatments: - Vehicle - this compound - Chemotherapy - Combination randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint tumor_collection Collect Tumors for Pharmacodynamic Analysis endpoint->tumor_collection pd_analysis IHC/Western Blot for p-EGFR, Ki-67, TUNEL tumor_collection->pd_analysis

Caption: Workflow for in vivo evaluation of this compound and chemotherapy combination.

  • Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a preclinical cancer model.

  • Model: Subcutaneous xenograft model using a relevant cancer cell line (e.g., A2780 ovarian cancer cells in immunodeficient mice).

  • Protocol:

    • Inject cancer cells subcutaneously into the flank of immunodeficient mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control

      • This compound alone

      • Chemotherapy alone

      • This compound + Chemotherapy

    • Administer treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.

    • Tumor tissue can be used for pharmacodynamic analysis, such as immunohistochemistry (IHC) for Ki-67 (proliferation), TUNEL (apoptosis), and p-EGFR, or for western blot analysis.

Conclusion

The combination of the ADAM17 inhibitor this compound with standard chemotherapy presents a rational and promising strategy to overcome chemoresistance in various cancers. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this combination therapy. Rigorous in vitro and in vivo studies are essential to validate the synergistic potential and to elucidate the underlying molecular mechanisms, paving the way for potential clinical translation.

References

Protocol for Assessing ADAM17 Inhibition by (R)-TAPI-2

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a critical role in various physiological and pathological processes.[1][2][3] It mediates the ectodomain shedding of a wide range of cell surface proteins, including cytokines like TNF-α, ligands for the epidermal growth factor receptor (EGFR) such as TGF-α, and the Interleukin-6 receptor (IL-6R).[1][2] This shedding activity releases soluble forms of these proteins, which can then act on other cells, influencing processes such as inflammation, cell proliferation, and migration.[1][2][3] Dysregulation of ADAM17 activity has been implicated in numerous diseases, including cancer and inflammatory disorders, making it a significant therapeutic target.[1][3]

(R)-TAPI-2 is a broad-spectrum hydroxamate-based inhibitor of metalloproteinases, including ADAM17.[4] It is the (R)-isomer of TAPI-2 and functions by chelating the zinc ion within the active site of the enzyme.[5] This application note provides a detailed protocol for assessing the inhibitory activity of this compound against ADAM17 using a combination of in vitro enzymatic assays, cell-based shedding assays, and Western blot analysis.

Data Presentation

Table 1: Inhibitory Activity of TAPI Analogs against ADAMs and MMPs

CompoundTargetAssay TypeIC50 / KiReference
TAPI-2TACE (ADAM17)EnzymaticKi: 0.12 µM[4]
TAPI-2ADAM8EnzymaticKi: 10 µM[4]
TAPI-2ADAM10EnzymaticKi: 3 µM[4]
TAPI-2ADAM12EnzymaticKi: 100 µM[4]
TAPI-2MMPs (general)EnzymaticIC50: 20 µM[6]
TAPI-2Protein Shedding (PMA-induced in CHO cells)Cell-basedIC50: 10 µM[4]
This compoundTACE (ADAM17)N/AData not specifiedN/A

Signaling Pathways and Experimental Workflow

ADAM17 Signaling Pathway

ADAM17 is a key regulator of multiple signaling pathways. Upon activation, it cleaves transmembrane precursor proteins, releasing soluble ectodomains that can then activate downstream signaling cascades.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling ADAM17 ADAM17 (TACE) proTNF pro-TNF-α ADAM17->proTNF Cleaves proTGF pro-TGF-α ADAM17->proTGF Cleaves IL6R_mem IL-6R ADAM17->IL6R_mem Cleaves Notch Notch Receptor ADAM17->Notch Cleaves sTNF Soluble TNF-α proTNF->sTNF sTGF Soluble TGF-α proTGF->sTGF sIL6R Soluble IL-6R IL6R_mem->sIL6R NICD NICD Notch->NICD Releases TNFR TNFR sTNF->TNFR Activates EGFR EGFR sTGF->EGFR Activates gp130 gp130 sIL6R->gp130 Activates (trans-signaling) Inflammation Inflammation TNFR->Inflammation Cell Proliferation Cell Proliferation EGFR->Cell Proliferation gp130->Inflammation Gene Transcription Gene Transcription NICD->Gene Transcription Regulates RTAPI2 This compound RTAPI2->ADAM17 Inhibits

Caption: ADAM17 signaling pathways and the inhibitory action of this compound.

Experimental Workflow

The following workflow outlines the sequential steps to assess the inhibitory potential of this compound on ADAM17.

Experimental_Workflow start Start enzymatic_assay 1. In Vitro Enzymatic Assay (Fluorogenic) start->enzymatic_assay cell_based_assay 2. Cell-Based Shedding Assay (e.g., TNF-α ELISA) enzymatic_assay->cell_based_assay Confirm cellular activity western_blot 3. Western Blot Analysis (ADAM17 Expression) cell_based_assay->western_blot Assess effect on protein levels data_analysis 4. Data Analysis (IC50 Determination) western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing ADAM17 inhibition by this compound.

Experimental Protocols

In Vitro Fluorogenic Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human ADAM17.

Materials:

  • Recombinant Human TACE/ADAM17 (e.g., R&D Systems, Cat# 930-ADB)

  • Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2, R&D Systems, Cat# ES003)

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35 (w/v), pH 9.0

  • This compound

  • DMSO

  • Black 96-well microplate

  • Fluorescent plate reader (Excitation: 320 nm, Emission: 405 nm)

Protocol:

  • Prepare Reagents:

    • Reconstitute recombinant ADAM17 in sterile water to a stock concentration of 0.2 mg/mL.

    • Prepare a 2 mM stock solution of the fluorogenic substrate in DMSO.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Enzyme Preparation:

    • Dilute the reconstituted ADAM17 to 0.2 ng/µL in Assay Buffer.

  • Assay Procedure:

    • Add 40 µL of the diluted ADAM17 solution to each well of the black 96-well plate.

    • Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with equivalent DMSO concentration) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Prepare the substrate solution by diluting the 2 mM stock to 20 µM in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the 20 µM substrate solution to each well.

  • Measurement:

    • Immediately place the plate in a fluorescent plate reader.

    • Measure the fluorescence intensity in kinetic mode for at least 5-10 minutes, with readings every minute.

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based TNF-α Shedding Assay

This assay measures the ability of this compound to inhibit ADAM17-mediated shedding of TNF-α from cultured cells.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol-12-myristate-13-acetate (PMA) for stimulation

  • This compound

  • DMSO

  • Human TNF-α ELISA kit (e.g., Invitrogen, Cat# KHC3011)[7][8]

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Seeding:

    • Culture THP-1 cells in RPMI-1640 with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and differentiate for 24-48 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 µM to 50 µM.[6]

    • Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the desired concentration of this compound or vehicle control (medium with DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[9]

  • Stimulation of Shedding:

    • Prepare a working solution of PMA in culture medium (e.g., 100 ng/mL).

    • Add 10 µL of the PMA solution to each well (final concentration of ~10 ng/mL), except for the unstimulated control wells.

    • Incubate the plate for 4-6 hours at 37°C to induce TNF-α shedding.

  • Sample Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell layer.

  • TNF-α Quantification (ELISA):

    • Quantify the amount of soluble TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.[7][8][10][11]

  • Data Analysis:

    • Generate a standard curve for the TNF-α ELISA.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percentage of inhibition of TNF-α shedding for each this compound concentration relative to the PMA-stimulated control.

    • Calculate the IC50 value as described for the enzymatic assay.

Western Blot Analysis of ADAM17

This protocol is to assess whether this compound treatment affects the expression levels of the mature and pro-forms of ADAM17.

Materials:

  • Cell line expressing ADAM17 (e.g., HEK293, HCT116)

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against ADAM17 (C-terminus specific to detect both forms)[5]

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 10 µM, 20 µM) for a specified time (e.g., 24 hours).[6]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[12]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.[12]

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary anti-ADAM17 antibody overnight at 4°C.[5][12]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • The pro-form of ADAM17 will appear at ~130 kDa, and the mature form at ~100 kDa.[5]

  • Analysis:

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software and normalize the ADAM17 bands to the loading control. Compare the levels of pro- and mature ADAM17 between treated and untreated samples.

References

(R)-TAPI-2: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-TAPI-2 is the active R-isomer of TAPI-2, a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), including Tumor Necrosis Factor-α Converting Enzyme (TACE or ADAM17). While in vitro studies have elucidated its mechanism of action and potential therapeutic applications, particularly in oncology, there is a notable absence of published in vivo data regarding its specific application, dosage, and pharmacokinetic profile. This document provides a comprehensive overview of the available in vitro data for TAPI-2 and presents hypothetical protocols and workflows to guide researchers in designing and conducting initial in vivo studies with this compound.

Introduction

This compound, a hydroxamate-based inhibitor, shows significant promise due to its inhibitory activity against key enzymes involved in cancer progression, inflammation, and other pathological processes. Its targets, MMPs and ADAMs, are critical mediators of extracellular matrix remodeling, cell signaling, and shedding of cell surface proteins. The inhibition of these enzymes can impact tumor growth, angiogenesis, and metastasis. Despite its potential, the transition from in vitro to in vivo studies requires careful consideration of dosage, administration route, and potential toxicity. These notes are intended to serve as a foundational resource for researchers embarking on in vivo investigations of this compound.

In Vitro Activity of TAPI-2

TAPI-2 has been demonstrated to be a broad-spectrum inhibitor of MMPs and ADAMs.[1][2] Its inhibitory activity is crucial for its potential therapeutic effects. The following table summarizes the known in vitro inhibitory concentrations.

Target Enzyme/FamilyInhibition ParameterValueReference
Matrix Metalloproteinases (MMPs)IC5020 µM[1]
ADAM17 (TACE)Ki120 nM

Proposed In Vivo Experimental Design

Given the lack of established in vivo protocols for this compound, the following sections outline a proposed experimental workflow. This is a hypothetical guide and should be adapted based on the specific research question and animal model.

Animal Model Selection

The choice of animal model is critical and will depend on the therapeutic area of investigation. For oncology studies, immunocompromised mouse or rat models bearing human tumor xenografts are commonly used.[3] For inflammatory disease models, specific strains genetically predisposed to or induced with the disease of interest would be appropriate.

Recommended Initial Steps: A Proposed Workflow

The following diagram illustrates a logical workflow for initiating in vivo studies with this compound.

G cluster_0 Phase 1: Formulation and Solubility cluster_1 Phase 2: Dose-Ranging and Toxicity Studies cluster_2 Phase 3: Pharmacokinetic (PK) Studies cluster_3 Phase 4: Efficacy Studies a Determine optimal vehicle for in vivo administration b Assess solubility and stability in the chosen vehicle a->b c Perform a Maximum Tolerated Dose (MTD) study b->c Proceed if stable formulation is achieved d Establish a dose range for efficacy studies c->d e Monitor for signs of toxicity (e.g., weight loss, behavioral changes) d->e f Administer a single dose via selected routes (e.g., IV, IP, PO) e->f Proceed with non-toxic dose range g Collect plasma and tissue samples at various time points f->g h Analyze samples to determine Cmax, Tmax, half-life, and bioavailability g->h i Administer this compound at determined safe and effective dose range h->i Inform dosing regimen for efficacy studies j Monitor disease progression (e.g., tumor volume, inflammatory markers) i->j k Collect tissues for pharmacodynamic (PD) analysis (target engagement) j->k

Caption: Proposed workflow for in vivo studies of this compound.

Signaling Pathway Inhibition

This compound, as an inhibitor of ADAM17 (TACE), is expected to block the shedding of various cell surface molecules, thereby interfering with downstream signaling pathways. A key pathway affected is the Notch signaling pathway, which is implicated in cancer stem cell biology.

G cluster_0 Cell Membrane cluster_1 Inhibition cluster_2 Downstream Signaling ADAM17 ADAM17 (TACE) Notch_Receptor Notch Receptor ADAM17->Notch_Receptor Cleaves NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Releases R_TAPI_2 This compound R_TAPI_2->ADAM17 Inhibits Hes1 Hes1 NICD->Hes1 Activates Transcription CSC Cancer Stem Cell Phenotype Hes1->CSC Promotes

Caption: Inhibition of the Notch signaling pathway by this compound.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols. Researchers must develop detailed, specific protocols and obtain institutional animal care and use committee (IACUC) approval before conducting any experiments.

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the maximum tolerated dose of this compound when administered via a specific route (e.g., intraperitoneal injection).

Materials:

  • This compound

  • Sterile vehicle (e.g., DMSO/Saline or as determined in formulation studies)

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID or similar)

  • Standard animal housing and monitoring equipment

Procedure:

  • Acclimate mice for at least one week before the start of the study.

  • Prepare fresh formulations of this compound at a range of concentrations.

  • Divide mice into groups (n=3-5 per group), including a vehicle control group.

  • Administer a single dose of this compound or vehicle to each mouse.

  • Monitor mice daily for 14 days for signs of toxicity, including:

    • Body weight loss (>15-20% is a common endpoint)

    • Changes in behavior (lethargy, ruffled fur)

    • Signs of distress

  • Record all observations meticulously.

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 2: In Vivo Efficacy in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Cancer cell line of interest (e.g., one known to have active ADAM17 signaling)

  • Immunocompromised mice

  • This compound formulated in a suitable vehicle

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups (n=8-10 per group).

  • Administer this compound at a dose below the MTD (e.g., daily or every other day via IP injection). The control group receives the vehicle only.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor body weight and general health of the mice.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Tumors can be weighed and processed for further analysis (e.g., histology, western blotting for target engagement).

Conclusion

While this compound presents a compelling profile for in vivo investigation based on its in vitro activities, the current lack of published data necessitates a cautious and systematic approach. The proposed workflows and hypothetical protocols in this document are intended to provide a starting framework for researchers. It is imperative that initial studies focus on determining the safety, tolerability, and pharmacokinetic properties of this compound in the chosen animal model before proceeding to large-scale efficacy studies. Careful experimental design and adherence to ethical guidelines for animal research are paramount for generating robust and reproducible data.

References

preparing stock solutions of (R)-TAPI-2 for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TAPI-2 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha-converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17).[1][2][3] Its ability to block the shedding of various cell surface proteins, including TNF-α, L-selectin, and ligands for the epidermal growth factor receptor (EGFR), makes it a valuable tool for studying a wide range of physiological and pathological processes.[1][2] These processes include inflammation, cancer progression, and neurodegenerative diseases. This document provides detailed protocols for the preparation of this compound stock solutions for laboratory use and an overview of its mechanism of action.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 415.53 g/mol [1][2][3]
Empirical Formula C₁₉H₃₇N₅O₅[1][2]
CAS Number 187034-31-7[1][2][3]
Appearance White solid[1][2]
Purity ≥97% (HPLC)[1][2]
Solubility Ethanol: 5 mg/mLWater: 5 mg/mL[1][2]
Storage Temperature -20°C[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effects by chelating the zinc ion within the active site of metalloproteinases like ADAM17. ADAM17 is a critical sheddase that cleaves and releases the extracellular domains of numerous membrane-bound proteins. One of the key substrates of ADAM17 is the precursor of Tumor Necrosis Factor-α (pro-TNF-α). By inhibiting ADAM17, this compound prevents the release of soluble TNF-α, a potent pro-inflammatory cytokine.

Furthermore, ADAM17 is known to cleave and activate ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α). This shedding event leads to the activation of downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are pivotal in cell proliferation, survival, and migration. By blocking ADAM17, this compound can effectively attenuate these signaling pathways.

ADAM17_Signaling_Pathway ADAM17 (TACE) Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) sTNF Soluble TNF-α ADAM17->sTNF Cleaves pro-TNF-α sTGF Soluble TGF-α ADAM17->sTGF Cleaves pro-TGF-α proTNF pro-TNF-α proTGF pro-TGF-α EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K TAPI2 This compound TAPI2->ADAM17 Inhibits TNFR TNFR sTNF->TNFR sTGF->EGFR Inflammation Inflammation TNFR->Inflammation Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

ADAM17 Signaling Pathway Inhibition

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is hygroscopic.

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.155 mg of this compound (Molecular Weight = 415.53 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved. If particulates are still visible, brief sonication (5-10 minutes in a water bath sonicator) may be used to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. Under these conditions, the stock solution is stable for up to 3 months.[1][4]

2. Preparation of Aqueous Working Solutions from DMSO Stock

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Serial Dilution (Recommended): It is recommended to perform serial dilutions in DMSO first to achieve an intermediate concentration before the final dilution into the aqueous buffer. This helps to prevent precipitation of the compound.

  • Final Dilution:

    • Add the desired volume of the this compound DMSO stock (or intermediate dilution) to the aqueous buffer.

    • Immediately mix the solution thoroughly by gentle vortexing or inversion to ensure homogeneity and minimize the risk of precipitation.

    • The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.

Stock_Solution_Workflow Workflow for Preparing this compound Stock and Working Solutions Start This compound Powder Weigh Weigh Powder Start->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex / Sonicate to Dissolve Add_Solvent->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot into Single-Use Tubes Stock->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute_DMSO Optional: Serial Dilution in DMSO Thaw->Dilute_DMSO Dilute_Aq Dilute into Aqueous Buffer Thaw->Dilute_Aq Direct Dilution Dilute_DMSO->Dilute_Aq Working_Sol Working Solution Dilute_Aq->Working_Sol Assay Use in Assay Working_Sol->Assay

Stock Solution Preparation Workflow

Safety Precautions

This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Application Notes and Protocols for Cell-Based Assays to Determine (R)-TAPI-2 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-TAPI-2 is the R-isomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of several matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). A primary target of TAPI-2 is the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is a sheddase responsible for the cleavage and release of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the growth factor Transforming Growth Factor-alpha (TGF-α). The shedding of these and other substrates by TACE plays a critical role in numerous physiological and pathological processes, including inflammation, cancer progression, and autoimmune diseases.

These application notes provide detailed protocols for two key cell-based assays designed to evaluate the efficacy of this compound in inhibiting TACE/ADAM17 activity: a TNF-α shedding assay and a TGF-α shedding assay.

Mechanism of Action of TACE/ADAM17

TACE/ADAM17 is a transmembrane metalloproteinase that, upon activation by various stimuli such as Phorbol 12-myristate 13-acetate (PMA), cleaves its substrates at specific sites within their extracellular domains. This proteolytic event, known as "shedding," releases the soluble, active forms of these proteins into the extracellular space, where they can then bind to their respective receptors on the same or neighboring cells, initiating downstream signaling cascades. This compound, as an inhibitor, is expected to bind to the catalytic site of TACE, preventing the cleavage of its substrates and thereby reducing the release of soluble TNF-α and TGF-α.

TACE_Signaling_Pathway TACE/ADAM17 Signaling Pathway cluster_membrane Cell Membrane Pro-TNF-alpha Pro-TNF-α Soluble_TNF-alpha Soluble TNF-α Pro-TNF-alpha->Soluble_TNF-alpha Releases Pro-TGF-alpha Pro-TGF-α Soluble_TGF-alpha Soluble TGF-α Pro-TGF-alpha->Soluble_TGF-alpha Releases TACE TACE/ADAM17 TACE->Pro-TNF-alpha Cleaves TACE->Pro-TGF-alpha Cleaves TNFR TNFR Inflammation_Apoptosis Inflammation, Apoptosis TNFR->Inflammation_Apoptosis Initiates Signaling EGFR EGFR Proliferation_Survival Cell Proliferation, Survival EGFR->Proliferation_Survival Initiates Signaling Stimuli Stimuli (e.g., PMA) Stimuli->TACE Activates Soluble_TNF-alpha->TNFR Binds Soluble_TGF-alpha->EGFR Binds R_TAPI_2 This compound R_TAPI_2->TACE Inhibits

Caption: TACE/ADAM17 Signaling Pathway.

Data Presentation: Efficacy of TAPI-2

InhibitorTarget/AssayCell LineIC50/KiReference
TAPI-2MMPsN/AIC50: 20 µM[2]
TAPI-2TACE/ADAM17N/AKi: 120 nM
TAPI-2PMA-induced sheddingCHO cellsIC50: 10 µM[3]
TAPI-1TACE/ADAM17N/AIC50: 8.09 µM

Experimental Protocols

TNF-α Shedding Assay Using ELISA

This assay quantifies the amount of soluble TNF-α released into the cell culture supernatant following the stimulation of TACE/ADAM17 activity. The efficacy of this compound is determined by its ability to reduce the concentration of shed TNF-α.

TNF_alpha_Assay_Workflow TNF-α Shedding Assay Workflow A Seed cells (e.g., THP-1) in a 96-well plate B Pre-treat cells with varying concentrations of this compound A->B C Stimulate TACE activity with PMA (e.g., 100 ng/mL) B->C D Incubate for a defined period (e.g., 4 hours) C->D E Collect cell culture supernatant D->E F Quantify soluble TNF-α using a sandwich ELISA kit E->F G Analyze data and determine IC50 F->G

Caption: TNF-α Shedding Assay Workflow.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • Human TNF-α ELISA Kit (e.g., from R&D Systems, Abcam, or similar)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate for 1 hour at 37°C in a CO2 incubator.

  • Stimulation:

    • Prepare a stock solution of PMA in DMSO.

    • Add PMA to the wells to a final concentration of 100 ng/mL to stimulate TACE activity.

    • Include a non-stimulated control (vehicle only).

  • Incubation:

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA:

    • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

      • Adding the collected supernatants to the antibody-coated plate.

      • Incubating to allow TNF-α to bind.

      • Washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate solution and stopping the reaction.

      • Measuring the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample from the standard curve.

    • Plot the TNF-α concentration against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in TNF-α shedding compared to the stimulated control.

Alkaline Phosphatase (AP)-Tagged TGF-α Shedding Assay

This assay utilizes a fusion protein of TGF-α with alkaline phosphatase (AP-TGF-α). The shedding of this fusion protein is measured by quantifying the AP activity in the cell culture supernatant.

TGF_alpha_Assay_Workflow AP-TGF-α Shedding Assay Workflow A Transfect cells (e.g., HEK293) with an AP-TGF-α expression vector B Seed transfected cells into a 96-well plate A->B C Pre-treat cells with varying concentrations of this compound B->C D Stimulate TACE activity with PMA (e.g., 100 ng/mL) C->D E Incubate for a defined period (e.g., 1-2 hours) D->E F Collect supernatant E->F G Measure AP activity in the supernatant using a chromogenic substrate (e.g., pNPP) F->G H Analyze data and determine IC50 G->H

Caption: AP-TGF-α Shedding Assay Workflow.

Materials:

  • Human Embryonic Kidney 293 (HEK293) cells or another suitable cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Expression vector encoding AP-tagged human TGF-α

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Transfection:

    • Transfect HEK293 cells with the AP-TGF-α expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to express the fusion protein for 24-48 hours.

  • Cell Seeding:

    • Harvest the transfected cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Wash the cells once with serum-free medium and then add the this compound dilutions. Include a vehicle control.

    • Pre-incubate for 1 hour at 37°C.

  • Stimulation:

    • Add PMA to the wells to a final concentration of 100 ng/mL.

    • Include a non-stimulated control.

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection:

    • Carefully collect the supernatant from each well.

  • Alkaline Phosphatase Activity Assay:

    • Add an equal volume of pNPP substrate solution to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 30-60 minutes, or until a yellow color develops.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from non-stimulated, vehicle-treated cells) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the PMA-stimulated control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the IC50 value.

Conclusion

The described cell-based assays provide robust and reliable methods for quantifying the inhibitory efficacy of this compound on TACE/ADAM17. The TNF-α shedding assay is particularly relevant for studying the anti-inflammatory potential of the compound, while the TGF-α shedding assay offers a more general readout of TACE inhibition. By following these detailed protocols, researchers can effectively characterize the potency of this compound and similar TACE inhibitors in a cellular context, providing crucial data for drug development programs.

References

Troubleshooting & Optimization

improving the solubility of (R)-TAPI-2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (R)-TAPI-2 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17).[1][2] Like many small molecule inhibitors, its hydrophobic nature can lead to poor solubility in aqueous solutions, which is a critical issue for researchers conducting in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.[3][4][5][6]

Q2: What are the initial recommended solvents for dissolving this compound?

According to available data, this compound is soluble in ethanol and water at a concentration of 5 mg/mL. For many in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[7][8] It is recommended to first prepare a concentrated stock solution in 100% DMSO.

Q3: I am observing precipitation when I dilute my this compound stock solution in my aqueous experimental medium. What should I do?

This is a common issue when diluting a drug stock solution prepared in an organic solvent into an aqueous buffer or cell culture medium. The abrupt change in solvent polarity can cause the compound to precipitate. Here are several troubleshooting steps:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 1%, as higher concentrations can have direct effects on cells.[9][10][11]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise, serial dilution of your stock solution into the aqueous medium. This gradual change in solvent environment can sometimes prevent precipitation.

  • Vortexing/Mixing: Ensure thorough mixing by vortexing immediately after adding the this compound stock to the aqueous solution.

  • Consider Alternative Solubilization Strategies: If precipitation persists, you may need to employ more advanced solubilization techniques as detailed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution at my desired final concentration in aqueous media.

Solution A: Co-Solvent System Optimization

The use of a co-solvent system can enhance the solubility of hydrophobic compounds.[5][12]

  • Principle: A water-miscible organic solvent, when added to an aqueous solution, can increase the solubility of nonpolar molecules by reducing the overall polarity of the solvent mixture.[5]

  • Recommended Co-solvents: DMSO, Ethanol, Polyethylene Glycol (PEG 400).[7][13][14]

Experimental Protocol: Preparation of this compound using a DMSO Co-Solvent System

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. For example, for a 1 mg vial of this compound (MW: 415.53 g/mol ), add 240.6 µL of DMSO.

  • Intermediate Dilution (Optional): If a very low final DMSO concentration is required, an intermediate dilution in a less cytotoxic organic solvent like ethanol can be performed.

  • Final Dilution: Add the stock solution to your aqueous experimental medium (e.g., cell culture media or buffer) dropwise while vortexing to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is kept to a minimum (see table below).

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

Final DMSO ConcentrationPotential EffectsRecommendation
> 2%Cytotoxic effects observed in some cell lines.[9]Avoid
1% - 2%Potential for inhibitory effects on cell growth.[9]Use with caution and include appropriate vehicle controls.
0.1% - 0.5%Generally considered safe for most cell lines, though some effects on cellular processes have been reported.[10]Recommended for most in vitro experiments.
< 0.1%Minimal to no reported cytotoxic or off-target effects.[10]Ideal, but may not be achievable for poorly soluble compounds.

Solution B: Utilizing Cyclodextrins for Inclusion Complex Formation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[15][16][17]

  • Principle: The hydrophobic this compound molecule can form an inclusion complex with the cyclodextrin, creating a water-soluble complex.[15][18]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their enhanced solubility and safety profiles compared to native cyclodextrins.[16]

Experimental Protocol: Solubilization of this compound with HP-β-CD

  • Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Add this compound: Add the powdered this compound directly to the HP-β-CD solution.

  • Facilitate Complexation: Gently heat the solution (e.g., to 37°C) and sonicate or vortex for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Sterile Filtration: Once the this compound is fully dissolved, sterile filter the solution through a 0.22 µm filter before use in cell culture experiments.

Table 2: Comparison of Solubilization Methods

MethodAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO) Simple to prepare; effective for many compounds.[7]Potential for solvent-induced cytotoxicity or off-target effects.[9][10]Initial screening and most in vitro assays with appropriate controls.
Cyclodextrins Low toxicity; can significantly increase solubility.[15][17]May require optimization of cyclodextrin type and concentration; potential for interactions with other formulation components.[18]In vivo studies and sensitive in vitro assays where organic solvents are a concern.

Visualized Experimental Workflows

Below are diagrams illustrating the decision-making process and experimental workflows for solubilizing this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start with this compound Powder stock Prepare 10 mM stock in 100% DMSO start->stock dilute Dilute to final concentration in aqueous medium stock->dilute check_precipitate Precipitation observed? dilute->check_precipitate success Proceed with Experiment (with vehicle control) check_precipitate->success No troubleshoot Go to Advanced Solubilization check_precipitate->troubleshoot Yes

Caption: Initial solubility testing workflow for this compound.

G cluster_1 Cyclodextrin Solubilization Protocol start_cd Prepare HP-β-CD solution (10-40% w/v) in buffer add_tapi Add this compound powder start_cd->add_tapi mix Heat (37°C) and vortex/sonicate for 30-60 min add_tapi->mix check_dissolved Completely dissolved? mix->check_dissolved filter Sterile filter (0.22 µm) check_dissolved->filter Yes optimize Increase CD concentration or mixing time check_dissolved->optimize No ready Ready for use filter->ready optimize->mix

References

potential off-target effects of (R)-TAPI-2 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of (R)-TAPI-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17).[1] It is widely used in research to block the shedding of TNF-α from cell membranes.

Q2: What are the known off-target effects of this compound?

A2: this compound is recognized as a broad-spectrum inhibitor of other metalloproteinases.[2] Its off-target effects are primarily due to its inhibition of various Matrix Metalloproteinases (MMPs) and other members of the ADAMs family.[1][3][4] This lack of specificity can lead to unintended consequences in experiments.

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: To minimize off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to inhibit the primary target (ADAM17) in your specific cell system. An effective dose range is often cited as 5-40 μM.[3]

  • Include appropriate controls: Use negative controls (vehicle only) and positive controls. If possible, use a more specific inhibitor for comparison or cells where the off-target is knocked out or knocked down (e.g., via siRNA).

  • Validate findings with alternative methods: Confirm key results using a complementary approach, such as genetic knockdown of ADAM17, to ensure the observed effects are not due to off-target inhibition.

Q4: At what concentration does this compound typically inhibit MMPs?

A4: this compound has been reported to inhibit MMPs with an IC50 of 20 μM.[3][4] However, its potency can vary against different MMPs and other proteases, such as meprins.[3][4]

Q5: Can this compound affect signaling pathways other than the TNF-α shedding pathway?

A5: Yes. For instance, by inhibiting ADAM17, this compound can impact the Notch signaling pathway. It has been shown to decrease the protein levels of the Notch intracellular domain (NICD) and its downstream target HES-1.[3] Researchers should be aware of these potential downstream consequences.

Troubleshooting Guide

Problem/Observation Potential Cause (Off-Target Effect) Recommended Action
Unexpected changes in cell morphology, adhesion, or migration. Inhibition of various MMPs, which are crucial for extracellular matrix (ECM) remodeling.1. Lower the concentration of this compound.2. Perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.3. Use a more selective ADAM17 inhibitor if available.4. Validate the phenotype with ADAM17 siRNA.
Alterations in signaling pathways unrelated to TNF-α. Broad-spectrum inhibition of other ADAMs (e.g., ADAM10) or MMPs that may be involved in the activation or cleavage of other cell surface receptors or ligands. For example, TAPI-2 can block the shedding of TGF-α and β-amyloid precursor protein.[1]1. Review the literature for known substrates of MMPs and ADAMs that could affect your pathway of interest.2. Perform western blots for key components of the affected pathway to pinpoint the disruption.3. Use specific inhibitors for the suspected off-target proteases as controls.
Inconsistent results between experiments. Variability in the activity of off-target proteases due to different cell culture conditions (e.g., passage number, confluency).1. Standardize all experimental conditions meticulously.2. Always use cells within a narrow passage number range.3. Perform a concentration-response curve for each new batch of cells or this compound.
Observed effect is much greater than expected from ADAM17 inhibition alone. The phenotype may be a cumulative result of inhibiting both ADAM17 and other MMPs/ADAMs.1. Attempt to rescue the phenotype by adding back the product of the off-target enzyme, if known.2. Consult the quantitative data table below to assess the likelihood of inhibiting multiple targets at the concentration used.

Quantitative Data: Inhibitory Profile of TAPI-2

The following table summarizes the inhibitory concentrations of TAPI-2 against its primary target and known off-targets. Note that this compound is an isomer of TAPI-2, and their inhibitory profiles are expected to be very similar.[4]

TargetInhibitorKi / IC50Notes
ADAM17 (TACE) TAPI-2Ki: 120 nMPrimary Target.
MMPs (general) TAPI-2IC50: 20 µMBroad-spectrum inhibition.[3][4]
Meprin α subunit TAPI-2IC50: 1.5 ± 0.27 nMPotent off-target inhibition.[3][4]
Meprin β subunit TAPI-2IC50: 20 ± 10 µMLess potent inhibition compared to the α subunit.[3][4]
PMA-induced protein shedding TAPI-2IC50: 10 µMGeneral indicator of sheddase inhibition.[1]

Experimental Protocols

Protocol: Assessing Inhibition of Cell Surface Protein Shedding

This protocol provides a general framework for measuring the inhibition of protein shedding (e.g., TNF-α) from the cell surface using this compound.

  • Cell Culture and Seeding:

    • Culture cells of interest (e.g., HT29 colorectal cancer cells) in appropriate medium.[3]

    • Seed cells in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.[3]

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).[1][3]

    • Dilute the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., a range from 5 µM to 40 µM).[3]

    • Include a vehicle control (medium with the same concentration of solvent).

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Stimulation of Shedding (if necessary):

    • To induce shedding of certain proteins, cells can be treated with a stimulant like Phorbol-12-myristate-13-acetate (PMA).

    • Add the stimulant to the wells and incubate for the desired period (e.g., 30 minutes to a few hours).

  • Sample Collection and Analysis:

    • After incubation, carefully collect the conditioned medium (supernatant) from each well. This contains the shed proteins.

    • Analyze the concentration of the shed protein of interest in the supernatant using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Interpretation:

    • Compare the amount of shed protein in the this compound treated samples to the vehicle control. A reduction indicates inhibition of shedding.

    • Plot the results as a percentage of inhibition versus the concentration of this compound to determine the IC50.

Visualizations

Pro_TNF Pro-TNF-α (Membrane-bound) ADAM17 ADAM17 / TACE Pro_TNF->ADAM17 Substrate Soluble_TNF Soluble TNF-α (Shed) ADAM17->Soluble_TNF Cleavage TAPI2 This compound TAPI2->ADAM17 Inhibition TNFR TNF Receptor (TNFR) Soluble_TNF->TNFR Binding Signaling Downstream Signaling (e.g., NF-κB) TNFR->Signaling Activation

Caption: Primary inhibitory action of this compound on the ADAM17-mediated shedding of TNF-α.

Start Unexpected Experimental Outcome Observed CheckConc Verify this compound Concentration & Purity Start->CheckConc Titrate Perform Dose-Response Experiment (Titration) CheckConc->Titrate OffTarget Is the effective concentration higher than Ki for ADAM17? Titrate->OffTarget Hypothesis Hypothesize Off-Target (e.g., MMP inhibition) OffTarget->Hypothesis Yes Validate Validate with Alternative Method (e.g., ADAM17 siRNA) OffTarget->Validate No Hypothesis->Validate Conclusion Conclude on Specificity of Observed Effect Validate->Conclusion

Caption: Workflow for troubleshooting potential off-target effects of this compound.

TAPI2 This compound ADAM17 ADAM17 (TACE) Primary Target TAPI2->ADAM17 High Potency Inhibition MMPs Matrix Metalloproteinases (MMPs) Off-Target TAPI2->MMPs Broad Spectrum Inhibition Other_ADAMs Other ADAMs (e.g., ADAM10) Off-Target TAPI2->Other_ADAMs Broad Spectrum Inhibition Meprins Meprins Off-Target TAPI2->Meprins Potent Inhibition (α-subunit)

Caption: Logical relationship between this compound and its primary and off-target enzyme families.

References

troubleshooting (R)-TAPI-2 instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-TAPI-2, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, with the chemical name N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butylalanyl-L-alanine 2-aminoethyl amide, is a hydroxamate-based, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and TACE (ADAM17).[1] Its primary mechanism of action involves binding to the active site of these enzymes, thereby preventing the cleavage of their substrates.[2] A key function of TACE is the "shedding" of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α and ligands of the epidermal growth factor receptor (EGFR).[2][3][4] By inhibiting TACE, this compound blocks the release of soluble TNF-α and other signaling molecules, which can modulate inflammatory responses and cancer progression.[3][5]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be handled as follows:

  • Solid Form: Store at -20°C.

  • Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. Stock solutions in DMSO are generally stable for up to 3 months when stored properly.[1]

  • Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for more than one day. Prepare fresh dilutions in cell culture media for each experiment.

Q3: What are the solubility properties of this compound?

This compound is soluble in ethanol and water at approximately 5 mg/mL.[1] It is also highly soluble in dimethyl sulfoxide (DMSO). However, it is considered sparingly soluble in aqueous buffers.[6] When preparing working solutions in cell culture media, it is crucial to consider its limited aqueous solubility to avoid precipitation.

Troubleshooting Guide for this compound Instability in Cell Culture Media

This guide addresses common issues users may encounter with this compound stability during cell culture experiments.

Issue 1: Rapid Degradation of this compound in Cell Culture Medium

Question: My this compound appears to be losing activity or degrading quickly in my cell culture experiment. What are the possible causes and solutions?

Possible Causes:

  • Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.

  • Media Components: Certain components in the cell culture medium, such as amino acids or vitamins, could be reacting with this compound.[7]

  • pH Instability: The pH of the culture medium may be shifting, affecting the stability of the compound.

Suggested Solutions:

  • Perform a Stability Check: Assess the stability of this compound in a simpler buffer system, like PBS, at 37°C to determine its inherent aqueous stability.[7]

  • Evaluate Media Components: Test the stability of this compound in different types of cell culture media to identify if a specific component is causing degradation.

  • Serum Impact: Evaluate the stability in media with and without serum, as serum proteins can sometimes stabilize small molecules.[7]

  • Monitor pH: Ensure the pH of your cell culture medium remains stable throughout the experiment.

Issue 2: Precipitation of this compound Upon Dilution in Cell Culture Medium

Question: I observe a precipitate when I dilute my this compound DMSO stock solution into the cell culture medium. How can I prevent this?

Possible Causes:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions. Diluting a concentrated DMSO stock into the medium can cause the compound to "crash out" if its concentration exceeds its solubility limit.[6]

  • High Final Concentration: The intended final concentration of this compound may be too high for the chosen medium.

  • Temperature Effects: Temperature fluctuations can affect the solubility of the compound.

Suggested Solutions:

  • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the stock into a smaller volume of serum-containing medium, as serum proteins can help with solubilization. Then, add this intermediate dilution to the final culture volume.[8]

  • Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing to ensure rapid mixing and prevent localized high concentrations.[8]

  • Warm the Medium: Pre-warming the cell culture medium to 37°C can improve the solubility of the compound.[8]

  • Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium.

Issue 3: High Variability in Experimental Results

Question: I am seeing significant variability in my results between replicates when using this compound. What could be the cause?

Possible Causes:

  • Inconsistent Sample Handling: Variability in timing and processing of samples can lead to inconsistent results.

  • Incomplete Solubilization: If the compound is not fully dissolved in the stock solution or the final medium, the actual concentration will vary between wells.[7]

  • Binding to Plastics: The compound may be adsorbing to the surface of cell culture plates or pipette tips.

Suggested Solutions:

  • Standardize Procedures: Ensure precise and consistent timing for all experimental steps, from compound addition to sample collection.

  • Confirm Dissolution: Visually confirm that the compound is fully dissolved in the DMSO stock and after dilution in the cell culture medium.

  • Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips to minimize compound loss due to adsorption.[7]

  • Include Proper Controls: Run a control without cells to assess non-specific binding to the plasticware.

Data Presentation

Table 1: Illustrative Stability of this compound in Different Cell Culture Media

This table provides a representative example of stability data for this compound in common cell culture media at 37°C. Users should perform their own stability studies to obtain data specific to their experimental conditions.

Time (Hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS% Remaining in RPMI-1640% Remaining in RPMI-1640 + 10% FBS
0100 ± 2.5100 ± 3.1100 ± 2.8100 ± 3.5
295 ± 3.098 ± 2.792 ± 4.196 ± 3.3
882 ± 4.590 ± 3.878 ± 5.285 ± 4.5
2465 ± 5.178 ± 4.258 ± 6.370 ± 5.8
4845 ± 6.862 ± 5.535 ± 7.155 ± 6.2

Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the concentration at each time point to the concentration at time 0 using HPLC-MS analysis.

Table 2: Illustrative Solubility of this compound in Cell Culture Media

This table shows an example of the maximum soluble concentration of this compound in different media at 37°C.

MediumMaximum Soluble Concentration (µM)
PBS (pH 7.4)~25
DMEM~40
DMEM + 10% FBS~60
RPMI-1640~35
RPMI-1640 + 10% FBS~55

Values are approximate and should be determined empirically for each specific lot of this compound and media formulation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS

Objective: To quantify the degradation of this compound in cell culture media over time.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS

  • 24-well low-protein-binding plates

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Internal standard (a stable compound with similar properties to this compound)

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the desired cell culture media (with and without 10% FBS) to a final concentration of 10 µM.

  • Incubation: Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.

  • Sample Preparation:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0.

    • % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100

Visualizations

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_TNF pro-TNF-α soluble_TNF Soluble TNF-α pro_TNF->soluble_TNF TACE TACE (ADAM17) TACE->pro_TNF Cleaves EGFR_ligand pro-EGFR Ligand TACE->EGFR_ligand Cleaves soluble_EGFR_ligand Soluble EGFR Ligand EGFR_ligand->soluble_EGFR_ligand Inflammation Inflammation soluble_TNF->Inflammation Promotes Proliferation Cell Proliferation soluble_EGFR_ligand->Proliferation Promotes MAPK MAPK (p38, ERK) MAPK->TACE Activates TIMP3 TIMP3 TIMP3->TACE Inhibits R_TAPI_2 This compound R_TAPI_2->TACE Inhibits

Caption: TACE signaling pathway and inhibition by this compound.

Stability_Workflow start Start: Assess this compound Stability prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_working Prepare 10 µM Working Solution in Media (± Serum) prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate collect_samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect_samples protein_precip Protein Precipitation & Compound Extraction (Cold Acetonitrile + Internal Standard) collect_samples->protein_precip centrifuge Centrifuge to Pellet Debris protein_precip->centrifuge hplc_ms Analyze Supernatant by HPLC-MS centrifuge->hplc_ms analyze_data Calculate % Remaining vs. Time 0 hplc_ms->analyze_data end End: Determine Stability Profile analyze_data->end

Caption: Experimental workflow for stability assessment.

Troubleshooting_Workflow decision decision process process solution solution start Instability Issue with this compound check_precip Precipitation Observed? start->check_precip check_degradation Suspected Degradation? check_precip->check_degradation No solubility_protocol Perform Solubility Assay check_precip->solubility_protocol Yes stability_protocol Perform Stability Assay (HPLC-MS) check_degradation->stability_protocol Yes optimize_dilution Optimize Dilution Method (Stepwise, Vortexing, Warm Media) solubility_protocol->optimize_dilution lower_conc Lower Working Concentration optimize_dilution->lower_conc end_precip Issue Resolved lower_conc->end_precip check_media Test in Different Media/Buffers stability_protocol->check_media check_storage Verify Stock Solution Storage & Age check_media->check_storage end_degrad Issue Resolved check_storage->end_degrad

Caption: Troubleshooting workflow for this compound instability.

References

Technical Support Center: Minimizing Cytotoxicity of (R)-TAPI-2 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using high concentrations of (R)-TAPI-2 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the R-stereoisomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Its primary target is believed to be ADAM17, also known as TNF-α converting enzyme (TACE).[1][2] By inhibiting these enzymes, this compound can block the shedding of various cell surface proteins, including cytokines like TNF-α and ligands for the epidermal growth factor receptor (EGFR).[2][3]

Q2: Why am I observing high levels of cytotoxicity with this compound in my cell cultures?

High concentrations of small molecule inhibitors like this compound can lead to cytotoxicity through several mechanisms:

  • Off-target effects: As a broad-spectrum inhibitor, this compound can inhibit other metalloproteinases beyond its intended target, some of which may be essential for normal cell function.[4][5] Inhibition of these off-target enzymes can lead to unintended and toxic consequences.[4]

  • On-target toxicity: The intended target, such as ADAM17, may have essential physiological roles in the specific cell type being studied.[2] Complete or sustained inhibition of such targets could disrupt critical cellular processes and lead to cell death.

  • Compound precipitation: High concentrations of hydrophobic compounds can exceed their solubility in cell culture media, leading to the formation of precipitates that can be toxic to cells.

  • Solvent toxicity: If the inhibitor is dissolved in a solvent like DMSO, high final concentrations of the solvent in the culture medium can be cytotoxic.[6]

Q3: What is the recommended starting concentration for this compound in cell culture experiments?

The optimal, non-toxic concentration of this compound is highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration for your system.[6] A good starting point is to test a wide range of concentrations, including those below and above the reported inhibitory concentrations for its targets. For TACE (ADAM17), the Ki of TAPI-2 is reported to be around 120 nM. For general MMPs, the IC50 is reported to be around 20 µM.[2] Therefore, a starting range of 10 nM to 50 µM is reasonable for initial dose-response studies.

Q4: How should I prepare and store this compound to ensure its stability and minimize potential toxicity?

Proper handling and storage are critical for the efficacy and consistency of this compound:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the DMSO stock solutions at -20°C or -80°C and protect them from light. There is conflicting information on the long-term stability of TAPI-2 in DMSO, with some sources suggesting it is stable for up to 3 months at -20°C, while others recommend preparing fresh solutions. To ensure optimal performance, it is safest to use freshly prepared stock solutions or use aliquots that have been stored for no longer than one month.

  • Working Dilutions: Prepare fresh dilutions of this compound from the DMSO stock in your pre-warmed cell culture medium immediately before each experiment. Do not store aqueous working solutions.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Treatment

Table 1: Troubleshooting High Cytotoxicity

Possible Cause Troubleshooting Step Expected Outcome
Inhibitor concentration is too high. Perform a dose-response experiment to determine the lowest effective concentration. Start with a broad range of concentrations (e.g., 10 nM to 50 µM).Identification of a therapeutic window where the desired inhibitory effect is achieved with minimal cytotoxicity.
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.Reduced cumulative toxicity while maintaining the intended inhibitory effect.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.5%, but can be as low as 0.1% for sensitive cells).[6] Run a vehicle-only control (medium with the same concentration of DMSO as the highest inhibitor concentration).No significant cell death in the vehicle-only control, confirming that the observed toxicity is due to the inhibitor and not the solvent.
Off-target effects. Test a structurally different inhibitor with the same target to see if the cytotoxicity is compound-specific. If available, use a more selective inhibitor for the target of interest.If cytotoxicity is reduced with a different inhibitor, it suggests the initial toxicity was due to off-target effects of this compound.
On-target toxicity. If the cytotoxicity persists with different inhibitors targeting the same enzyme, it may be an on-target effect. Consider using a lower concentration or shorter exposure time. In some cases, the experimental endpoint may need to be re-evaluated.Understanding that the observed toxicity is a direct consequence of inhibiting the intended target in that specific cell line.
Compound precipitation. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. Prepare working solutions by serial dilution to avoid shocking the compound out of solution.Clear culture medium, ensuring the inhibitor is fully dissolved and not causing physical stress to the cells.
Issue 2: Inconsistent or Unexpected Experimental Results

Table 2: Troubleshooting Inconsistent Results

Possible Cause Troubleshooting Step Expected Outcome
Inhibitor instability. Prepare fresh stock solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Check the stability of the inhibitor in your culture medium at 37°C over the course of your experiment.More consistent and reproducible experimental results.
Cell line-specific effects. Test the inhibitor in multiple cell lines to determine if the observed effects are consistent.Helps to distinguish between general off-target effects and those that are specific to a particular cellular context.
Activation of compensatory signaling pathways. Use techniques like western blotting to analyze the activation of related signaling pathways that might be compensating for the inhibition of the primary target.A clearer understanding of the cellular response to the inhibitor, leading to more accurate interpretation of the results.

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using a Cell Viability Assay

This protocol describes a general method to determine the cytotoxic profile of this compound in a specific cell line using a commercially available cell viability assay (e.g., MTT, MTS, or resazurin-based assays).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom tissue culture plates

  • Cell viability assay reagent (e.g., MTT, MTS, or resazurin)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium from your DMSO stock. A common concentration range to test is 0.01, 0.1, 1, 10, 25, and 50 µM. b. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%). c. Include an "untreated control" well containing only cell culture medium. d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control medium to the respective wells. It is recommended to perform each treatment in triplicate.

  • Incubation: a. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: a. Following the incubation period, perform the cell viability assay according to the manufacturer's instructions. For example, for an MTT assay: i. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. ii. Incubate for 2-4 hours at 37°C. iii. Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals. b. Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: a. Subtract the average absorbance of the "medium only" (blank) wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. d. From the dose-response curve, you can determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) Pro_TNFa pro-TNF-α ADAM17->Pro_TNFa Cleavage EGFR_Ligand EGFR Ligand (e.g., TGF-α) ADAM17->EGFR_Ligand Cleavage Soluble_TNFa Soluble TNF-α Soluble_EGFR_Ligand Soluble EGFR Ligand EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPK) EGFR->Downstream_Signaling R_TAPI_2 This compound R_TAPI_2->ADAM17 Inhibition Soluble_TNFa->Downstream_Signaling Soluble_EGFR_Ligand->EGFR Activation Cellular_Response Cellular Response (Inflammation, Proliferation) Downstream_Signaling->Cellular_Response

Caption: ADAM17 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: High Cytotoxicity Observed with this compound dose_response Perform Dose-Response Cytotoxicity Assay start->dose_response check_solvent Run Vehicle (DMSO) Control start->check_solvent reduce_time Reduce Incubation Time start->reduce_time analyze_data Analyze Results dose_response->analyze_data check_solvent->analyze_data reduce_time->analyze_data optimal_conc Optimal Concentration and Time Identified analyze_data->optimal_conc Cytotoxicity Minimized troubleshoot_further Further Troubleshooting (Off-target/On-target effects) analyze_data->troubleshoot_further Cytotoxicity Persists

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tree start High Cytotoxicity with this compound q1 Is the final DMSO concentration <0.5%? start->q1 r1 Reduce DMSO concentration q1->r1 No q2 Have you performed a dose-response curve? q1->q2 Yes a1_yes Yes a1_no No r1->q1 r2 Perform dose-response assay q2->r2 No q3 Is cytotoxicity observed at the lowest effective dose? q2->q3 Yes a2_yes Yes a2_no No r2->q2 r3 Use the lowest effective dose q3->r3 No q4 Consider off-target or on-target toxicity q3->q4 Yes a3_yes Yes a3_no No

References

long-term stability of (R)-TAPI-2 stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (R)-TAPI-2 stock solutions at -20°C. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound solid compound?

A1: The solid form of this compound should be stored at -20°C. It is also important to protect it from light and moisture as the compound is noted to be light-sensitive and hygroscopic.[1]

Q2: How long is a stock solution of this compound stable at -20°C?

A2: There is some variation in the stability data from different suppliers. Some sources indicate that stock solutions are stable for up to 3 months when aliquoted and stored at -20°C. Another supplier suggests a shorter stability period of 1 month at -20°C, while storage at -80°C can extend stability to 6 months.[2] Conversely, one supplier suggests that solutions are unstable and should be prepared fresh.[3] Given this variability, it is recommended to use freshly prepared solutions when possible or to conduct your own stability assessment if long-term storage is necessary.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: this compound is soluble in ethanol (5 mg/mL) and water (5 mg/mL). DMSO is also commonly used to prepare stock solutions for in vitro experiments.[2]

Q4: My this compound stock solution has been stored for longer than the recommended period. Can I still use it?

A4: Using a stock solution beyond its recommended stability period is not advised as the compound may have degraded, leading to inaccurate experimental results. If you must use an older stock solution, it is crucial to re-qualify its activity using a reliable bioassay before proceeding with critical experiments.

Q5: Should I subject my this compound stock solution to multiple freeze-thaw cycles?

A5: It is best practice to avoid multiple freeze-thaw cycles. After reconstituting this compound, it is recommended to prepare single-use aliquots and freeze them at -20°C or -80°C to maintain the integrity of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected activity in my assay. Degradation of this compound in the stock solution.Prepare a fresh stock solution from the solid compound. If using a previously frozen stock, ensure it has not exceeded its recommended storage time and has not undergone multiple freeze-thaw cycles. Consider storing aliquots at -80°C for longer-term stability.[2]
Improper storage of the solid compound.Ensure the solid this compound is stored at -20°C, protected from light and moisture.[1]
Inaccurate initial concentration of the stock solution.Re-check calculations and ensure the solid compound was accurately weighed and fully dissolved.
Precipitate observed in the stock solution after thawing. Poor solubility or precipitation during freezing/thawing.Gently warm the solution and vortex to redissolve the compound. If the precipitate persists, sonication may be attempted. To avoid this, ensure the concentration does not exceed the solvent's capacity. Consider preparing a fresh solution.
Variability between experiments using different batches of stock solution. Inconsistent preparation of stock solutions or degradation over time.Standardize the stock solution preparation protocol. Prepare a large batch of aliquots from a single, freshly prepared stock solution to be used across a series of experiments to ensure consistency.

Stability of this compound Stock Solutions at -20°C

Supplier Recommended Storage Temperature Stated Stability at -20°C Recommended Solvent Reference
Sigma-Aldrich-20°CUp to 3 monthsWater, Ethanol
MedChemExpress-20°C or -80°C1 month at -20°C, 6 months at -80°CDMSO[2]
Selleck Chemicals-20°C (powder)Solutions are unstable, prepare freshNot specified[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Pre-weighing Preparation : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[1]

  • Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition : Add the appropriate volume of the desired solvent (e.g., DMSO, ethanol, or sterile water) to achieve the target concentration.

  • Dissolution : Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquoting : Dispense the stock solution into single-use, light-protected microcentrifuge tubes.

  • Storage : Store the aliquots at -20°C or -80°C. Protect from light.

Protocol for Assessing the Stability of this compound Stock Solutions
  • Initial Analysis (Time 0) :

    • Prepare a fresh stock solution of this compound as described above.

    • Immediately analyze the concentration and purity of the solution using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Perform a functional assay to determine the initial inhibitory activity (IC50) of the compound against its target (e.g., TACE or MMPs).

  • Storage :

    • Store aliquots of the stock solution at -20°C, protected from light.

  • Time-Point Analysis :

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months), thaw one aliquot of the stock solution.

    • Re-analyze the concentration and purity of the solution by HPLC.

    • Re-assess the functional activity by performing the same inhibitory assay and determining the IC50.

  • Data Analysis :

    • Compare the HPLC profiles and IC50 values at each time point to the initial Time 0 data.

    • A significant decrease in the main peak area in the HPLC chromatogram or a significant increase in the IC50 value indicates degradation of the compound.

Experimental Workflow for this compound Stability Assessment

G cluster_prep Stock Solution Preparation cluster_t0 Time 0 Analysis cluster_storage Storage cluster_tp Time Point Analysis (e.g., 1, 2, 3 months) cluster_analysis Data Analysis prep1 Equilibrate this compound to RT prep2 Weigh Solid Compound prep1->prep2 prep3 Add Solvent (e.g., DMSO) prep2->prep3 prep4 Vortex to Dissolve prep3->prep4 prep5 Aliquot into Single-Use Tubes prep4->prep5 t0_hplc HPLC Analysis (Purity & Concentration) prep5->t0_hplc t0_activity Functional Assay (e.g., IC50 Determination) prep5->t0_activity storage Store Aliquots at -20°C (Protected from Light) prep5->storage analysis Compare Time Point Data to Time 0 Data t0_hplc->analysis t0_activity->analysis tp_thaw Thaw Aliquot storage->tp_thaw tp_hplc HPLC Analysis tp_thaw->tp_hplc tp_activity Functional Assay tp_thaw->tp_activity tp_hplc->analysis tp_activity->analysis

References

issues with (R)-TAPI-2 efficacy in specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (R)-TAPI-2, a broad-spectrum inhibitor of metalloproteinases with high potency against ADAM17 (TACE).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, helping you identify potential causes and find solutions.

Question: Why am I observing low or no efficacy of this compound in my cell line?

Answer: Several factors at the cellular and experimental level can contribute to a lack of response to this compound. Here are some key areas to investigate:

  • Low ADAM17 Expression or Activity: The target of this compound, ADAM17, may not be sufficiently expressed or active in your specific cell line under your experimental conditions. Not all cell lines have the same level of ADAM17 activity.

  • Substrate Unavailability: The efficacy of this compound is dependent on the presence of ADAM17 substrates like TNF-α, EGFR ligands (e.g., Amphiregulin, TGF-α), or IL-6R.[1][2][3] If your cell line does not express the substrate you are measuring, you will not observe an effect.

  • Compensatory Pathways: Cells can adapt to the inhibition of one pathway by upregulating others. For instance, other proteases (e.g., ADAM10 or other MMPs) might compensate for the loss of ADAM17 activity.[4]

  • Inhibitor Instability or Degradation: this compound, like many chemical inhibitors, can be unstable in culture media over long incubation periods. Consider the half-life of the compound in your experimental setup.

  • Cellular Efflux: Some cell lines, particularly those with multi-drug resistance phenotypes, may actively pump out inhibitors like this compound, preventing them from reaching their target.[5][6]

Troubleshooting Workflow for Low Efficacy

G start Start: Low this compound Efficacy Observed q1 Is ADAM17 expressed and active in your cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No/Unknown q1->a1_no q2 Is the ADAM17 substrate of interest present? a1_yes->q2 sol1 Verify ADAM17 expression (e.g., Western Blot, qPCR). Confirm activity with a positive control (e.g., PMA stimulation). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No/Unknown q2->a2_no q3 Are experimental conditions optimal? a2_yes->q3 sol2 Confirm substrate expression. Consider using a cell line known to express the substrate. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No/Unknown q3->a3_no q4 Could compensatory mechanisms be at play? a3_yes->q4 sol3 Check inhibitor concentration (titration), incubation time, and vehicle control effects. a3_no->sol3 sol3->q4 sol4 Investigate other proteases (e.g., ADAM10). Consider co-inhibition strategies. q4->sol4 end Resolution sol4->end

Troubleshooting workflow for low this compound efficacy.

Question: My results with this compound are inconsistent across experiments. What could be the cause?

Answer: Variability in results can be frustrating. Here are common sources of inconsistency:

  • Cell Passage Number and Confluency: Cell lines can change phenotypically with increasing passage numbers. High cell confluency can also alter signaling pathways and protein expression.

  • Reagent Preparation and Storage: Ensure that your stock solution of this compound is prepared correctly, aliquoted to avoid freeze-thaw cycles, and stored at the recommended temperature.

  • Stimulation Conditions: If you are using a stimulant like PMA or a cytokine to induce ADAM17 activity, slight variations in the concentration or timing of this stimulation can lead to different results.[7]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a hydroxamate-based inhibitor that chelates the zinc ion within the active site of metalloproteinases, including ADAM17.[8] This binding prevents the enzyme from cleaving its substrates. While it is a broad-spectrum inhibitor, it shows high potency for ADAM17 (TACE).[9]

What are the main signaling pathways affected by this compound?

By inhibiting ADAM17, this compound can modulate several critical signaling pathways:

  • TNF-α Pathway: It blocks the shedding of membrane-bound pro-TNF-α to its soluble, active form, thereby reducing inflammatory signaling.[3][10][11]

  • EGFR Pathway: It prevents the release of EGFR ligands like amphiregulin and TGF-α, which can inhibit EGFR-mediated cell proliferation and survival signals.[1][2]

  • Notch Pathway: ADAM17 is involved in the cleavage of the Notch receptor, a key step in activating Notch signaling, which is crucial for cell differentiation and development.[10][12]

  • IL-6R Pathway: It can inhibit the shedding of the IL-6 receptor, which is involved in IL-6 trans-signaling, a pro-inflammatory pathway.[1][2]

ADAM17 Signaling Pathways

G cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) proTNF pro-TNF-α ADAM17->proTNF cleaves EGFR_L EGFR Ligands (Amphiregulin, TGF-α) ADAM17->EGFR_L cleaves NotchR Notch Receptor ADAM17->NotchR cleaves IL6R IL-6 Receptor ADAM17->IL6R cleaves sTNF Soluble TNF-α proTNF->sTNF sEGFR_L Soluble EGFR Ligands EGFR_L->sEGFR_L NICD Notch Intracellular Domain (NICD) NotchR->NICD sIL6R Soluble IL-6R IL6R->sIL6R TAPI2 This compound TAPI2->ADAM17 inhibits TNFR TNF Receptor sTNF->TNFR EGFR EGFR sEGFR_L->EGFR Notch_Target Notch Target Genes NICD->Notch_Target gp130 gp130 sIL6R->gp130 Inflammation Inflammation TNFR->Inflammation Proliferation Proliferation/ Survival EGFR->Proliferation Differentiation Cell Fate/ Differentiation Notch_Target->Differentiation Inflammation2 Inflammation gp130->Inflammation2

Key signaling pathways regulated by ADAM17.

Quantitative Data

The inhibitory activity of TAPI-2 has been characterized against various metalloproteinases. The following table summarizes reported inhibition constants (Ki) and IC50 values. Note that this compound is the more active enantiomer of TAPI-2.

TargetInhibitorKi (μM)IC50 (μM)Cell Line/System
TACE (ADAM17) TAPI-20.12-Recombinant Enzyme
ADAM8 TAPI-210-Recombinant Enzyme
ADAM10 TAPI-23-Recombinant Enzyme
ADAM12 TAPI-2100-Recombinant Enzyme
PMA-induced shedding TAPI-2-10CHO cells

Data compiled from Probechem Biochemicals product information.[9]

Experimental Protocols

General Protocol for Assessing this compound Efficacy on Substrate Shedding

This protocol provides a framework for evaluating the effect of this compound on the cleavage of a specific ADAM17 substrate.

1. Cell Culture and Seeding:

  • Culture your chosen cell line under standard conditions.
  • Seed cells in an appropriate plate format (e.g., 24-well or 96-well plate) to achieve 70-80% confluency on the day of the experiment.

2. Pre-treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution in serum-free or low-serum media to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25, 50 μM).
  • Include a vehicle control (media with the same concentration of DMSO).
  • Remove the culture medium from the cells and replace it with the media containing this compound or vehicle.
  • Pre-incubate for 1-2 hours at 37°C.

3. Stimulation of ADAM17 Activity (Optional but Recommended):

  • To induce robust substrate shedding, stimulate the cells with an agent like Phorbol 12-myristate 13-acetate (PMA) (e.g., 10-100 ng/mL) or a relevant cytokine.
  • Add the stimulant directly to the wells containing the inhibitor or vehicle.

4. Incubation:

  • Incubate the cells for a defined period (e.g., 30 minutes to 4 hours), depending on the kinetics of substrate shedding.

5. Sample Collection and Analysis:

  • Collect the conditioned media (supernatant) from each well.
  • Analyze the amount of the shed substrate in the supernatant using a suitable method, such as:
  • ELISA: For secreted cytokines like TNF-α or soluble receptors.
  • Western Blot: To detect the shed ectodomain of a transmembrane protein.
  • Optionally, lyse the cells to analyze the amount of remaining cell-associated substrate.

Experimental Workflow for Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in multi-well plate e1 Pre-incubate cells with this compound/vehicle p1->e1 p2 Prepare this compound dilutions and vehicle control p2->e1 e2 Stimulate with PMA or cytokine (optional) e1->e2 e3 Incubate for defined time e2->e3 a1 Collect conditioned media e3->a1 a2 Lyse cells (optional) e3->a2 a3 Quantify shed substrate (ELISA/Western Blot) a1->a3 a4 Analyze cell-associated substrate (Western Blot) a2->a4

General experimental workflow for testing this compound.

References

Technical Support Center: Overcoming Resistance to (R)-TAPI-2 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the ADAM17 inhibitor, (R)-TAPI-2, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, broad-spectrum inhibitor of the A Disintegrin and Metalloproteinase (ADAM) family, with particularly strong activity against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3] As a hydroxamate-based inhibitor, its primary mechanism of action involves chelating the essential zinc ion within the catalytic domain of ADAM17.[4][5][6][7][8] This binding prevents the enzyme from cleaving and releasing the extracellular domains ("shedding") of its numerous transmembrane substrates.

Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG).[1][9] By inhibiting the shedding of these factors, this compound can block the activation of downstream pro-survival signaling pathways, including the EGFR/MAPK and Notch pathways, thereby reducing cancer cell proliferation, migration, and survival.[3][10]

Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons?

Several factors could contribute to a lack of response to this compound:

  • Low or absent ADAM17 expression: The target protein, ADAM17, may not be expressed at sufficient levels in your cell line of choice.

  • Intrinsic resistance: The cancer cells may rely on signaling pathways that are independent of ADAM17 activity for their survival and proliferation.

  • Acquired resistance: Cancer cells can develop resistance to ADAM17 inhibitors through various mechanisms, including the upregulation of bypass signaling pathways.[11]

  • Experimental issues: Problems with the compound's stability, dosage, or the experimental setup can lead to apparent resistance.

Q3: What are the known or potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are not extensively documented, resistance to ADAM17 inhibitors, in general, can arise from:

  • Activation of bypass signaling pathways: Cancer cells can compensate for ADAM17 inhibition by upregulating alternative survival pathways. This can include the activation of other receptor tyrosine kinases or downstream signaling molecules that are not dependent on ADAM17-mediated ligand shedding.[12][13]

  • Upregulation of ADAM17 substrates: Increased expression of ADAM17 substrates, such as EGFR ligands, might overcome the inhibitory effect of this compound.

  • Alterations in the tumor microenvironment: Factors within the tumor microenvironment can contribute to drug resistance.[13]

  • Drug efflux pumps: While less common for this class of inhibitors, overexpression of multidrug resistance pumps could potentially reduce the intracellular concentration of the compound.[14]

  • Mutations in the ADAM17 gene: Although not widely reported, mutations in the drug-binding site of ADAM17 could theoretically confer resistance.

Q4: How can I confirm that this compound is active in my experimental system?

To verify the activity of this compound, you should perform a positive control experiment. This typically involves stimulating cells with a known inducer of ADAM17 activity, such as Phorbol 12-myristate 13-acetate (PMA), and then treating with this compound. You can then measure the shedding of a known ADAM17 substrate, like TNF-α or an EGFR ligand, using an ELISA. A significant reduction in substrate shedding in the presence of this compound would confirm its activity.[2]

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability After this compound Treatment

This guide addresses scenarios where cancer cells show minimal or no reduction in viability after being treated with this compound.

Observation Potential Cause Recommended Action
No change in cell viability at expected effective concentrations. 1. Low ADAM17 Expression: The target cell line may not express sufficient levels of ADAM17. 2. Compound Inactivity: The this compound stock solution may have degraded. 3. Incorrect Dosing: The final concentration of this compound in the culture may be too low.1. Verify ADAM17 Expression: Check ADAM17 mRNA and protein levels in your cell line using qPCR, Western blot, or consult databases like The Human Protein Atlas.[15][16][17][18] 2. Confirm Compound Activity: Test the compound on a sensitive, positive control cell line known to respond to ADAM17 inhibition. Prepare a fresh stock solution. 3. Perform Dose-Response Curve: Conduct a dose-response experiment to determine the IC50 of this compound for your specific cell line.
Initial response followed by a return to normal proliferation. 1. Development of Acquired Resistance: Cells may have adapted to the inhibitor over time. 2. Activation of Bypass Pathways: Inhibition of ADAM17 may lead to the compensatory activation of other pro-survival signaling pathways.1. Analyze Resistant Cells: Perform Western blot analysis on lysates from treated cells to look for upregulation of p-EGFR, p-Akt, p-ERK, or Notch signaling components. 2. Combination Therapy: Consider combining this compound with inhibitors of the identified bypass pathways (e.g., EGFR inhibitors, PI3K/Akt inhibitors).
High variability between replicate wells. 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Inconsistent Drug Distribution: Poor mixing of the compound in the media.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or media. 3. Proper Mixing: Ensure the this compound solution is well-mixed into the culture medium before adding to the cells.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a common method for developing cancer cell lines with acquired resistance to this compound.[19][20][21][22][23]

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Cell culture flasks and plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Cryopreservation medium

Methodology:

  • Determine the IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of this compound by approximately 50%.

  • Monitor and Passage: Continuously monitor the cells for signs of toxicity. Passage the cells when they reach 70-80% confluency. If significant cell death occurs, maintain the cells at the current drug concentration for additional passages before attempting to increase it again.

  • Cryopreserve at Intervals: At each successful dose escalation, freeze a stock of the resistant cells. This provides a backup at various stages of resistance.

  • Establish a Stable Resistant Line: Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 (e.g., 5-10 fold higher).

  • Characterize the Resistant Phenotype: Once a stable resistant cell line is established, confirm the level of resistance by re-evaluating the IC50 of this compound. The resistant cells should be maintained in a medium containing a maintenance dose of this compound.

Protocol 2: Western Blot Analysis of Pro-Survival Signaling Pathways

This protocol is for assessing the activation state of key signaling pathways that may be involved in resistance to this compound.

Materials:

  • Parental and this compound resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Notch1-ICD, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Lysis: Treat parental and resistant cells with or without this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).

Protocol 3: ELISA for Measuring Shedding of ADAM17 Substrates (e.g., TNF-α or EGFR Ligands)

This protocol provides a method to quantify the shedding of ADAM17 substrates, which is a direct measure of ADAM17 activity.[9][24][25][26][27][28][29]

Materials:

  • Cancer cell line of interest

  • This compound

  • PMA (Phorbol 12-myristate 13-acetate) for stimulation (optional, as a positive control for shedding)

  • Serum-free cell culture medium

  • ELISA kit for the specific substrate (e.g., human TNF-α or human Amphiregulin)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation (Optional): Add PMA to the wells to stimulate ADAM17-mediated shedding. Include a non-stimulated control.

  • Incubation: Incubate the plate for the desired time (e.g., 1-4 hours) at 37°C.

  • Collect Supernatant: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for the specific substrate being measured.

  • Data Analysis: Generate a standard curve and determine the concentration of the shed substrate in each sample.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM17 ADAM17 (TACE) pro_TNF pro-TNF-α ADAM17->pro_TNF Cleaves pro_EGFR_ligand pro-EGFR Ligand ADAM17->pro_EGFR_ligand Cleaves sTNF Soluble TNF-α pro_TNF->sTNF Releases sEGFR_ligand Soluble EGFR Ligand pro_EGFR_ligand->sEGFR_ligand Releases EGFR EGFR MAPK_pathway MAPK Pathway (Proliferation, Survival) EGFR->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway (Survival, Growth) EGFR->PI3K_Akt_pathway sEGFR_ligand->EGFR Activates RTAPI2 This compound RTAPI2->ADAM17 Inhibits

Caption: Mechanism of action of this compound and its effect on downstream signaling.

G start Start: High Cell Viability with This compound Treatment check_ADAM17 Check ADAM17 Expression (Western Blot/qPCR) start->check_ADAM17 troubleshoot_assay Troubleshoot Assay (Seeding, Edge Effects) start->troubleshoot_assay If high variability low_ADAM17 Low/No Expression: Select a different cell line check_ADAM17->low_ADAM17 Low/None sufficient_ADAM17 Sufficient Expression check_ADAM17->sufficient_ADAM17 Sufficient check_compound Confirm this compound Activity (Positive Control Assay) sufficient_ADAM17->check_compound inactive_compound Inactive: Prepare fresh stock check_compound->inactive_compound Inactive active_compound Active check_compound->active_compound Active analyze_pathways Analyze Bypass Pathways (p-EGFR, p-Akt, p-ERK, Notch) active_compound->analyze_pathways combination_therapy Consider Combination Therapy analyze_pathways->combination_therapy

Caption: Troubleshooting workflow for unexpected high cell viability.

G start Parental Cell Line determine_ic50 Determine IC50 start->determine_ic50 treat_ic20 Treat with This compound (IC20) determine_ic50->treat_ic20 culture_passage Culture & Passage treat_ic20->culture_passage check_proliferation Normal Proliferation? culture_passage->check_proliferation check_proliferation->culture_passage No increase_dose Increase This compound Dose check_proliferation->increase_dose Yes increase_dose->culture_passage resistant_line Stable Resistant Cell Line increase_dose->resistant_line Target conc. reached

Caption: Experimental workflow for generating resistant cell lines.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (R)-TAPI-2 versus TAPI-1 in Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent broad-spectrum metalloproteinase inhibitors, (R)-TAPI-2 and TAPI-1. Both compounds are instrumental in studying the roles of A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs) in various physiological and pathological processes. This document aims to deliver an objective comparison based on available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and TAPI-1

This compound and TAPI-1 are synthetic, hydroxamate-based inhibitors that target the active site of zinc-dependent metalloproteinases. Their primary mechanism of action involves the chelation of the zinc ion essential for the catalytic activity of these enzymes. By inhibiting MMPs and ADAMs, these compounds block the shedding of various cell surface proteins, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), growth factors, and their receptors. This inhibitory action makes them valuable tools for investigating signaling pathways involved in inflammation, cancer, and other diseases. TAPI-2 is an analog of TAPI-1, and the (R)-stereoisomer of TAPI-2 is generally the active form used in research.[1]

Quantitative Comparison of Inhibitory Efficacy

Target EnzymeInhibitorPotency (IC50 / Ki)Reference
ADAM17 (TACE) This compoundKi: 120 nM[2]
TAPI-1-
General MMPs This compoundIC50: 20 µM[3]
TAPI-1-
ADAM8 This compoundKi: 10 µM[4]
TAPI-1-
ADAM10 This compoundKi: 3 µM[4]
TAPI-1-
ADAM12 This compoundKi: 100 µM[4]
TAPI-1-
Hmeprin α This compoundIC50: 1.5 ± 0.27 nM[3]
TAPI-1-
Hmeprin β This compoundIC50: 20 ± 10 µM[3]
TAPI-1-

Note: The absence of a value for TAPI-1 in the table for specific enzymes indicates that directly comparable data from the same sources as this compound was not found during the literature search. Researchers are encouraged to consult individual publications for specific experimental details.

Signaling Pathway Inhibition: The Role of ADAM17 in TNF-α Processing

A primary target for both this compound and TAPI-1 is ADAM17, also known as TNF-α Converting Enzyme (TACE). This enzyme is responsible for the proteolytic cleavage of membrane-bound pro-TNF-α to its soluble, active form. Inhibition of ADAM17 by these compounds effectively blocks this process, leading to a reduction in soluble TNF-α levels and subsequent downstream inflammatory signaling.

TNF_alpha_Signaling_Inhibition Inhibition of TNF-α Signaling by this compound and TAPI-1 cluster_membrane Cell Membrane pro_TNF pro-TNF-α ADAM17 ADAM17 (TACE) pro_TNF->ADAM17 cleavage soluble_TNF Soluble TNF-α ADAM17->soluble_TNF releases Inhibitor This compound or TAPI-1 Inhibitor->ADAM17 inhibits TNFR TNF Receptor soluble_TNF->TNFR binds Inflammation Inflammatory Response TNFR->Inflammation activates ADAM17_Inhibition_Assay Workflow for In Vitro ADAM17 Inhibition Assay start Start prep_inhibitors Prepare Inhibitor Dilutions (this compound, TAPI-1) start->prep_inhibitors add_enzyme Add Recombinant ADAM17 to 96-well plate prep_inhibitors->add_enzyme add_inhibitors Add Inhibitors/Vehicle and Incubate add_enzyme->add_inhibitors add_substrate Add Fluorogenic Substrate add_inhibitors->add_substrate read_fluorescence Measure Fluorescence Over Time add_substrate->read_fluorescence calculate_rates Calculate Initial Reaction Rates read_fluorescence->calculate_rates determine_inhibition Determine Percent Inhibition calculate_rates->determine_inhibition calculate_ic50 Calculate IC50 determine_inhibition->calculate_ic50 end End calculate_ic50->end TNF_Shedding_Assay Workflow for Cell-Based TNF-α Shedding Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_inhibitors Add Inhibitor Dilutions and Pre-incubate seed_cells->add_inhibitors stimulate_cells Stimulate with PMA add_inhibitors->stimulate_cells incubate Incubate to allow TNF-α Release stimulate_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant cell_viability Assess Cell Viability incubate->cell_viability elisa Quantify TNF-α using ELISA collect_supernatant->elisa calculate_inhibition Calculate Percent Inhibition elisa->calculate_inhibition cell_viability->calculate_inhibition calculate_ic50 Determine IC50 calculate_inhibition->calculate_ic50 end End calculate_ic50->end

References

Validating (R)-TAPI-2 Specificity for ADAM17: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of metalloproteinases and the development of targeted therapeutics, understanding the specificity of inhibitors is paramount. This guide provides a comparative analysis of (R)-TAPI-2, a putative inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). We present a compilation of experimental data to objectively assess its performance against other known metalloproteinase inhibitors.

Introduction to ADAM17 and Its Inhibition

ADAM17 is a key sheddase involved in the proteolytic release of a wide array of cell surface molecules, including the pro-inflammatory cytokine TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR).[1][2] Its dysregulation is implicated in numerous pathological conditions, including inflammation and cancer, making it a critical target for drug development.[1][2] The development of specific ADAM17 inhibitors has been a long-standing challenge due to the high degree of homology within the catalytic domains of metalloproteinases.[1]

TAPI-2, a hydroxamate-based metalloproteinase inhibitor, has been investigated for its activity against ADAMs and Matrix Metalloproteinases (MMPs). This compound is a specific stereoisomer of this compound. This guide aims to provide a clear overview of the available data to help researchers evaluate its specificity for ADAM17.

Comparative Inhibitor Performance

To contextualize the inhibitory activity of this compound, it is essential to compare its potency against ADAM17 with that of other well-characterized, broad-spectrum metalloproteinase inhibitors such as TAPI-0, TAPI-1, and GM6001 (Ilomastat). The following table summarizes the available inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for these compounds against ADAM17 and other relevant metalloproteinases.

Note: Specific inhibitory data for the (R)-enantiomer of TAPI-2 is limited in publicly available literature. The data presented for TAPI-2 may represent a racemic mixture or an unspecified enantiomeric form.

InhibitorTargetKi (µM)IC50 (µM)Reference(s)
TAPI-2 ADAM17 (TACE) 0.12 10 (cell-based)[3]
ADAM810-[3]
ADAM103-[3]
ADAM12100-[3]
TAPI-1ADAM17 (TACE)-8.09 (cell-based)
TAPI-0ADAM17 (TACE)-0.1[4][5]
GM6001ADAM17 (TACE)--
MMP-10.0004-
MMP-20.0005-[6]
MMP-30.027-[6]
MMP-9-0.0005[4]

Experimental Protocols

Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used to validate ADAM17 inhibition.

In Vitro Fluorogenic Assay for ADAM17 Activity

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant ADAM17.

Materials:

  • Recombinant human ADAM17 enzyme

  • Fluorogenic ADAM17 substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0)

  • Test inhibitor (this compound) and control inhibitors (e.g., TAPI-1, GM6001)

  • DMSO for inhibitor dilution

  • 96-well black microplates

  • Fluorimetric plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

  • Enzyme Preparation: Dilute the recombinant ADAM17 enzyme to the working concentration in pre-warmed Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add the diluted inhibitor or vehicle control (Assay Buffer with DMSO). b. Add the diluted ADAM17 enzyme to all wells except for the "no enzyme" control wells. c. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorimetric plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Plot the reaction velocity against the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based TNF-α Shedding Assay

This assay evaluates the ability of an inhibitor to block ADAM17-mediated cleavage of its endogenous substrate, TNF-α, from the surface of cultured cells.

Materials:

  • A suitable cell line that expresses membrane-bound TNF-α (e.g., THP-1 monocytes, or transfected cell lines).

  • Cell culture medium and supplements.

  • Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.

  • Test inhibitor (this compound) and control inhibitors.

  • Phosphate-buffered saline (PBS).

  • ELISA kit for detecting soluble human TNF-α.

  • Cell lysis buffer and protein assay reagents.

Procedure:

  • Cell Culture and Seeding: Culture the cells under standard conditions. Seed the cells into 24- or 48-well plates at an appropriate density and allow them to adhere and grow.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or control inhibitors for a defined period (e.g., 1-2 hours) before stimulation. Include a vehicle control (e.g., DMSO).

  • Stimulation of Shedding: Induce TNF-α shedding by treating the cells with a stimulating agent like PMA (e.g., 100 ng/mL) for a specific duration (e.g., 30-60 minutes).

  • Supernatant Collection: After stimulation, carefully collect the cell culture supernatant, which contains the shed, soluble TNF-α.

  • Quantification of Soluble TNF-α: Use a human TNF-α ELISA kit to measure the concentration of soluble TNF-α in the collected supernatants according to the manufacturer's protocol.

  • Cell Lysis and Protein Normalization (Optional but Recommended): Lyse the remaining cells in the wells and determine the total protein concentration of each lysate. This can be used to normalize the TNF-α shedding data to the cell number in each well.

  • Data Analysis: a. Plot the concentration of soluble TNF-α against the inhibitor concentration. b. Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in TNF-α shedding.

Visualizing the Molecular Context

To better understand the biological role of ADAM17 and the experimental approaches to validate its inhibitors, the following diagrams are provided.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling pro_TNF pro-TNF-α ADAM17 ADAM17 pro_TNF->ADAM17 Cleavage pro_EGFR_ligand pro-EGFR Ligand pro_EGFR_ligand->ADAM17 Cleavage sTNF Soluble TNF-α ADAM17->sTNF sEGFR_ligand Soluble EGFR Ligand ADAM17->sEGFR_ligand TNFR TNF Receptor sTNF->TNFR EGFR EGFR sEGFR_ligand->EGFR Inflammation Inflammation TNFR->Inflammation Proliferation Proliferation & Survival EGFR->Proliferation

Caption: ADAM17-mediated signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cell_based Cell-Based Assay recombinant_adam17 Recombinant ADAM17 measure_fluorescence Measure Fluorescence recombinant_adam17->measure_fluorescence inhibitor_r_tapi2 This compound inhibitor_r_tapi2->measure_fluorescence fluorogenic_substrate Fluorogenic Substrate fluorogenic_substrate->measure_fluorescence calculate_ic50_invitro Calculate IC50 measure_fluorescence->calculate_ic50_invitro cells_expressing_tnf Cells Expressing membrane-TNF-α stimulate_shedding Stimulate Shedding (PMA) cells_expressing_tnf->stimulate_shedding inhibitor_r_tapi2_cell This compound inhibitor_r_tapi2_cell->stimulate_shedding collect_supernatant Collect Supernatant stimulate_shedding->collect_supernatant measure_stnf Measure Soluble TNF-α (ELISA) collect_supernatant->measure_stnf calculate_ic50_cell Calculate IC50 measure_stnf->calculate_ic50_cell

Caption: Workflow for inhibitor validation.

Specificity_Comparison Inhibitor Inhibitor This compound ADAM17 ADAM17 High Affinity Inhibitor->ADAM17 High Specificity (Hypothesis) Other_ADAMs Other ADAMs e.g., ADAM10, ADAM12 Lower Affinity Inhibitor->Other_ADAMs Lower Specificity MMPs MMPs e.g., MMP-1, -2, -9 Variable Affinity Inhibitor->MMPs Broad-spectrum activity

Caption: Logic of specificity comparison.

Conclusion

The validation of this compound's specificity for ADAM17 requires a multi-faceted approach, combining direct enzymatic assays with cell-based functional assays. The available data suggests that TAPI-2 is a potent inhibitor of ADAM17 but also exhibits activity against other ADAMs and MMPs, indicating a degree of promiscuity. To definitively establish the specificity of the (R)-enantiomer, further studies are warranted that directly compare its inhibitory profile against a broad panel of metalloproteinases. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to characterize this compound or other novel ADAM17 inhibitors.

References

A Comparative Analysis of (R)-TAPI-2 and Other Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (R)-TAPI-2 and other prominent matrix metalloproteinase (MMP) inhibitors. The information presented is intended to aid researchers in selecting appropriate inhibitors for their experimental needs by offering a side-by-side look at inhibitory potency, target specificity, and the experimental methodologies used for their characterization.

Introduction to Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) are two families of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) and the regulation of cell signaling.[1] Dysregulation of these enzymes is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases.[2] This has led to the development of a wide range of inhibitors, from broad-spectrum agents to more selective compounds, aimed at modulating their activity for therapeutic purposes.[1][3]

This compound is the R-enantiomer of TAPI-2, a potent, broad-spectrum hydroxamate-based inhibitor that targets several MMPs and ADAMs, most notably TNF-α converting enzyme (TACE or ADAM17).[4][5] This guide compares TAPI-2 with other well-characterized, broad-spectrum synthetic inhibitors: Batimastat (BB-94), Marimastat, and GM 6001 (Ilomastat).

Data Presentation: Comparative Inhibitory Activity

The potency and selectivity of MMP inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The Kᵢ value represents the concentration required to produce half-maximum inhibition, providing an indication of the inhibitor's potency.[6][7] A lower value for both metrics indicates a more potent inhibitor. The following tables summarize the reported inhibitory activities of TAPI-2 and its comparators against a panel of MMPs and ADAMs.

Note: Most publicly available data for TAPI-2 does not distinguish between its enantiomers. The data presented here is for TAPI-2 (racemic or unspecified) and is representative of the activity of its class.

Table 1: Comparative IC₅₀ Values of MMP Inhibitors (in nM)

TargetTAPI-2BatimastatMarimastatGM 6001 (Ilomastat)
MMP-1 (Collagenase-1)-3[8]50.4[9]
MMP-2 (Gelatinase-A)-4[8]30.5
MMP-3 (Stromelysin-1)-20[8]627
MMP-7 (Matrilysin)-611-
MMP-9 (Gelatinase-B)-4[8]90.2
MMP-13 (Collagenase-3)--4-
ADAM17 (TACE) 10,000*[5]230[8]--

Table 2: Comparative Inhibition Constants (Kᵢ) of MMP Inhibitors (in nM)

TargetTAPI-2BatimastatMarimastatGM 6001 (Ilomastat)
ADAM17 (TACE) 120[8]---
MMP-1 ---0.4[9]
MMP-2 ---0.39[9]
MMP-3 ---26[9]
MMP-8 ---0.18[9]
MMP-9 ---0.2[9]

Mandatory Visualization

G Workflow for MMP Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - MMP Enzyme Stock - Fluorogenic Substrate - Inhibitor Stock (e.g., TAPI-2) P2 Prepare Serial Dilutions of Test Inhibitor P1->P2 1 A1 Dispense into 96-well plate: - Enzyme - Inhibitor Dilutions - Controls (No Inhibitor, Blank) P2->A1 2 A2 Pre-incubate Enzyme and Inhibitor (e.g., 30-60 min at 37°C) A1->A2 A3 Initiate Reaction: Add Fluorogenic Substrate A2->A3 A4 Monitor Fluorescence Increase (e.g., Ex/Em = 328/420 nm) Kinetic Reading A3->A4 D1 Calculate Initial Reaction Rates (V) A4->D1 3 D2 Determine % Inhibition vs. Control D1->D2 D3 Plot % Inhibition vs. [Inhibitor] (Log Scale) D2->D3 D4 Calculate IC50 Value (Dose-Response Curve) D3->D4

Caption: Experimental workflow for determining inhibitor IC50 values.

Experimental Protocols

Fluorogenic MMP Inhibition Assay

This protocol outlines a common method for determining the IC₅₀ value of an MMP inhibitor using a quenched fluorogenic peptide substrate.[10][11][12]

Principle: The assay employs a synthetic peptide substrate that contains a fluorescent reporter group (fluorophore) and a quencher group.[10][11] In the intact peptide, the quencher suppresses the signal from the fluorophore via Fluorescence Resonance Energy Transfer (FRET). When an active MMP enzyme cleaves the peptide bond between the two moieties, the fluorophore is separated from the quencher, leading to a measurable increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity, and a reduction in this rate in the presence of an inhibitor is used to quantify its potency.[11][12]

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).[12]

    • Enzyme Solution: Reconstitute and dilute a recombinant active MMP (e.g., MMP-2, MMP-9) to a final working concentration in cold Assay Buffer.[10]

    • Substrate Solution: Prepare a working solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in Assay Buffer.[10][13]

    • Inhibitor Solutions: Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for testing.[12]

  • Assay Procedure (96-well plate format):

    • Add Assay Buffer, the diluted MMP enzyme solution, and the various inhibitor dilutions to the wells of a black 96-well microplate.

    • Include "No Inhibitor" control wells (enzyme and buffer only) and "Blank" wells (buffer only).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 30-60 minutes to allow the inhibitor to bind to the enzyme.[12][13]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.[13]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorophore/quencher pair (e.g., Ex/Em = 328/420 nm).[10][13]

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the fluorescence vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the "No Inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme's activity.[12]

Signaling Pathway Involvement

ADAM17 (TACE) is a key "sheddase" that cleaves the extracellular domains of numerous membrane-bound proteins, releasing them as soluble factors.[14][15] This action is a critical control point in several signaling pathways. Inhibitors like TAPI-2 block this shedding event.

G ADAM17 (TACE) Signaling and Inhibition ProTNF pro-TNF-α (Membrane-bound) ADAM17 ADAM17 (TACE) ProTNF->ADAM17 Substrate SolubleTNF Soluble TNF-α ADAM17->SolubleTNF Cleavage ('Shedding') SolubleTGF Soluble TGF-α (EGFR Ligand) ADAM17->SolubleTGF Cleavage ('Shedding') TAPI2 This compound TAPI2->ADAM17 Inhibition TNFR1 TNFR1 SolubleTNF->TNFR1 Binds NFkB NF-κB Pathway TNFR1->NFkB Activates Inflammation Inflammation Gene Expression NFkB->Inflammation Promotes ProTGF pro-TGF-α (Membrane-bound) ProTGF->ADAM17 Substrate EGFR EGFR SolubleTGF->EGFR Binds MAPK MAPK Pathway (ERK) EGFR->MAPK Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes

Caption: Inhibition of ADAM17-mediated ectodomain shedding.

One of the most well-characterized functions of ADAM17 is the proteolytic processing of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[14] Soluble TNF-α is a potent pro-inflammatory cytokine that signals through its receptor, TNFR1, to activate downstream pathways like NF-κB, leading to the expression of inflammatory genes.[14] Similarly, ADAM17 cleaves and releases ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-alpha (TGF-α).[15] The released ligands can then activate EGFR, triggering signaling cascades like the MAPK/ERK pathway, which promotes cell proliferation and survival.[15] By inhibiting ADAM17, compounds like TAPI-2 can prevent the release of these critical signaling molecules, thereby dampening inflammatory responses and reducing cell proliferation.

References

A Comprehensive Guide to the Cross-Reactivity of (R)-TAPI-2 with ADAM Metallopeptidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of (R)-TAPI-2 against various A Disintegrin and Metalloproteinase (ADAM) family members. The data presented here is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a comparative context with other available ADAM inhibitors.

Introduction to this compound and ADAM Metallopeptidases

This compound is a broad-spectrum inhibitor of matrix metalloproteases (MMPs) and ADAMs.[1][2] The ADAM family of enzymes are transmembrane and secreted proteins that play crucial roles in various physiological and pathological processes, including cell adhesion, migration, and signaling through the shedding of cell surface protein ectodomains.[2] Given their involvement in diseases such as cancer and inflammation, ADAMs are significant targets for therapeutic intervention. Understanding the selectivity profile of inhibitors like this compound is critical for their effective use in research and drug development.

Data Presentation: Inhibitory Activity against ADAMs

The following table summarizes the reported inhibitory constants (Ki or IC50) of TAPI-2 and two alternative inhibitors, GI254023X and GW280264X, against a panel of ADAM metallopeptidases. It is important to note that the literature often refers to "TAPI-2" without specifying the stereoisomer; for the purpose of this guide, the data for TAPI-2 is presented as representative of this compound's activity.

InhibitorADAM8ADAM9ADAM10ADAM12ADAM15ADAM17 (TACE)
TAPI-2 10 µM (Ki)-3 µM (Ki)100 µM (Ki)-0.12 µM (Ki)[3]
GI254023X ------
GW280264X ------

Note: A lower Ki or IC50 value indicates a higher inhibitory potency. “-” indicates that data was not found in the searched literature.

Experimental Protocols: Determination of Inhibition Constants (Ki)

The inhibitory activity of compounds against ADAM metallopeptidases is typically determined using a fluorogenic substrate assay. The following is a generalized protocol for such an assay.

Objective: To determine the inhibition constant (Ki) of a test compound against a specific ADAM enzyme.

Materials:

  • Recombinant human ADAM enzyme (e.g., ADAM10, ADAM17)

  • Fluorogenic peptide substrate specific for the ADAM enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)[4]

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant ADAM enzyme to the desired working concentration in assay buffer.

    • Dilute the fluorogenic substrate to the desired working concentration in assay buffer.

  • Inhibitor Preparation:

    • Prepare a series of dilutions of the test inhibitor in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • Diluted test inhibitor (or vehicle control)

      • Diluted ADAM enzyme

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the increase in fluorescence over time at 37°C. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Determine the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curves for each inhibitor concentration.

    • Plot the initial velocities against the substrate concentration for each inhibitor concentration.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the absence and presence of the inhibitor.

    • For a competitive inhibitor, the apparent Km (Km,app) will increase with increasing inhibitor concentration. The Ki can be calculated using the Cheng-Prusoff equation or by plotting Km,app versus inhibitor concentration.[5][6]

Below is a visual representation of a typical experimental workflow for determining enzyme inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Dilute ADAM Enzyme mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_substrate Dilute Fluorogenic Substrate add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix incubate Pre-incubate mix->incubate incubate->add_substrate measure Measure Fluorescence add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity plot_data Plot Data calc_velocity->plot_data determine_ki Determine Ki plot_data->determine_ki

Experimental workflow for determining enzyme inhibition constants.

Signaling Pathways Affected by Cross-Reactivity

The cross-reactivity of this compound with different ADAMs can have significant biological consequences due to the diverse roles of these enzymes in cell signaling. For instance, inhibition of ADAM17 can block the release of Tumor Necrosis Factor-alpha (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR), while inhibition of ADAM10 can affect Notch signaling.[7][8]

ADAM17-Mediated Shedding of TGF-α

ADAM17 is a key sheddase for Transforming Growth Factor-alpha (TGF-α), a ligand for the EGFR.[4][7] The shedding of TGF-α from the cell surface leads to the activation of EGFR and downstream signaling pathways that regulate cell proliferation, survival, and migration.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm proTGF pro-TGF-α sTGF Soluble TGF-α proTGF->sTGF Shedding ADAM17 ADAM17 ADAM17->proTGF EGFR EGFR Downstream Downstream Signaling (e.g., MAPK pathway) EGFR->Downstream sTGF->EGFR Binds & Activates Response Cellular Response (Proliferation, Survival) Downstream->Response inhibitor This compound inhibitor->ADAM17 Inhibits

ADAM17-mediated shedding of TGF-α and its inhibition by this compound.
ADAM10-Mediated Activation of Notch Signaling

ADAM10 is a critical enzyme in the activation of the Notch signaling pathway.[9][10][11] Ligand binding to the Notch receptor exposes a cleavage site for ADAM10. Subsequent cleavage by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression involved in cell fate decisions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Notch Receptor ADAM10 ADAM10 Notch->ADAM10 Exposes cleavage site gamma_secretase γ-secretase Notch->gamma_secretase Substrate for Ligand Notch Ligand (on adjacent cell) Ligand->Notch Binds ADAM10->Notch S2 Cleavage NICD NICD Transcription Target Gene Transcription NICD->Transcription gamma_secretase->NICD S3 Cleavage inhibitor This compound inhibitor->ADAM10 Inhibits

ADAM10-mediated activation of Notch signaling and its inhibition by this compound.

Comparative Analysis with Alternative Inhibitors

This compound is a broad-spectrum inhibitor, affecting multiple ADAMs and MMPs.[1] This can be advantageous for studies where inhibition of multiple sheddases is desired. However, for applications requiring selective inhibition of a specific ADAM, other inhibitors may be more suitable.

  • GI254023X is a selective inhibitor of ADAM10. This selectivity makes it a valuable tool for specifically studying the roles of ADAM10 in biological processes without confounding effects from the inhibition of other ADAMs like ADAM17.

  • GW280264X is a dual inhibitor of ADAM10 and ADAM17. This inhibitor is useful for applications where the combined inhibition of these two major sheddases is required.

The choice of inhibitor will therefore depend on the specific research question and the desired level of selectivity.

Conclusion

This compound is a potent, broad-spectrum inhibitor of ADAM metallopeptidases with particularly high activity against ADAM17. Its cross-reactivity with other ADAMs, such as ADAM10, highlights the importance of considering its full inhibitory profile when interpreting experimental results. For studies requiring more targeted inhibition, selective inhibitors like GI254023X or dual inhibitors like GW280264X offer valuable alternatives. This guide provides a framework for researchers to make informed decisions about the use of this compound and other ADAM inhibitors in their work.

References

A Comparative Guide to the Downstream Effects of (R)-TAPI-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the downstream cellular and molecular effects of (R)-TAPI-2, a potent metalloproteinase inhibitor. The performance of this compound is benchmarked against other widely used inhibitors, supported by experimental data and detailed protocols to assist in the validation and replication of these findings.

This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with particularly high potency against ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] Its ability to modulate critical signaling pathways makes it a valuable tool in cancer, inflammation, and developmental biology research.

Comparative Inhibitor Specificity

The efficacy and specificity of a pharmacological inhibitor are paramount to interpreting experimental outcomes. This compound demonstrates a distinct inhibitory profile compared to other common metalloproteinase inhibitors such as the ADAM10-preferring inhibitor GI254023X and the related compound TAPI-1.

InhibitorPrimary Target(s)Ki / IC50 ValuesReference(s)
This compound ADAM17 (TACE), MMPsADAM17 (TACE): 0.12 µM (Ki) ADAM8: 10 µM (Ki) ADAM10: 3 µM (Ki) ADAM12: 100 µM (Ki) General MMPs: 20 µM (IC50)[1][2][3]
GI254023X ADAM10ADAM10: 8.1 nM (Ki) Reported to be 100-fold less potent for ADAM17[4][5]
TAPI-1 ADAM17 (TACE)ADAM10: >140 nM (Ki) Known preferential ADAM17 inhibitor with ~10-fold lower potency for ADAM10[4][5]

Downstream Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting the "sheddase" activity of ADAM17, which is responsible for cleaving and releasing the extracellular domains of numerous membrane-anchored proteins. This action directly impacts several key signaling cascades.

Inhibition of TNF-α and EGFR Ligand Shedding

ADAM17 is the principal enzyme that cleaves membrane-bound pro-TNF-α into its soluble, active form.[6] It also releases various ligands for the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α), thereby transactivating EGFR signaling pathways like the ERK1/2 cascade.[7][8] this compound treatment directly blocks these events.

G ADAM17 ADAM17 (TACE) proTNF pro-TNF-α ADAM17->proTNF Cleaves EGFR_L EGFR Ligands (e.g., AREG) ADAM17->EGFR_L sTNF Soluble TNF-α (Inflammation) sEGFR_L Soluble Ligands EGFR EGFR ERK Downstream Signaling (e.g., ERK Pathway) EGFR->ERK Initiates TAPI2 This compound TAPI2->ADAM17 Inhibits sEGFR_L->EGFR Binds & Activates

Caption: Inhibition of ADAM17-mediated shedding by this compound.
Attenuation of Notch Signaling

ADAM17 plays a role in the proteolytic activation of the Notch receptor. This cleavage is a critical step for the subsequent release of the Notch Intracellular Domain (NICD), which translocates to the nucleus and activates target genes like HES-1. By inhibiting ADAM17, this compound can dramatically decrease the levels of NICD and its downstream targets.[1][2] This is particularly relevant in the context of cancer stem cells, where Notch signaling is often dysregulated.[3]

G cluster_cyto Cytoplasm cluster_nuc Nucleus ADAM17 ADAM17 Notch Notch Receptor ADAM17->Notch NICD NICD Notch->NICD Releases HES1_Gene HES-1 Gene NICD->HES1_Gene Translocates & Activates Transcription HES1_Prot HES-1 Protein (Cell Fate Regulation) HES1_Gene->HES1_Prot Translation TAPI2 This compound TAPI2->ADAM17 Inhibits

Caption: this compound inhibits the ADAM17-dependent Notch signaling pathway.

Experimental Validation and Comparative Performance

The downstream effects of this compound have been quantified in various experimental models, particularly in oncology and immunology.

Performance in Cancer Models

In colorectal cancer (CRC) cell lines, this compound has been shown to reduce the cancer stem cell (CSC) phenotype and increase sensitivity to conventional chemotherapy.

Experimental ModelTreatmentKey FindingQuantitative EffectReference(s)
HCP-1, HT29 (CRC cells)20 µM this compoundReduction of CSC phenotype~50% decrease in sphere formation[1][2]
HCP-1, HT29 (CRC cells)20 µM this compoundDecreased Notch signalingDramatic decrease in NICD and HES-1 protein levels[1][2]
CRC cells20 µM this compound + 5-FUIncreased ChemosensitivitySensitizes CSCs to the lethal effects of 5-Fluorouracil[1][3]
Performance in Osteoclast Differentiation

ADAM17 and ADAM10 regulate osteoclast differentiation by cleaving key receptors from the cell surface. Inhibition of these proteases can enhance this process.

Experimental ModelTreatmentKey FindingComparative EffectReference(s)
RAW264.7 murine cellsTAPI-1 (ADAM17 inhibitor)Promotes osteoclast differentiationSignificantly increased osteoclast differentiation vs. vehicle control[5]
RAW264.7 murine cellsGI254023X (ADAM10 inhibitor)Promotes osteoclast differentiationSignificantly increased osteoclast differentiation vs. vehicle control[5]
RAW264.7 murine cellsTAPI-1 or GI254023XIncreased receptor surface levelsHigher surface expression of RANK, an ADAM17 substrate[5]

Experimental Protocols

The following protocols provide a methodological framework for validating the effects of this compound.

General Cell Culture and Inhibitor Treatment
  • Cell Culture: Culture cells (e.g., HT29, RAW264.7) in the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

  • Inhibitor Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10-20 mM). Further dilute in a complete culture medium to the desired final concentration (e.g., 20 µM) immediately before use.[1] A vehicle control using an equivalent concentration of DMSO should always be included.

  • Treatment: Replace the existing medium with the inhibitor-containing medium or vehicle control medium. Incubate for the desired duration (e.g., 24-48 hours) before proceeding with downstream analysis.

Western Blotting for Protein Level Analysis
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against the protein of interest (e.g., NICD, HES-1, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.

MTT Assay for Cell Viability and Chemosensitivity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[1]

  • Pre-treatment: Treat cells with this compound (e.g., 20 µM) or vehicle control for 48 hours.[1]

  • Co-treatment: Add the chemotherapeutic agent (e.g., 5-Fluorouracil) at various concentrations to the wells, with or without the continued presence of this compound, and incubate for an additional 72 hours.[1]

  • MTT Addition: Add MTT substrate (final concentration 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C until formazan crystals form.[1]

  • Solubilization: Discard the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.

General Experimental Workflow

Validating the effects of this compound typically follows a structured workflow from treatment to endpoint analysis.

G cluster_analysis Endpoint Analysis start Start: Cell Line Selection culture Cell Culture & Seeding start->culture treatment Treatment Groups: 1. Vehicle (DMSO) 2. This compound 3. Alternative Inhibitor culture->treatment incubation Incubation (24-72 hours) treatment->incubation lysis Cell Lysis or Fixation incubation->lysis wb Western Blot (Protein Levels) lysis->wb mtt MTT Assay (Cell Viability) lysis->mtt facs Flow Cytometry (Surface Markers) lysis->facs data Data Acquisition & Quantification wb->data mtt->data facs->data end Conclusion: Comparative Effect Determined data->end

Caption: A generalized workflow for comparing the downstream effects of inhibitors.

References

A Comparative Analysis of (R)-TAPI-2 and its Racemic Mixture in Metalloprotease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the metalloprotease inhibitor (R)-TAPI-2 and its racemic form. This document summarizes the available data on their inhibitory activities, delves into the relevant signaling pathways, and provides a standard experimental protocol for assessing their efficacy.

Quantitative Inhibitory Activity

While direct comparative studies between this compound and racemic TAPI-2 are not available in the reviewed literature, the following table summarizes the reported inhibitory concentrations for "TAPI-2" against various metalloproteinases. It is important to note that the specific stereoisomer used in these studies is often not specified.

Target EnzymeInhibitorIC50 / KiReference
TACE (ADAM17)TAPI-2Ki = 120 nM[1]
General MMPsTAPI-2IC50 = 20 µM[2]
Phorbol ester-induced protein sheddingTAPI-2IC50 = 10 µM

Note: The lack of specific data for the (R)-enantiomer versus the racemic mixture highlights a knowledge gap in the public domain. Researchers should be cautious when interpreting data from studies where the stereoisomeric composition of TAPI-2 is not defined.

Mechanism of Action and Signaling Pathways

TAPI-2 primarily functions by inhibiting the "shedding" of various cell surface proteins, a process mediated by sheddases like TACE (ADAM17). One of the most critical substrates of TACE is the precursor of Tumor Necrosis Factor-α (pro-TNF-α). By inhibiting TACE, TAPI-2 blocks the release of soluble TNF-α, a key pro-inflammatory cytokine.

The inhibition of TACE by TAPI-2 has significant implications for multiple signaling pathways that are crucial in both normal physiology and various disease states, including cancer and inflammation. These pathways include:

  • TNF-α Signaling: By preventing the release of soluble TNF-α, TAPI-2 downregulates the subsequent inflammatory cascades initiated by TNF-α binding to its receptors (TNFR1 and TNFR2).

  • EGFR Signaling: TACE is responsible for the shedding and activation of ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α). Inhibition of TACE by TAPI-2 can, therefore, attenuate EGFR signaling, which is often dysregulated in cancer.

  • Notch Signaling: TACE is also involved in the cleavage of the Notch receptor, a critical step in the activation of the Notch signaling pathway, which plays a role in cell fate determination, proliferation, and survival. TAPI-2 can modulate this pathway by interfering with Notch processing.[3]

  • L-Selectin Shedding: TAPI-2 has been shown to block the activation-induced shedding of L-selectin from leukocytes, a process that is important for leukocyte trafficking and inflammation.[4]

Below is a diagram illustrating the central role of TACE (ADAM17) in these signaling pathways and the point of intervention for TAPI-2.

TAPI2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling proTNF pro-TNF-α sTNF Soluble TNF-α proTNF->sTNF Cleavage EGFR_ligand pro-EGFR Ligands (e.g., pro-TGF-α) sEGFR_ligand Soluble EGFR Ligands EGFR_ligand->sEGFR_ligand Cleavage Notch Notch Receptor Notch_ICD Notch Intracellular Domain (NICD) Notch->Notch_ICD L_Selectin L-Selectin sL_Selectin Soluble L-Selectin L_Selectin->sL_Selectin Cleavage TACE TACE (ADAM17) TACE->proTNF TACE->EGFR_ligand TACE->Notch TACE->L_Selectin TAPI2 TAPI-2 TAPI2->TACE Inhibits Inflammation Inflammation sTNF->Inflammation Proliferation Cell Proliferation & Survival sEGFR_ligand->Proliferation Leukocyte_Adhesion Leukocyte Adhesion sL_Selectin->Leukocyte_Adhesion Reduced Differentiation Cell Differentiation Notch_ICD->Differentiation

Caption: TAPI-2 inhibits TACE (ADAM17), blocking the shedding of various substrates and affecting downstream signaling.

Experimental Protocols

To assess the inhibitory activity of this compound or its racemic mixture against TACE, a fluorogenic substrate-based enzyme inhibition assay is commonly employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, racemic TAPI-2) against recombinant human TACE.

Materials:

  • Recombinant human TACE (ADAM17)

  • Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Asn(Dpa)-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • Test compounds (this compound, racemic TAPI-2) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the TACE enzyme in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer.

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound dilution (or solvent for control wells)

      • TACE enzyme solution

    • Include control wells:

      • No-enzyme control: Assay buffer and substrate only.

      • No-inhibitor control: Assay buffer, solvent, enzyme, and substrate.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for Mca/Dpa-based substrates).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Below is a conceptual workflow for this experimental protocol.

TACE_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep assay_setup Assay Setup in 96-well Plate reagent_prep->assay_setup pre_incubation Pre-incubation (37°C, 15 min) assay_setup->pre_incubation reaction_init Reaction Initiation (add substrate) pre_incubation->reaction_init measurement Kinetic Fluorescence Measurement reaction_init->measurement data_analysis Data Analysis (Calculate IC50) measurement->data_analysis end End data_analysis->end

Caption: A typical workflow for determining the IC50 of TAPI-2 using a fluorescence-based assay.

Conclusion

TAPI-2 is a well-established inhibitor of TACE and other metalloproteinases, with significant effects on key signaling pathways involved in inflammation and cancer. While the (R)-enantiomer is available for research, a clear, publicly documented, head-to-head comparison of its inhibitory potency against the racemic mixture is currently lacking. The provided experimental protocol offers a standardized method for researchers to perform such a comparison in their own laboratories. A thorough understanding of the potential stereoselective inhibition of TAPI-2 is crucial for the accurate interpretation of experimental results and for the potential development of more specific and potent therapeutic agents targeting metalloproteinases. Further studies are warranted to elucidate the specific contributions of each enantiomer to the overall inhibitory profile of racemic TAPI-2.

References

Independent Verification of (R)-TAPI-2's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate chemical tool for inhibiting metalloproteases is critical for experimental success. This guide provides an objective comparison of the biological activity of (R)-TAPI-2 with common alternatives, supported by experimental data and detailed protocols for independent verification.

This compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), with a particular focus on its inhibition of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] Its activity is crucial in studying processes like ectodomain shedding of cell surface proteins, which has implications in cancer, inflammation, and other diseases.

Signaling Pathway Inhibition: The Role of ADAM17 in Notch Signaling

A key mechanism of action for this compound is its inhibition of ADAM17-mediated cell signaling. ADAM17 is responsible for the S2 cleavage of the Notch receptor, a critical step in the canonical Notch signaling pathway. Following ligand binding, ADAM17 cleaves the extracellular domain of the Notch receptor. This allows for a subsequent intramembrane cleavage by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it activates the transcription of target genes, such as HES-1, that regulate cell proliferation, differentiation, and survival. By inhibiting ADAM17, this compound prevents the S2 cleavage, thereby blocking the entire downstream signaling cascade.[2]

ADAM17_Notch_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta-like, Jagged) Notch_receptor Notch Receptor Ligand->Notch_receptor 1. Ligand Binding Notch_S2 S2 Cleavage Site Notch_S3 S3 Cleavage Site Gamma_secretase γ-Secretase Notch_S2->Gamma_secretase Primes for NICD NICD (Intracellular Domain) Notch_S3->NICD 4. NICD Release CSL CSL (Transcription Factor) NICD->CSL 5. Translocation & Binding ADAM17 ADAM17 (TACE) ADAM17->Notch_S2 2. S2 Cleavage Gamma_secretase->Notch_S3 TAPI2 This compound TAPI2->ADAM17 Inhibition Target_Genes Target Gene Transcription (e.g., HES-1) CSL->Target_Genes 6. Transcriptional Activation

Caption: Inhibition of ADAM17-mediated Notch signaling by this compound.

Comparative Inhibitory Activity

This compound is often compared with other hydroxamate-based metalloprotease inhibitors like TAPI-0, TAPI-1, and the broad-spectrum inhibitor GM6001 (Ilomastat). The following table summarizes their reported inhibitory activities against ADAM17 and various MMPs.

Disclaimer: The following data has been compiled from multiple sources. Direct comparison of IC50 and Ki values should be approached with caution, as experimental conditions (e.g., enzyme source, substrate, buffer composition, temperature) can vary significantly between studies.

InhibitorTargetParameterValue (nM)Reference(s)
This compound ADAM17 (TACE) Ki 120
General MMPsIC5020,000[2]
TAPI-0 ADAM17 (TACE) IC50 50 - 100 [3]
TAPI-1 ADAM17 (TACE)-Activity confirmed, but specific Ki/IC50 not found[4]
GM6001 MMP-1 (Collagenase-1)Ki0.4[5]
MMP-2 (Gelatinase-A)Ki0.5[5]
MMP-3 (Stromelysin-1)Ki27[5]
MMP-8 (Collagenase-2)Ki0.1[5]
MMP-9 (Gelatinase-B)Ki0.2[5]
ADAM17 (TACE)-Inhibitory activity confirmed[3]

Experimental Protocols for Verification

To facilitate the independent verification of this compound's biological activity, detailed protocols for key experiments are provided below.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incellulo Cell-Based Validation cluster_analysis Data Analysis & Comparison start Obtain this compound and Alternatives assay_dev Fluorogenic ADAM17 Inhibition Assay start->assay_dev calc_ic50 Determine IC50 / Ki values assay_dev->calc_ic50 compare_shed Compare Inhibition of Substrate Shedding calc_ic50->compare_shed Inform Cell-Based Concentrations cell_culture Culture Appropriate Cell Line (e.g., HEK293, THP-1) treat_cells Treat Cells with Inhibitors + Stimulant (e.g., PMA) cell_culture->treat_cells shedding_assay Substrate Shedding Assay (e.g., TNF-α ELISA) treat_cells->shedding_assay western_blot Western Blot for Signaling Pathway (NICD, HES-1) treat_cells->western_blot shedding_assay->compare_shed compare_signal Compare Downregulation of Notch Signaling western_blot->compare_signal conclusion Draw Conclusion on Relative Potency & Efficacy compare_shed->conclusion compare_signal->conclusion

Caption: General workflow for the validation of an ADAM17 inhibitor.
In Vitro ADAM17 Inhibition Assay (Fluorogenic)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified, recombinant ADAM17 using a fluorogenic peptide substrate.

Materials:

  • Recombinant Human ADAM17 (TACE)

  • Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0

  • This compound and other inhibitors, dissolved in DMSO

  • Black 96-well assay plate

  • Fluorescent plate reader (e.g., Excitation 320 nm, Emission 405 nm)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound and other test compounds in DMSO. Then, dilute these stocks into Assay Buffer to the desired final concentrations (ensure the final DMSO concentration in the assay is ≤1%).

  • Prepare Enzyme: Dilute recombinant ADAM17 to a working concentration (e.g., 0.2 ng/µL) in ice-cold Assay Buffer.

  • Prepare Substrate: Dilute the fluorogenic substrate to a working concentration (e.g., 20 µM) in Assay Buffer.

  • Assay Setup: To each well of the 96-well plate, add:

    • Test Wells: 25 µL of inhibitor dilution and 50 µL of diluted enzyme.

    • Positive Control (No Inhibitor): 25 µL of Assay Buffer (with DMSO) and 50 µL of diluted enzyme.

    • Negative Control (No Enzyme): 75 µL of Assay Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the diluted substrate to all wells to start the reaction. The final volume should be 100 µL.

  • Measure Fluorescence: Immediately place the plate in a fluorescent plate reader pre-heated to 37°C. Read the fluorescence intensity in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates of the test wells to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based TNF-α Shedding Assay

This assay measures the ability of this compound to inhibit ADAM17-mediated cleavage of endogenous TNF-α from the surface of stimulated monocytic cells (e.g., THP-1).

Materials:

  • THP-1 cells

  • RPMI-1640 medium + 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • This compound and other inhibitors, dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in complete medium and allow them to adhere overnight.

  • Inhibitor Pre-treatment: The next day, replace the medium with serum-free medium containing the desired concentrations of this compound or other inhibitors. Include a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Add PMA to each well to a final concentration of 100 ng/mL to stimulate TNF-α shedding. Do not add PMA to negative control wells.

  • Incubation: Incubate the plate at 37°C for 4-6 hours.

  • Collect Supernatant: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge the supernatant to pellet any detached cells and transfer the clear liquid to a new tube.

  • Quantify TNF-α: Measure the concentration of soluble TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the amount of TNF-α released for each condition.

    • Normalize the results to the stimulated vehicle control (set to 100% shedding).

    • Plot the percent inhibition of TNF-α shedding against the inhibitor concentration to determine the cellular IC50.

Western Blot for NICD and HES-1

This protocol verifies the downstream effect of ADAM17 inhibition on the Notch signaling pathway by measuring the protein levels of the cleaved Notch1 receptor (NICD) and its target gene product, HES-1.

Materials:

  • A suitable cell line (e.g., HEK293 cells co-cultured with cells expressing a Notch ligand, or a cancer cell line with active Notch signaling).

  • This compound and other inhibitors.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-Cleaved Notch1 (Val1744) (NICD), anti-Hes1, and anti-β-Actin (loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence detection reagent.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound or other inhibitors at various concentrations for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NICD, HES-1, or β-Actin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of NICD and HES-1 bands to the corresponding β-Actin loading control band. Compare the normalized protein levels between untreated and inhibitor-treated samples.

References

Comparative Efficacy of (R)-TAPI-2 in Diverse Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(R)-TAPI-2, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), has demonstrated significant anti-cancer potential across various preclinical cancer models. This guide provides a comparative analysis of this compound's performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic promise.

This compound distinguishes itself by targeting a key enzyme involved in the release of tumor-promoting growth factors and cytokines. Its efficacy has been particularly noted in colorectal and breast cancer models, where it has been shown to modulate critical signaling pathways and enhance the effectiveness of standard chemotherapies.

Data Summary: this compound in Preclinical Cancer Models

The following tables summarize the available quantitative data on the activity of TAPI-2, of which this compound is an isomer, in various cancer cell lines and its inhibitory effects on key enzymes.

Table 1: In Vitro Efficacy of TAPI-2 in Cancer Cell Lines

Cancer TypeCell LineAssay TypeEndpointResult
Colorectal CancerHCT-116, HT29Sphere Formation AssayCSC Phenotype~50% decrease in cancer stem cell phenotype[1]
Breast CancerMDA-MB-231Cell Proliferation AssayGrowth InhibitionSignificant decrease in proliferation
Breast CancerMDA-MB-231Invasion AssayInvasion InhibitionSignificant decrease in invasion

Table 2: Enzymatic Inhibition Profile of TAPI-2

Enzyme TargetInhibition ParameterValue
MMPs (general)IC5020 µM
ADAM17 (TACE)Ki0.12 µM
ADAM10Ki3 µM
ADAM8Ki10 µM
ADAM12Ki100 µM

Mechanism of Action: Targeting the Notch and EGFR Signaling Pathways

This compound exerts its anti-cancer effects primarily through the inhibition of TACE/ADAM17, a key sheddase that releases the active forms of various membrane-bound proteins. This inhibition disrupts crucial signaling pathways that drive tumor growth, proliferation, and survival.

Colorectal Cancer: Inhibition of Notch-1 Signaling

In colorectal cancer (CRC), TAPI-2 has been shown to regulate cancer stem cells (CSCs) by targeting the Notch-1 signaling pathway.[1] TACE-mediated cleavage of Notch-1 is a critical step for its activation. By inhibiting TACE, TAPI-2 prevents the release of the Notch-1 intracellular domain (NICD), which is necessary for the transcription of downstream target genes that promote CSC self-renewal and chemoresistance.[1]

TAPI-2 in Colorectal Cancer TAPI2 This compound TACE TACE (ADAM17) TAPI2->TACE inhibits Chemosensitivity Chemosensitivity TAPI2->Chemosensitivity increases Notch1_receptor Notch-1 Receptor TACE->Notch1_receptor cleaves NICD NICD Notch1_receptor->NICD releases Target_Genes Target Genes (e.g., Hes1) NICD->Target_Genes activates CSC_Phenotype Cancer Stem Cell Phenotype Target_Genes->CSC_Phenotype promotes CSC_Phenotype->Chemosensitivity decreases

Figure 1: this compound inhibits Notch-1 signaling in colorectal cancer.

Breast Cancer: Attenuation of EGFR Signaling

In breast cancer models, TAPI-2 has been found to inhibit the shedding of Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-alpha (TGF-α). By preventing the release of these ligands, TAPI-2 reduces the autocrine activation of EGFR, a key driver of proliferation and invasion in many breast cancers.

TAPI-2_in_Breast_Cancer TAPI2 This compound TACE TACE (ADAM17) TAPI2->TACE inhibits pro_TGFa pro-TGF-α TACE->pro_TGFa cleaves TGFa TGF-α pro_TGFa->TGFa releases EGFR EGFR TGFa->EGFR activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt) EGFR->Downstream_Signaling activates Proliferation_Invasion Proliferation & Invasion Downstream_Signaling->Proliferation_Invasion promotes

Figure 2: this compound attenuates EGFR signaling in breast cancer.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, a comparative drug (e.g., doxorubicin for breast cancer, 5-fluorouracil for colorectal cancer), or vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vitro Invasion Assay (Boyden Chamber Assay)
  • Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed cancer cells in serum-free media in the upper chamber of the Transwell insert.

  • Chemoattractant: Add media containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion through the matrix and membrane.

  • Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of stained cells under a microscope.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection), a comparative drug, or vehicle control according to a predetermined schedule and dosage.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.

Xenograft_Workflow cluster_0 In Vitro cluster_1 In Vivo Cell_Culture Cancer Cell Culture Cell_Harvest Harvest & Prepare Cells Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Control Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, IHC, etc. Monitoring->Endpoint

Figure 3: General experimental workflow for an in vivo xenograft study.

Comparative Performance and Future Directions

While direct comparative studies of this compound against other specific TACE inhibitors or a wide range of chemotherapies are limited in the public domain, the available data suggests its potential as a valuable therapeutic agent. Its ability to target cancer stem cells and disrupt key oncogenic signaling pathways provides a strong rationale for its further development, both as a monotherapy and in combination with existing anti-cancer drugs.

Future research should focus on:

  • Conducting head-to-head in vivo studies comparing this compound with other TACE inhibitors and standard-of-care chemotherapies in a broader range of cancer models.

  • Investigating the potential synergistic effects of this compound with other targeted therapies and immunotherapies.

  • Elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and administration schedules for clinical translation.

By addressing these key areas, the full therapeutic potential of this compound as a novel anti-cancer agent can be more comprehensively evaluated.

References

Validating ADAM17 Inhibition: A Comparative Guide to Western Blot Analysis Following (R)-TAPI-2 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the inhibition of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), robust validation of experimental results is paramount. (R)-TAPI-2, a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-2, is a valuable tool for studying ADAM17's role in various signaling pathways. This guide provides a comparative analysis of methods to validate Western blot results following this compound treatment, offering insights into alternative approaches and supporting experimental data.

ADAM17 is a key sheddase responsible for the ectodomain cleavage of numerous cell surface proteins, including Tumor Necrosis Factor-α (TNF-α), L-selectin, and ligands for the Epidermal Growth Factor Receptor (EGFR).[1] Its activity influences critical cellular processes through pathways such as the Notch, MAP kinase, and TGF-β signaling cascades.[1] Consequently, inhibition of ADAM17 with agents like this compound is expected to alter the levels of these downstream targets. Western blotting is a fundamental technique to visualize and quantify these changes.

Comparative Analysis of ADAM17 Inhibition Validation Methods

Effective validation of ADAM17 inhibition can be achieved through pharmacological or genetic approaches. While this compound offers a potent chemical tool, genetic methods like siRNA knockdown provide a complementary strategy to confirm the specificity of the observed effects.

Validation MethodPrincipleAdvantagesDisadvantages
This compound Treatment Pharmacological inhibition of ADAM17/TACE activity. This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and ADAMs.Rapid and reversible inhibition. Allows for dose-response studies.Potential for off-target effects on other MMPs and ADAMs.
Alternative Small Molecule Inhibitors Pharmacological inhibition using compounds with varying selectivity and potency for ADAM17.May offer improved selectivity over broad-spectrum inhibitors. Provides a means to confirm findings with a different chemical entity.Off-target effects are still a consideration. Availability and cost may vary.
siRNA-mediated Knockdown Genetic inhibition of ADAM17 expression by targeting its mRNA for degradation.[2][3]Highly specific to ADAM17, minimizing off-target concerns.[2]Transient effect. Efficiency of knockdown can vary between cell types and experiments.[2]

Table 1: Comparison of ADAM17 Inhibition Validation Methods. This table outlines the principles, advantages, and disadvantages of using this compound, alternative small molecule inhibitors, and siRNA-mediated knockdown to validate ADAM17 inhibition.

Quantitative Data on ADAM17 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of various small molecules targeting ADAM17, providing a basis for selecting appropriate compounds for validation experiments.

InhibitorTarget(s)IC50 for ADAM17Reference
TAPI-0TACE (ADAM17), MMPs100 nM[4]
TAPI-1TACE (ADAM17), MMPs-[4]
TAPI-2TACE (ADAM17), MMPs, ADAMs-
INCB3619ADAM10, ADAM1714 nM[4]
KP-457ADAM1711.1 nM[4]
BMS-566394ADAM17-[5]

Experimental Protocols

Western Blot Protocol for Validating ADAM17 Inhibition

This protocol outlines the key steps for performing a Western blot to assess the effect of this compound or other inhibitors on downstream targets of ADAM17.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound, an alternative inhibitor, or a vehicle control for the specified duration.

  • Sample Preparation:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[6]

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]

  • Antibody Incubation and Detection:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., cleaved form of an ADAM17 substrate or a downstream signaling molecule).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[6]

  • Data Analysis:

    • Perform densitometry analysis on the resulting bands to quantify protein levels.

    • Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.

siRNA Knockdown Protocol for ADAM17

This protocol provides a general workflow for using siRNA to validate the specificity of effects observed with this compound.

  • siRNA Transfection:

    • Transfect cells with siRNA duplexes targeting ADAM17 or a non-targeting control siRNA using a suitable transfection reagent.

    • Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein.[2]

  • Validation of Knockdown:

    • Harvest a subset of the cells to confirm the knockdown efficiency of ADAM17 at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.

  • Functional Assay and Western Blot:

    • Use the remaining cells for the functional assay of interest (e.g., stimulation to induce shedding).

    • Perform Western blot analysis on lysates from these cells to assess the levels of downstream targets, comparing the ADAM17 knockdown samples to the non-targeting control.

Visualizing the Pathways and Processes

To better understand the experimental logic and biological context, the following diagrams illustrate the ADAM17 signaling pathway, the Western blot workflow, and a comparison of validation methods.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane ADAM17 ADAM17 (TACE) Pro_TNFa pro-TNF-α ADAM17->Pro_TNFa cleaves EGFR_Ligand pro-EGFR Ligand ADAM17->EGFR_Ligand cleaves Soluble_TNFa Soluble TNF-α Pro_TNFa->Soluble_TNFa releases Soluble_EGFR_Ligand Soluble EGFR Ligand EGFR_Ligand->Soluble_EGFR_Ligand releases EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) EGFR->Downstream RTAPI2 This compound RTAPI2->ADAM17 inhibits Soluble_EGFR_Ligand->EGFR activates

Caption: ADAM17 signaling pathway and point of inhibition by this compound.

Western_Blot_Workflow A 1. Sample Preparation (Cell Lysis & Quantification) B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (Blotting to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Signal Detection (Chemiluminescence/Fluorescence) E->F G 7. Data Analysis (Densitometry & Normalization) F->G

Caption: A streamlined workflow for Western blot analysis.

Validation_Comparison cluster_pharmacological Pharmacological Methods cluster_genetic Genetic Method RTAPI2 This compound Validation Validation of ADAM17 Inhibition RTAPI2->Validation Primary Approach Alt_Inhibitor Alternative Inhibitor Alt_Inhibitor->Validation Confirmatory siRNA siRNA Knockdown siRNA->Validation Specificity Control

Caption: Logical relationship between different validation methods for ADAM17 inhibition.

References

Safety Operating Guide

Proper Disposal of (R)-TAPI-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (R)-TAPI-2, a hydroxamate-based metalloproteinase inhibitor, ensuring its proper disposal is crucial for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guide provides a comprehensive overview of best practices for the safe handling and disposal of this compound and its solutions.

This compound is a white solid that is soluble in ethanol and water at a concentration of 5 mg/mL. It is often dissolved in dimethyl sulfoxide (DMSO) for experimental use. Due to the potential hazards associated with this class of compounds and the solvents used, it is imperative to treat all this compound waste as hazardous.

Summary of Key Disposal Information

The following table summarizes the essential information for the proper disposal of this compound. Given the lack of specific quantitative data on the degradation of this compound, chemical inactivation should be approached with caution and only by trained personnel. The primary recommendation is to dispose of all this compound waste through a licensed hazardous waste disposal contractor.

Waste TypeRecommended Disposal ProcedurePersonal Protective Equipment (PPE)
Solid this compound Powder Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through a licensed contractor.Standard laboratory PPE (lab coat, gloves, safety glasses).
This compound in DMSO Solution Collect in a designated, sealed, and clearly labeled waste container. This solution is considered flammable and toxic. Dispose of as hazardous chemical waste through a licensed contractor.[1][2][3][4][5]Chemical-resistant gloves (butyl rubber recommended for DMSO), lab coat, and chemical splash goggles. Work in a well-ventilated area or fume hood.[2]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed container labeled as hazardous waste. Dispose of through a licensed contractor.Standard laboratory PPE.
Aqueous Solutions of this compound Collect in a clearly labeled, sealed container. The solution should be treated as chemical waste and disposed of through a licensed contractor. Do not pour down the drain.[1]Standard laboratory PPE.

Experimental Protocols for Handling and Spills

Detailed procedures for handling spills are critical to maintaining a safe laboratory environment.

Spill Cleanup Protocol:

  • Small Spills:

    • Wear appropriate PPE (lab coat, gloves, and safety glasses).

    • Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

    • Collect the absorbent material into a designated, sealable container for hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.[1][5]

  • Large Spills:

    • Evacuate the area immediately.

    • If the spill involves a flammable solvent like DMSO, ensure there are no ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

    • Only personnel with appropriate training and PPE should handle large spills.

Logical Workflow for Disposal of this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Logical Workflow for this compound Disposal cluster_start cluster_waste_type Identify Waste Type cluster_collection Waste Collection cluster_disposal Final Disposal start Start: this compound Waste Generated solid_waste Solid this compound start->solid_waste dmso_solution This compound in DMSO start->dmso_solution aqueous_solution Aqueous Solution start->aqueous_solution contaminated_labware Contaminated Labware start->contaminated_labware collect_solid Collect in sealed, labeled container solid_waste->collect_solid collect_dmso Collect in sealed, labeled hazardous waste container (flammable) dmso_solution->collect_dmso collect_aqueous Collect in sealed, labeled container aqueous_solution->collect_aqueous collect_labware Collect in designated hazardous waste container contaminated_labware->collect_labware disposal_contractor Dispose through a Licensed Hazardous Waste Contractor collect_solid->disposal_contractor collect_dmso->disposal_contractor collect_aqueous->disposal_contractor collect_labware->disposal_contractor

References

Comprehensive Safety and Handling Guide for (R)-TAPI-2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling (R)-TAPI-2 in a laboratory setting. The following procedures are based on general best practices for handling solid chemical compounds where a specific Safety Data Sheet (SDS) is not available. Researchers should always perform a risk assessment before handling any new chemical and consult with their institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling this compound, which is a solid compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Purpose
Eyes/Face Safety glasses with side shields or safety goggles. A face shield may be required for procedures with a high risk of splashes.[1][2][3]Protects against splashes, and airborne particles.[1][3]
Skin/Body A fully buttoned laboratory coat. Chemical-resistant aprons or coveralls may be necessary for larger quantities or when there is a significant risk of contamination.[1][3]Protects skin and personal clothing from contamination.[1]
Hands Chemical-resistant gloves (e.g., nitrile). The specific type of glove should be chosen based on the potential for incidental contact and the dissolution solvent.[1]Prevents direct skin contact with the chemical.
Respiratory A certified respirator (e.g., N95) may be required if handling fine powders that can become airborne or if the risk assessment indicates a potential for respiratory irritation.[1]Protects against inhalation of airborne particles.
Feet Closed-toe shoes. Chemical-resistant boots are recommended when handling large quantities or in areas with a high risk of spills.[1]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe gather_materials Gather Materials & Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to handling weigh Weigh this compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol: Handling Solid this compound

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, preferably within a fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Gather all necessary PPE as outlined in the table above.

    • Assemble all required materials and equipment, such as a calibrated analytical balance, weighing paper, spatulas, and the appropriate solvent.

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • Carefully weigh the desired amount of solid this compound on an analytical balance. Use a spatula to transfer the solid and minimize the creation of dust.

    • If dissolving, add the weighed solid to the appropriate solvent in a suitable container. This should be done slowly to avoid splashing.

  • Cleanup:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Properly dispose of all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan

All waste generated from handling this compound must be considered chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Place all contaminated solid waste, including weighing paper, gloves, and any contaminated consumables, into a designated, clearly labeled hazardous waste container.[5]

    • This container should be a rigid, leak-proof container lined with a chemical-resistant bag.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[4]

  • Container Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's EHS department.

By following these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.